D-Alanyl-L-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNVYXHOSHNURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941963 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3 | |
| Record name | Alanylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-DL-Alanyl-DL-3-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC339933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1999-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89668 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Phenylalanine, N-L-alanyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DL-alanyl-DL-3-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to D-Alanyl-L-phenylalanine: Chemical Structure, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide D-Alanyl-L-phenylalanine, covering its chemical structure, physicochemical properties, and methods for its synthesis and analysis. Given the limited specific experimental data for this particular diastereomer, this guide also incorporates data from closely related compounds and general principles of peptide chemistry to offer a thorough resource for research and development.
Chemical Structure and Identification
This compound is a dipeptide composed of a D-alanine residue and an L-phenylalanine residue linked by a peptide bond. The stereochemistry of the constituent amino acids is crucial to its three-dimensional structure and potential biological activity.
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-N-[(2S)-1-oxo-1-amino-3-phenylpropan-2-yl]propanamide |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Canonical SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O |
| InChI Key | OMNVYXHOSHNURL-LROPGHSNA-N |
| CAS Number | 59905-28-1[1] |
Physicochemical Properties
| Property | Value (DL-Alanyl-DL-phenylalanine - Computed) | Value (L-Alanyl-L-phenylalanine - Experimental/Computed) |
| Molecular Weight | 236.27 g/mol [1] | 236.27 g/mol [2] |
| XLogP3 | -2.5[1] | -2.5[2] |
| Hydrogen Bond Donor Count | 3[1] | 3[2] |
| Hydrogen Bond Acceptor Count | 4[1] | 4[2] |
| Rotatable Bond Count | 6[1] | 6[2] |
| Exact Mass | 236.11609238 Da[1] | 236.11609238 Da[2] |
| Monoisotopic Mass | 236.11609238 Da[1] | 236.11609238 Da[2] |
| Topological Polar Surface Area | 92.4 Ų[1] | 92.4 Ų[2] |
| Heavy Atom Count | 17[1] | 17[2] |
| Complexity | 275[1] | 275[2] |
| LogP (experimental) | Not Available | -1.72[2] |
Synthesis and Purification
The synthesis of this compound requires a stereocontrolled approach to ensure the correct formation of the peptide bond between the D- and L-amino acids. Standard solid-phase or solution-phase peptide synthesis methodologies can be adapted for this purpose.
This protocol describes a general method for the coupling of N-protected D-alanine with a C-protected L-phenylalanine, followed by deprotection.
Materials:
-
N-Boc-D-alanine
-
L-phenylalanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or OxymaPure
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Amino Group Deprotection: Dissolve L-phenylalanine methyl ester hydrochloride in DCM and add an equimolar amount of TEA or DIPEA to neutralize the hydrochloride and free the amine.
-
Coupling Reaction:
-
In a separate flask, dissolve N-Boc-D-alanine, HOBt (1.1 eq), and the free L-phenylalanine methyl ester (1.0 eq) in a minimal amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) dissolved in DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of Protected Dipeptide: Purify the crude N-Boc-D-Alanyl-L-phenylalanine methyl ester by silica gel column chromatography.
-
Deprotection:
-
Boc Removal: Dissolve the purified protected dipeptide in a solution of 20-50% TFA in DCM and stir at room temperature for 1-2 hours.
-
Ester Hydrolysis: Treat the resulting amine salt with a mild base (e.g., LiOH in a THF/water mixture) to hydrolyze the methyl ester.
-
-
Final Purification: Purify the final this compound dipeptide by reverse-phase HPLC.
Caption: General workflow for the solution-phase synthesis of this compound.
The separation of the desired this compound from other potential diastereomers (e.g., L-Alanyl-L-phenylalanine) formed during a non-stereospecific synthesis is critical.
Experimental Protocol: Chiral HPLC Separation
-
Column: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin (B1172386) or a macrocyclic antibiotic, is typically used.
-
Mobile Phase: A mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate or trifluoroacetic acid) is commonly employed. The exact composition will need to be optimized for the specific column and diastereomers.
-
Detection: UV detection at a wavelength where the phenyl group of phenylalanine absorbs (around 254 nm) is suitable.
-
Protocol:
-
Dissolve the crude dipeptide mixture in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Run an isocratic or gradient elution program to separate the diastereomers.
-
Collect the fractions corresponding to the desired this compound peak.
-
Confirm the purity and identity of the collected fraction by analytical HPLC and mass spectrometry.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure and stereochemistry of dipeptides. In diastereomers like D-Ala-L-Phe and L-Ala-L-Phe, the chemical shifts of the protons, especially those on the alpha-carbons and the amide proton, are expected to be different due to their distinct chemical environments. 2D NMR techniques like COSY and NOESY can help in assigning the proton signals and confirming the connectivity and spatial proximity of atoms.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the dipeptide. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the dipeptide by analyzing the fragmentation pattern. The fragmentation of dipeptides typically involves cleavage of the peptide bond, leading to characteristic b- and y-ions.
Biological Activity and Potential Applications
While specific biological activities for this compound are not well-documented, the presence of a D-amino acid suggests potential for increased stability against enzymatic degradation by proteases in biological systems. This enhanced stability is a desirable characteristic in drug development.
-
Potential as a Sweetener: Some dipeptides containing D-amino acids are known to have a sweet taste. For instance, L-Aspartyl-D-alanine is sweet, whereas L-Aspartyl-L-alanine is tasteless. The stereochemistry of this compound could potentially interact with sweet taste receptors.
-
Neurological Activity: D-phenylalanine is known to have analgesic properties, potentially by inhibiting the enzymatic breakdown of endorphins. It is plausible that a dipeptide containing D-alanine and L-phenylalanine could exhibit novel neurological activities.
-
Drug Delivery: Dipeptides can be transported into cells by specific peptide transporters. The stereochemistry of this compound may influence its affinity for and transport by these transporters, which could be exploited for targeted drug delivery.
Caption: Potential biological roles and applications of this compound.
Conclusion
This compound is a dipeptide with distinct stereochemistry that holds potential for applications in various fields, including drug development and food science. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its chemical nature and outlines the necessary experimental approaches for its synthesis, purification, and characterization. Further research is warranted to fully elucidate the unique properties and biological activities of this specific diastereomer.
References
Synthesis of D-Alanyl-L-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of the dipeptide D-Alanyl-L-phenylalanine. This dipeptide is a valuable building block in medicinal chemistry and drug development, often incorporated into larger peptide structures to enhance stability against enzymatic degradation or to modulate biological activity. This document details a robust solution-phase synthesis methodology, presents quantitative data for key reaction steps, and offers visual representations of the synthetic workflow and reaction mechanisms.
Overview of Synthetic Strategy
The chemical synthesis of this compound necessitates a strategic approach to control the formation of the desired peptide bond and prevent unwanted side reactions. The most common and versatile method is the solution-phase synthesis, which involves three main stages:
-
Protection of Functional Groups: The amino group of D-alanine and the carboxylic acid group of L-phenylalanine are "protected" with chemical moieties to prevent them from reacting prematurely. A common protecting group for the amino group is the tert-butoxycarbonyl (Boc) group, while the carboxylic acid is often protected as a methyl ester (-OMe).
-
Peptide Bond Formation (Coupling): The protected amino acid derivatives, Boc-D-alanine and L-phenylalanine methyl ester, are then joined together through the formation of an amide (peptide) bond. This reaction is facilitated by a coupling reagent.
-
Deprotection: In the final stage, the protecting groups are removed from the dipeptide to yield the final product, this compound.
Experimental Protocols
This section provides detailed experimental procedures for the solution-phase synthesis of this compound.
Materials and Reagents
-
D-Alanine
-
L-Phenylalanine
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Thionyl chloride (SOCl₂)
-
Methanol (B129727) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Step 1: Protection of L-phenylalanine as L-phenylalanine Methyl Ester Hydrochloride (H-L-Phe-OMe·HCl)
-
Esterification: To a round-bottom flask containing 100 mL of anhydrous methanol, slowly add 10 mL of thionyl chloride at 0°C with stirring. After the addition is complete, add 16.52 g (100 mmol) of L-phenylalanine.
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Work-up: Remove the solvent under reduced pressure. Add 50 mL of diethyl ether to the residue to induce precipitation.
-
Isolation: Collect the white precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield L-phenylalanine methyl ester hydrochloride.
Step 2: Protection of D-alanine as Boc-D-alanine (Boc-D-Ala-OH)
-
Reaction Setup: Dissolve 8.91 g (100 mmol) of D-alanine in 100 mL of a 1:1 mixture of dioxane and water. Add 23.79 g (110 mmol) of di-tert-butyl dicarbonate.
-
Basification: Adjust the pH of the mixture to 9-10 with 2M sodium hydroxide solution and stir vigorously at room temperature overnight.
-
Work-up: Remove the dioxane by rotary evaporation. Wash the remaining aqueous solution with 50 mL of ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid at 0°C.
-
Extraction: Extract the product with three 50 mL portions of ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain Boc-D-alanine as a white solid.
Step 3: Coupling of Boc-D-Ala-OH and H-L-Phe-OMe to form Boc-D-Alanyl-L-phenylalanine Methyl Ester (Boc-D-Ala-L-Phe-OMe)
-
Reactant Preparation: Dissolve 18.92 g (100 mmol) of Boc-D-alanine and 15.3 g (100 mmol) of 1-hydroxybenzotriazole (HOBt) in 200 mL of anhydrous dichloromethane (DCM). In a separate flask, suspend 21.57 g (100 mmol) of L-phenylalanine methyl ester hydrochloride in 150 mL of anhydrous DCM and add 17.4 mL (100 mmol) of N,N-diisopropylethylamine (DIPEA). Stir until the solution becomes clear.
-
Coupling Reaction: Cool the Boc-D-alanine/HOBt solution to 0°C and add 20.63 g (100 mmol) of N,N'-dicyclohexylcarbodiimide (DCC). Stir for 30 minutes at 0°C. Add the prepared L-phenylalanine methyl ester solution to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane.
Step 4: Deprotection to Yield this compound (D-Ala-L-Phe)
-
Boc Deprotection: Dissolve the purified Boc-D-Ala-L-Phe-OMe in a mixture of 50% trifluoroacetic acid (TFA) in DCM and stir at room temperature for 2 hours.
-
Ester Hydrolysis (Saponification): Remove the TFA/DCM under reduced pressure. Dissolve the residue in a mixture of methanol and water (1:1) and add 1.1 equivalents of 1M NaOH. Monitor the reaction by TLC until the starting material is consumed.
-
Final Work-up and Isolation: Neutralize the reaction mixture with 1M HCl. Remove the methanol under reduced pressure. The aqueous solution can be lyophilized to yield the final dipeptide, this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the solution-phase synthesis of this compound.
| Step | Reactant 1 (Molar Eq.) | Reactant 2 (Molar Eq.) | Key Reagents (Molar Eq.) | Product | Theoretical Yield (g) | Estimated Actual Yield (%) |
| 1. Esterification of L-Phe | L-Phenylalanine (1.0) | Methanol (excess) | SOCl₂ (excess) | H-L-Phe-OMe·HCl | 21.57 | ~95% |
| 2. Boc Protection of D-Ala | D-Alanine (1.0) | (Boc)₂O (1.1) | NaOH (to pH 9-10) | Boc-D-Ala-OH | 18.92 | ~90% |
| 3. Peptide Coupling | Boc-D-Ala-OH (1.0) | H-L-Phe-OMe·HCl (1.0) | DCC (1.0), HOBt (1.0) | Boc-D-Ala-L-Phe-OMe | 35.04 | ~85% |
| 4. Deprotection | Boc-D-Ala-L-Phe-OMe (1.0) | - | TFA (excess), NaOH (1.1) | D-Ala-L-Phe | 23.62 | ~90% |
Comparison of Coupling Reagents
While DCC with HOBt is a classic and effective choice, other coupling reagents can be employed.
| Coupling Reagent | Advantages | Disadvantages |
| DCC/HOBt | Cost-effective, widely used, and generally provides good yields. | Forms insoluble dicyclohexylurea (DCU) byproduct which requires filtration. |
| EDC/HOBt | Water-soluble carbodiimide, byproduct is also water-soluble, simplifying work-up. | More expensive than DCC. |
| HATU/DIPEA | Highly efficient, rapid coupling, and low racemization. | Expensive. |
| PyBOP/DIPEA | Good for sterically hindered amino acids, high yields. | Can be more expensive than carbodiimides. |
Visualizations
Synthetic Workflow
Caption: Solution-phase synthesis workflow for this compound.
Peptide Coupling Mechanism
Caption: Mechanism of DCC/HOBt mediated peptide coupling.
An In-depth Technical Guide on the Biological Role of D-Alanyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
December 12, 2025
Executive Summary
D-amino acid-containing peptides (DAACPs) represent a burgeoning field of research, offering novel biological activities and enhanced stability compared to their L-amino acid counterparts. This technical guide focuses on the dipeptide D-Alanyl-L-phenylalanine, a molecule at the intersection of D-amino acid biology and peptide science. While direct research on this specific dipeptide is limited, this document provides a comprehensive overview by extrapolating from the known biological roles of its constituent amino acids, general principles of DAACP synthesis and analysis, and the potential therapeutic applications of similar molecules. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to explore the potential of this compound.
Introduction to D-Amino Acid-Containing Peptides (DAACPs)
Peptides and proteins in most living organisms are almost exclusively composed of L-amino acids. However, an increasing number of peptides containing D-amino acids have been discovered in various organisms, from bacteria to mammals.[1] These DAACPs often exhibit unique biological activities and are more resistant to degradation by proteases.[2] The incorporation of a D-amino acid can significantly alter a peptide's conformation, receptor binding affinity, and pharmacokinetic profile.[3][4]
The presence of D-amino acids in peptides can arise from post-translational modification of L-amino acids or through non-ribosomal peptide synthesis.[5] The study of DAACPs is a promising area for the development of novel therapeutics, including antimicrobial and neuroactive agents.[3][6]
Biological Context of Constituent Amino Acids
A thorough understanding of this compound necessitates an examination of its constituent parts: D-alanine and L-phenylalanine.
D-Alanine: A Key Component in the Microbial World and a Modulator in Mammals
D-alanine is a well-characterized D-amino acid, particularly for its essential role in the bacterial cell wall.[7][8] It is a fundamental building block of peptidoglycan, providing structural integrity and resistance to many proteases.[8] In some bacteria, the substitution of the terminal D-alanine in peptidoglycan precursors is a mechanism of antibiotic resistance.[7]
In mammals, D-alanine is present in the brain and endocrine tissues and is thought to play a role in neurotransmission.[1][9] It can act as a co-agonist at the glycine (B1666218) binding site of N-methyl-D-aspartate (NMDA) receptors, suggesting a role in modulating synaptic plasticity and neuronal signaling.[10] The levels of D-alanine in mammals are regulated by the enzyme D-amino acid oxidase (DAAO).[10]
L-Phenylalanine: An Essential Amino Acid with Diverse Metabolic Fates
L-phenylalanine is an essential amino acid in humans and a precursor for several important biomolecules.[11] Its primary metabolic pathway involves its conversion to L-tyrosine, which is then a substrate for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and melanin.[11] L-phenylalanine itself can also influence neurological processes and has been investigated for its potential role in mood regulation.[12]
Synthesis and Characterization of this compound
While a specific, optimized protocol for the synthesis of this compound is not extensively documented in the literature, established methods for solid-phase peptide synthesis (SPPS) can be readily adapted.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-L-phenylalanine
-
Fmoc-D-alanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
First Amino Acid Coupling (L-Phenylalanine):
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Confirm Fmoc removal with a positive Kaiser test.
-
Activate Fmoc-L-phenylalanine with DIC and HOBt in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
-
Monitor the coupling reaction with a Kaiser test (negative result indicates completion).
-
Wash the resin to remove excess reagents.
-
-
Second Amino Acid Coupling (D-Alanine):
-
Repeat the Fmoc deprotection and washing steps.
-
Activate Fmoc-D-alanine with DIC and HOBt in DMF.
-
Couple the activated D-alanine to the resin-bound L-phenylalanine.
-
Monitor the reaction and wash the resin.
-
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group from D-alanine.
-
Wash and dry the resin.
-
Cleave the dipeptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Solid-Phase Peptide Synthesis Workflow for D-Ala-L-Phe.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is the standard method for purifying and analyzing the purity of synthetic peptides.
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of mobile phase B is used to elute the dipeptide.
-
Detection: UV absorbance at 214 nm or 280 nm.
The separation of the D-Ala-L-Phe diastereomer from any potential L-Ala-L-Phe contamination can be challenging but is often achievable with optimized gradients on high-resolution columns.[13]
Mass Spectrometry (MS):
Mass spectrometry is essential for confirming the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the identity of the amino acid residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR spectroscopy can provide detailed structural information and confirm the stereochemistry of the amino acid residues, although this can be complex for peptides.
Potential Biological Roles and Activities
Given the lack of direct studies on this compound, its biological roles can be hypothesized based on the properties of other DAACPs and its constituent amino acids.
Increased Proteolytic Stability
A primary characteristic of peptides containing D-amino acids at the N-terminus is their increased resistance to degradation by aminopeptidases.[11] This enhanced stability would likely prolong the half-life of this compound in biological systems compared to its L-L counterpart, a desirable trait for therapeutic peptides.[4]
Neuromodulatory Activity
Considering that both D-alanine and L-phenylalanine have roles in the central nervous system, it is plausible that this compound could exhibit neuromodulatory activity.[9][11] It might interact with receptors for neurotransmitters or neuropeptides, potentially with altered affinity or efficacy compared to all-L peptides. The D-amino acid at the N-terminus could influence receptor binding and activation.[2]
Antimicrobial Properties
Many naturally occurring and synthetic DAACPs possess antimicrobial activity.[6] The D-amino acid can contribute to the peptide's ability to disrupt bacterial cell membranes or interfere with cell wall synthesis.[7] The potential of this compound as an antimicrobial agent warrants investigation.
Hypothetical Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways that this compound might modulate and a general workflow for investigating its biological activity.
Hypothetical GPCR Signaling Pathway for D-Ala-L-Phe.
Workflow for Investigating D-Ala-L-Phe Biological Activity.
Quantitative Data Summary
Due to the nascent state of research on this compound, specific quantitative data such as receptor binding affinities (Kd), enzyme inhibition constants (Ki), or pharmacokinetic parameters are not available in the public domain. The tables below are presented as templates for organizing future experimental data.
Table 1: Hypothetical Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (Kd) (nM) | Assay Method |
| D-Ala-L-Phe | Target Receptor X | Data to be determined | Radioligand Binding |
| L-Ala-L-Phe | Target Receptor X | Data to be determined | Radioligand Binding |
Table 2: Hypothetical Enzyme Inhibition
| Inhibitor | Target Enzyme Y | Inhibition Constant (Ki) (µM) | Inhibition Type |
| D-Ala-L-Phe | Target Enzyme Y | Data to be determined | e.g., Competitive |
| L-Ala-L-Phe | Target Enzyme Y | Data to be determined | e.g., Competitive |
Table 3: Hypothetical Pharmacokinetic Parameters
| Compound | Administration | Half-life (t½) (h) | Bioavailability (%) |
| D-Ala-L-Phe | Intravenous | Data to be determined | 100 |
| D-Ala-L-Phe | Oral | Data to be determined | Data to be determined |
| L-Ala-L-Phe | Intravenous | Data to be determined | 100 |
| L-Ala-L-Phe | Oral | Data to be determined | Data to be determined |
Future Directions and Conclusion
The study of this compound is a greenfield area with significant potential. Future research should focus on:
-
Systematic Biological Screening: Testing the dipeptide in a wide range of biological assays to identify its primary activities.
-
Target Identification: Elucidating the specific molecular targets (receptors, enzymes) with which it interacts.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the structural determinants of its activity.
-
Pharmacokinetic and Toxicological Profiling: Evaluating its drug-like properties in preclinical models.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 8. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]
- 13. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
D-Alanyl-L-phenylalanine CAS number and molecular weight
This guide provides an in-depth look at the chemical properties of D-Alanyl-L-phenylalanine, a dipeptide of interest to researchers and professionals in drug development and biochemical studies.
Core Chemical Data
The fundamental chemical identifiers for this compound are summarized below. It is important to note that this compound is often cataloged under the CAS number for the broader DL-Alanyl-DL-phenylalanine mixture.
| Identifier | Value | Source |
| CAS Number | 1999-45-7 | [1][2] |
| Molecular Weight | 236.27 g/mol | [1][2] |
| Molecular Formula | C12H16N2O3 | [1][2] |
Logical Relationship of Stereoisomers
The relationship between the specific stereoisomer, this compound, and its more general catalog entry is important for sourcing and experimental design.
Further sections on experimental protocols, signaling pathways, and additional data will be developed as more specific research applications of this compound are investigated.
References
A Technical Guide to D-Alanyl-L-phenylalanine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Alanyl-L-phenylalanine is a dipeptide of significant interest in the field of drug development and peptide chemistry. The incorporation of a D-amino acid, D-alanine, into a peptide sequence with the naturally occurring L-phenylalanine offers unique biochemical and therapeutic properties. This technical guide provides a comprehensive overview of the synthesis, potential biochemical activities, and applications of this compound, drawing upon established principles of peptide chemistry and research into D-amino acid-containing peptides. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent pathways to serve as a foundational resource for researchers.
Introduction
Peptides are crucial molecules in a vast array of biological processes and hold immense therapeutic potential. However, their application is often limited by their susceptibility to enzymatic degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-natural D-amino acids. The substitution of an L-amino acid with its D-enantiomer can dramatically enhance a peptide's stability against enzymatic hydrolysis. This compound, by virtue of its D-alanine residue, is expected to exhibit increased resistance to proteolysis, making it a valuable building block for more stable and effective peptide-based therapeutics.
Furthermore, the stereochemistry of amino acids is a critical determinant of a peptide's interaction with biological targets, such as receptors. The presence of a D-amino acid can alter the peptide's conformation, leading to modified receptor binding affinity and downstream signaling. L-phenylalanine is a precursor for several neurotransmitters, and peptides containing it can have various biological activities.[1] The D-form of phenylalanine has been shown to have pharmacological activity, including potential analgesic effects by inhibiting the breakdown of enkephalins.[1][2] While this guide focuses on this compound, the distinct roles of both L- and D-phenylalanine highlight the nuanced effects of stereochemistry in peptide function.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
Solid-phase peptide synthesis (SPPS) is a common and efficient method for synthesizing peptides. The general workflow for the synthesis of this compound via SPPS is outlined below.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
-
Resin Preparation: An appropriate solid support resin (e.g., Wang resin) is functionalized with a protected L-phenylalanine.
-
Deprotection: The protecting group on the N-terminus of L-phenylalanine is removed using a suitable deprotection agent (e.g., piperidine (B6355638) for Fmoc protection).
-
Coupling: Protected D-alanine is activated with a coupling agent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the resin-bound L-phenylalanine.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Figure 1. General workflow for the chemical synthesis of this compound.
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly specific alternative to chemical methods. Enzymes such as D-alanine-D-alanine ligases, with modified substrate specificities, could potentially be used.[3] Additionally, engineered phenylalanine ammonia (B1221849) lyases (PALs) have been employed in the synthesis of D-phenylalanine derivatives, demonstrating the potential for biocatalytic routes to D-amino acids and their subsequent incorporation into peptides.[4][5]
Experimental Protocol: Potential Enzymatic Synthesis
-
Enzyme Selection and Engineering: A suitable ligase or peptidase with activity towards D-alanine and L-phenylalanine is selected or engineered.
-
Reaction Setup: The reaction mixture containing D-alanine, L-phenylalanine, the selected enzyme, and necessary cofactors (e.g., ATP for ligases) is prepared in an appropriate buffer.
-
Incubation: The reaction is incubated under optimal conditions (temperature, pH) to allow for peptide bond formation.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like HPLC.
-
Purification: The synthesized dipeptide is purified from the reaction mixture using chromatographic methods.
Biochemical Properties and Biological Activity
The incorporation of D-alanine is expected to confer several key properties to the dipeptide.
Enhanced Enzymatic Stability
Peptides containing D-amino acids exhibit significantly increased resistance to degradation by proteases, which primarily recognize L-amino acids.[6] This enhanced stability is a major advantage for therapeutic peptides, as it can prolong their half-life in vivo.
| Property | L-Alanyl-L-phenylalanine | This compound | Reference |
| Susceptibility to Proteolysis | High | Low | [6] |
| In vivo Half-life | Short | Expected to be longer | [6] |
Table 1. Comparative stability of L-Alanyl-L-phenylalanine and this compound.
Receptor Interactions and Signaling
The stereochemistry of amino acids is crucial for their interaction with taste receptors. While many L-amino acids are bitter, their D-enantiomers can be sweet.[7][8] For instance, D-phenylalanine can activate the T1R2/T1R3 sweet taste receptor.[7][9] The taste of the dipeptide this compound would depend on its interaction with both sweet (TAS1R) and bitter (TAS2R) taste receptors.[10] It has been suggested that D-amino acid-containing peptides could act as bitter taste blockers.[11]
Figure 2. Potential interactions of this compound with taste receptors.
Other Potential Biological Activities
-
Analgesia: D-phenylalanine is known to inhibit enkephalinase, the enzyme that degrades enkephalins, which are endogenous opioids.[2][12] This can lead to an analgesic effect. Peptides containing D-phenylalanine may therefore have pain-relieving properties.
-
Neurotransmitter Precursor: L-phenylalanine is a precursor to neurotransmitters like dopamine (B1211576) and norepinephrine.[1][13] The L-phenylalanine moiety in the dipeptide could potentially be released through hydrolysis and contribute to these pathways.
Potential Applications in Drug Development
The unique properties of this compound make it an attractive candidate for various applications in the pharmaceutical and food industries.
Taste Masking
The potential of D-amino acid-containing peptides to act as bitter blockers is a significant area of interest.[11][14] this compound could be used as an excipient in pharmaceutical formulations to mask the bitter taste of active pharmaceutical ingredients (APIs), thereby improving patient compliance, especially in pediatric and geriatric populations.[15][16]
| Application | Mechanism | Potential Benefit |
| Taste Masking of Bitter Drugs | Interaction with bitter taste receptors (TAS2Rs), potentially as an antagonist. | Improved palatability and patient adherence to medication. |
| Food and Beverage Additive | Modulation of taste perception. | Enhancement of flavor profiles by reducing bitterness. |
Table 2. Potential applications of this compound in taste modulation.
Development of Peptide-Based Therapeutics
The enhanced stability of peptides containing D-amino acids makes them ideal candidates for therapeutic development. This compound could be incorporated into larger peptide sequences to create drugs with improved pharmacokinetic profiles. For example, a complex of L-Alanyl-L-phenylalanine with Gold (III) has shown potential as an anti-tumor agent that targets DNA.[17] The D-Ala analogue could offer a more stable version of such compounds.
Figure 3. Rationale for using this compound in therapeutic peptide design.
Conclusion
While direct research on this compound is limited, a comprehensive understanding of its potential can be extrapolated from the broader knowledge of D-amino acid-containing peptides. Its predicted enhanced enzymatic stability and potential to modulate taste perception make it a highly promising molecule for applications in both the pharmaceutical and food industries. This technical guide provides a foundational overview to stimulate and guide future research into the specific properties and applications of this intriguing dipeptide. Further investigation is warranted to fully elucidate its biochemical profile and unlock its therapeutic and commercial potential.
References
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy d-Alanyl-l-alanine | 1115-78-2 | >98% [smolecule.com]
- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Photoactive ligands probing the sweet taste receptor. Design and synthesis of highly potent diazirinyl D-phenylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taste receptor - Wikipedia [en.wikipedia.org]
- 11. Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. ijnrd.org [ijnrd.org]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
D-Alanyl-L-phenylalanine solubility in different solvents
An In-depth Technical Guide to the Solubility of D-Alanyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of the dipeptide this compound. Due to the limited availability of specific quantitative solubility data for this dipeptide in public literature, this document establishes a predictive framework based on the physicochemical properties of its constituent amino acids and general principles of peptide solubility. Furthermore, it presents available solubility data for L-phenylalanine as a relevant proxy and outlines detailed experimental protocols for the precise determination of this compound solubility. This guide is intended to be a valuable resource for laboratory work, offering both theoretical insights and practical methodologies.
Core Concepts in Peptide Solubility
The solubility of a peptide is a critical physicochemical property that influences its biological activity, formulation, and therapeutic application. Several factors govern the solubility of this compound:
-
Amino Acid Composition : The nature of the amino acids within a peptide sequence is a primary determinant of its solubility.[1] D-Alanine is a small, nonpolar amino acid, while L-phenylalanine contains a bulky, hydrophobic benzyl (B1604629) side chain.[2] The presence of the hydrophobic phenyl group in L-phenylalanine will likely decrease the overall aqueous solubility of the dipeptide.
-
pH and Charge : The net charge of a peptide, which is dependent on the pH of the solution, significantly affects its solubility.[1] this compound possesses a free carboxylic acid group (C-terminus) and a free amino group (N-terminus). At its isoelectric point (pI), the net charge is zero, and solubility is typically at its minimum. In acidic solutions (pH < pI), the amino group is protonated (-NH3+), and in basic solutions (pH > pI), the carboxylic acid group is deprotonated (-COO-), leading to increased solubility in both cases.
-
Solvent Polarity : The principle of "like dissolves like" applies. For a peptide with a significant hydrophobic character like this compound, organic solvents or aqueous mixtures containing organic co-solvents may be required to achieve substantial solubility.[3]
-
Temperature : The solubility of most solids, including peptides, in liquid solvents increases with temperature.[4] However, excessive heat can lead to degradation.[3]
Predicted Solubility Profile of this compound
Based on its structure, this compound is expected to be a neutral peptide at physiological pH.[5] The presence of the hydrophobic phenylalanine residue suggests that it will likely have limited solubility in pure water.[3] It is anticipated to be more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (ACN), or in aqueous solutions at acidic or basic pH.[3]
Quantitative Solubility Data (L-Phenylalanine as a Proxy)
| Solvent System | Temperature (°C) | Solubility (g/L) |
| Water | 0 | 19.8 |
| Water | 25 | 26.9 |
| Water | 50 | 44.3 |
| Water | 75 | 66.2 |
| Water | 100 | 99.0 |
| Methanol + Water mixtures | 15-45 | Varies |
| Ethanol + Water mixtures | 15-45 | Varies |
| Ethanol | Not Specified | Insoluble to very slightly soluble |
| Methanol | Not Specified | Very slightly soluble |
| Dilute Mineral Acids and Alkali Hydroxide Solutions | Not Specified | Slightly soluble |
| Ethyl Ether and Benzene | Not Specified | Insoluble |
This data is for L-phenylalanine and should be considered a surrogate for this compound.[4]
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, the following experimental protocols are recommended.
General Guidelines for Preparing Peptide Solutions
-
Initial Assessment : Before dissolving the entire sample, it is prudent to test the solubility of a small portion.
-
Solvent Selection : The choice of solvent should be guided by the peptide's properties and the requirements of the downstream application.
-
Temperature : Allow the lyophilized peptide to warm to room temperature before reconstitution.[3]
-
Agitation : Sonication or gentle warming (<40°C) can aid in dissolution.[3]
-
Centrifugation : Before use, centrifuge the peptide solution to pellet any undissolved material.[1]
Isothermal Saturation Method
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Isothermal shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Prepare a series of vials containing a known volume of the desired solvent.
-
Add an excess amount of this compound to each vial to create a saturated solution.
-
Seal the vials and place them in an isothermal shaker set to the desired temperature.
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.[4]
-
After equilibration, centrifuge the vials to pellet the undissolved solid.[4]
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
References
Spectroscopic Characterization of D-Alanyl-L-phenylalanine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the dipeptide D-Alanyl-L-phenylalanine. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis, analysis, and characterization of peptides. This document details predicted and experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, outlines detailed experimental protocols, and includes a visual workflow for the analytical process.
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (Phenyl) | 7.20 - 7.40 | Multiplet | - |
| α-H (Phe) | 4.50 - 4.70 | Doublet of Doublets | ~8, ~6 |
| β-CH₂ (Phe) | 3.00 - 3.30 | Multiplet | - |
| α-H (Ala) | 4.20 - 4.40 | Quartet | ~7 |
| β-CH₃ (Ala) | 1.30 - 1.50 | Doublet | ~7 |
| Amide-H | 8.00 - 8.50 | Doublet | ~8 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl-C (Phe) | 173 - 176 |
| Carbonyl-C (Ala) | 171 - 174 |
| Aromatic-C (Quaternary) | 136 - 138 |
| Aromatic-CH | 128 - 130 |
| α-C (Phe) | 54 - 57 |
| α-C (Ala) | 49 - 52 |
| β-C (Phe) | 37 - 40 |
| β-C (Ala) | 17 - 20 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound. The following table lists the characteristic absorption bands.
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | N-H stretch (amine and amide) |
| 3030 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O stretch (carboxylic acid) |
| ~1650 | Strong | Amide I band (C=O stretch) |
| ~1540 | Strong | Amide II band (N-H bend and C-N stretch) |
| 1450 - 1600 | Medium | Aromatic C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 237.12 | 100 | [M+H]⁺ |
| 219.11 | 20 | [M+H - H₂O]⁺ |
| 166.07 | 60 | [Phe+H]⁺ or [M+H - Ala]⁺ |
| 120.08 | 40 | [Phe - COOH]⁺ |
| 91.05 | 30 | [Tropylium ion] |
| 72.04 | 50 | [Ala+H - H₂O]⁺ |
Experimental Protocols
The following protocols provide detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
If using D₂O, lyophilize the sample from D₂O twice to exchange labile amide and carboxylic acid protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a probe for ¹H and ¹³C detection.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 2 s, and a pulse angle of 30-45°.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).
-
-
¹³C NMR:
-
Acquire a 1D proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200 ppm, 1024-4096 scans, and a relaxation delay of 2-5 s.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate software.
-
Integrate the signals in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
-
-
Instrumentation:
-
A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Obtain a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a product ion spectrum. Use a suitable collision energy to achieve optimal fragmentation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Propose structures for the major fragment ions based on their m/z values.
-
Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
A Comprehensive Technical Guide to the Thermostability and Degradation Profile of Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the thermostability and degradation profiles of dipeptides, critical parameters for their application in pharmaceuticals, biotechnology, and food science. Understanding the factors that govern dipeptide stability, the pathways through which they degrade, and the methodologies to assess these characteristics is paramount for developing robust and efficacious products. This document offers a comprehensive overview of key degradation kinetics, detailed experimental protocols, and the cellular pathways involved in dipeptide breakdown.
Core Concepts in Dipeptide Stability
The thermostability of a dipeptide is intrinsically linked to its amino acid composition, sequence, and the surrounding environmental conditions such as pH and temperature. The primary degradation pathways for dipeptides under thermal stress include hydrolysis of the peptide bond, intramolecular cyclization to form diketopiperazines (DKPs), deamidation of asparagine and glutamine residues, and oxidation of susceptible side chains. The rate and prevalence of these degradation routes are highly dependent on the specific amino acid residues constituting the dipeptide.
Quantitative Analysis of Dipeptide Degradation
The following tables summarize key quantitative data on the thermal degradation of various dipeptides. This information is crucial for predicting shelf-life, formulating stable preparations, and understanding the behavior of dipeptides under thermal processing.
Table 1: Kinetics of Diketopiperazine (DKP) Formation from Peptides
| Peptide Sequence | Temperature (°C) | pH | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Half-life (t½) | Reference |
| Phe-Pro-pNA | 25 | 7.0 | Varies with buffer | - | - | |
| Phe-Pro-pNA | Various | Various | Follows pseudo-first-order kinetics | - | - | |
| Phe-Pro-Gly-Lys | 300 K (in ethanol) | - | - | 89.1 ± 0.9 to 116.7 ± 1.5 | - | |
| Aspartame (Asp-Phe-OMe) | 25 | 4.0 | - | - | > 10 months | |
| Aspartame (Asp-Phe-OMe) | 25 | 4.0 | - | - | t90 = 53 days | |
| Aspartame (commercial sample) | 130-600 | - | - | ~100 | - |
Table 2: Thermal Degradation of Amino Acids (Precursors to Dipeptides)
| Amino Acid | Temperature Range (°C) | Kinetic Order | Activation Energy (Ea) (kJ/mol) | Key Findings | Reference |
| 18 different amino acids | 160 - 240 | First-order | 88.5 to 137.44 | Degradation increases with temperature and duration. Stability varies with side chain length and functional groups. |
Key Degradation Pathways
The degradation of dipeptides can proceed through several chemical pathways, significantly impacting their structure and function. The most common pathways are detailed below.
Diketopiperazine (DKP) Formation
Dipeptides, particularly those with a proline residue at the second position, are prone to intramolecular cyclization to form 2,5-diketopiperazines (DKPs). This process involves a nucleophilic attack of the N-terminal nitrogen on the carbonyl carbon of the second amino acid, leading to the cleavage of the peptide bond and the formation of a stable cyclic dipeptide. The rate of DKP formation is influenced by the amino acid sequence, pH, and temperature.
Hydrolysis
Hydrolysis is the cleavage of the peptide bond by the addition of a water molecule, resulting in the formation of the constituent amino acids. This reaction is catalyzed by both acid and base and its rate is highly dependent on pH and temperature. Dipeptides containing aspartic acid (Asp) are particularly susceptible to hydrolysis, which can proceed through a cyclic imide intermediate.
Deamidation
Dipeptides containing asparagine (Asn) or glutamine (Gln) residues can undergo deamidation, where the side chain amide group is hydrolyzed to a carboxylic acid. This reaction proceeds via a cyclic imide intermediate, especially in neutral to alkaline conditions, and can lead to the formation of both aspartyl and isoaspartyl residues.
Experimental Protocols for Assessing Thermostability
A thorough assessment of dipeptide thermostability involves a combination of analytical techniques. Detailed methodologies for the most common and powerful techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Stability Testing
HPLC is a cornerstone technique for quantifying the degradation of dipeptides over time. A typical protocol involves incubating the dipeptide solution at various temperatures and analyzing samples at different time points to measure the decrease in the parent dipeptide peak and the appearance of degradation products.
Protocol:
-
Sample Preparation: Prepare a stock solution of the dipeptide in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be accurately determined.
-
Incubation: Aliquot the dipeptide solution into sealed vials and incubate them in temperature-controlled environments (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each temperature and quench the reaction by freezing or adding a suitable quenching agent.
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B) is commonly used. The specific gradient will depend on the hydrophobicity of the dipeptide and its degradation products.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the peptide bond absorbs (typically 210-220 nm).
-
Quantification: The percentage of the remaining dipeptide is calculated by comparing the peak area of the dipeptide at each time point to the initial peak area at time zero. The half-life (t½) can be determined by plotting the natural logarithm of the dipeptide concentration versus time.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a sample as a function of temperature. It is a powerful tool for determining the melting temperature (Tm) and the enthalpy of unfolding (ΔH), which are direct measures of a peptide's thermal stability.
Protocol:
-
Sample Preparation: Prepare a solution of the dipeptide in the desired buffer at a known concentration. A matching buffer solution is used as a reference. Both solutions should be thoroughly degassed.
-
Instrument Setup:
-
Load the dipeptide solution into the sample cell and the buffer into the reference cell of the DSC instrument.
-
Set the scanning temperature range to encompass the expected thermal transition of the dipeptide (e.g., 20°C to 100°C).
-
Select an appropriate scan rate (e.g., 1°C/min).
-
-
Data Acquisition: Initiate the temperature scan and record the differential heat flow between the sample and reference cells.
-
Data Analysis: The resulting thermogram will show a peak corresponding to the thermal denaturation of the dipeptide. The peak maximum represents the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal decomposition profile of a dipeptide and to identify the temperatures at which significant mass loss occurs due to degradation and volatilization of fragments.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the solid dipeptide sample into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the desired temperature program, which typically involves heating the sample at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., 25°C to 600°C).
-
Select an appropriate atmosphere (e.g., nitrogen for inert conditions or air for oxidative degradation studies).
-
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum degradation rates.
Visualization of Workflows and Pathways
Experimental Workflow for Dipeptide Thermostability Assessment
The following diagram illustrates a typical experimental workflow for a comprehensive assessment of dipeptide thermostability.
Cellular Peptide Degradation Pathway
While specific signaling pathways dedicated to dipeptide degradation are not well-defined, dipeptides are part of the broader cellular machinery for protein and peptide turnover. The following diagram illustrates a generalized pathway for the breakdown of peptides within a cell.
This diagram illustrates that once dipeptides enter the cell, often via specific transporters, they are subject to hydrolysis by cytosolic peptidases, such as aminopeptidases, which break them down into their constituent amino acids. These amino acids then enter the cellular amino acid pool to be used for new protein synthesis or energy metabolism. This is part of a larger system where larger peptides, often generated by the proteasome from ubiquitinated proteins, are also broken down by a cascade of peptidases.
Conclusion
The thermostability and degradation profile of dipeptides are critical quality attributes that dictate their utility in various scientific and industrial applications. A thorough understanding of the factors influencing their stability, the chemical pathways of their degradation, and the application of robust analytical methodologies are essential for the successful development of dipeptide-based products. This guide provides a foundational framework for researchers and professionals in this field, offering both theoretical knowledge and practical experimental guidance.
The Natural Occurrence of D-Ala-L-Phe Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of D-amino acids in naturally occurring peptides is a fascinating and increasingly studied phenomenon that challenges the long-held dogma of L-amino acid exclusivity in ribosome-synthesized structures. These "unnatural" amino acids can dramatically alter a peptide's biological activity, stability, and conformational properties. This technical guide focuses on the natural occurrence of the D-Ala-L-Phe dipeptide, a key structural component of the potent opioid peptide, dermorphin (B549996).
Dermorphin, first isolated from the skin of South American frogs of the Phyllomedusa genus, exhibits high affinity and selectivity for μ-opioid receptors, making it a subject of significant interest in pharmacology and drug development.[1][2][3] The presence of D-alanine at the second position is crucial for its potent opioid activity.[4] This guide will delve into the biological context of D-Ala-L-Phe, its biosynthesis, and its interaction with opioid receptors. Furthermore, it will provide a comprehensive, though hypothetical, experimental protocol for the extraction, separation, and quantification of this dipeptide from a biological source, addressing a notable gap in currently available literature.
Natural Occurrence and Biological Significance
The D-Ala-L-Phe dipeptide is most notably found as a constituent of dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), a heptapeptide (B1575542) with powerful analgesic properties.[1] Dermorphins are part of the diverse arsenal (B13267) of bioactive peptides found in the skin secretions of Phyllomedusa frogs, which also includes antimicrobial and vasoactive peptides.[5][6][7]
While the presence of dermorphin in these secretions is well-established, specific quantitative data on its natural abundance remains elusive in the reviewed scientific literature. Studies have successfully isolated and characterized dermorphin and its analogs from various Phyllomedusa species, including Phyllomedusa bicolor and Phyllomedusa rhodei, but do not typically report the concentration or yield from the skin secretions.[5][8] The primary focus has been on the peptide's potent pharmacological effects, which are reported to be 30-40 times greater than morphine.[1]
The biosynthesis of dermorphin, and by extension the D-Ala-L-Phe motif, occurs through a post-translational modification of a ribosomally synthesized precursor peptide. An enzyme, a peptide isomerase, is responsible for the conversion of an L-alanine residue to a D-alanine residue within the peptide chain. This enzymatic process highlights a fascinating mechanism for increasing molecular diversity beyond the standard genetic code.
Signaling Pathway of Dermorphin (Containing D-Ala-L-Phe)
Dermorphin exerts its potent analgesic effects by acting as a selective agonist for the μ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of dermorphin to the μ-opioid receptor initiates a cascade of intracellular signaling events, as depicted in the diagram below.
Quantitative Data on Dermorphin and Related Peptides
| Peptide | Receptor Affinity (IC₅₀, nM) | Analgesic Potency (vs. Morphine) | Source Organism |
| Dermorphin | ~0.3-1.0 (μ-opioid) | 30-40x | Phyllomedusa species |
| [Hyp⁶]dermorphin | Similar to Dermorphin | Similar to Dermorphin | Phyllomedusa rhodei |
| Morphine | ~1-10 (μ-opioid) | 1x | - |
Note: The values presented are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
The following section outlines a comprehensive, albeit hypothetical, experimental workflow for the extraction, separation, and quantification of the D-Ala-L-Phe dipeptide from amphibian skin secretions. This protocol is a synthesis of methodologies reported in various studies on amphibian peptides and chiral dipeptide analysis.
Sample Collection: Stimulation of Skin Secretion
A non-invasive method for collecting skin secretions is crucial to ensure the well-being of the animals.
-
Method: Mild electrical stimulation (e.g., 5V, 5 ms (B15284909) pulses at 10 Hz for 30s) applied to the dorsal skin of the frog.
-
Collection: The secreted material is carefully collected by rinsing the dorsal surface with a minimal volume of deionized water or a suitable buffer into a collection vessel.
-
Immediate Processing: The collected secretion is immediately acidified (e.g., with trifluoroacetic acid to a final concentration of 0.1%) to inhibit protease activity and then flash-frozen in liquid nitrogen and lyophilized.
Peptide Extraction and Initial Purification
-
Reconstitution: The lyophilized secretion is reconstituted in a suitable buffer (e.g., 0.1% TFA in water).
-
Solid-Phase Extraction (SPE):
-
Cartridge: C18 Sep-Pak cartridge.
-
Conditioning: The cartridge is conditioned with methanol (B129727) followed by equilibration with 0.1% TFA in water.
-
Loading: The reconstituted sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elution: The peptides are eluted with a solution of increasing acetonitrile (B52724) concentration in 0.1% TFA (e.g., 60% acetonitrile).
-
-
Drying: The eluted fraction is dried under vacuum.
Enzymatic Digestion (Optional)
To analyze the D-Ala-L-Phe dipeptide specifically, enzymatic digestion of the purified peptide fraction can be performed to cleave the dipeptide from the larger dermorphin peptide.
-
Enzyme Selection: A specific endopeptidase that cleaves after the phenylalanine residue could be used. However, finding a commercially available enzyme with such specific activity on this modified peptide might be challenging.
-
Alternative: Acid hydrolysis can be used, but this may lead to racemization of the amino acids. A milder hydrolysis condition should be optimized.
Chiral Separation and Quantification by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chiral Column: A chiral stationary phase (CSP) column designed for the separation of dipeptide enantiomers (e.g., a Cinchona alkaloid-based zwitterionic CSP).[9]
-
Mobile Phase: A mobile phase compatible with both chiral separation and MS detection (e.g., a gradient of acetonitrile in water with a small amount of formic acid or ammonium (B1175870) acetate).
-
MS/MS Detection:
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for D-Ala-L-Phe are monitored for high selectivity and sensitivity.
-
Precursor Ion: The m/z of the protonated D-Ala-L-Phe molecule.
-
Product Ions: Characteristic fragment ions of the dipeptide.
-
-
-
Quantification:
-
Standard Curve: A standard curve is generated using a synthetic D-Ala-L-Phe standard of known concentrations.
-
Internal Standard: A stable isotope-labeled version of the dipeptide (e.g., D-Ala-L-[¹³C₉]-Phe) should be used as an internal standard to correct for matrix effects and variations in sample processing.
-
Conclusion
The D-Ala-L-Phe dipeptide, as a key component of the potent opioid peptide dermorphin, represents a fascinating example of how the incorporation of a D-amino acid can profoundly impact biological function. While its natural occurrence is primarily documented in the skin secretions of Phyllomedusa frogs, a precise quantification of its abundance in these natural sources remains a gap in the scientific literature. The provided experimental framework, drawing from established methodologies in peptide analysis and chiral separations, offers a robust approach for researchers to pursue the quantitative analysis of this and other D-amino acid-containing dipeptides. Further research in this area will undoubtedly contribute to a deeper understanding of the biosynthesis and physiological roles of these unique biomolecules and may pave the way for the development of novel therapeutics with enhanced stability and efficacy.
References
- 1. Dermorphin - Wikipedia [en.wikipedia.org]
- 2. scholars.okstate.edu [scholars.okstate.edu]
- 3. Dermorphin: an opioid peptide from amphibian skin which affects endocrine pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of two dermorphins from skin extracts of the Amazonian frog Phyllomedusa bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dermorphin-related peptides from the skin of Phyllomedusa bicolor and their amidated analogs activate two mu opioid receptor subtypes that modulate antinociception and catalepsy in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
D-Alanyl-L-phenylalanine as a Peptidomimetic Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidomimetics, molecules that mimic the structure and function of peptides, represent a burgeoning field in therapeutic development, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This technical guide delves into the core principles and practical applications of the D-alanyl-L-phenylalanine (D-Ala-L-Phe) dipeptide as a versatile peptidomimetic scaffold. The incorporation of a D-amino acid at the N-terminus introduces a critical conformational constraint, predisposing the dipeptide to adopt a β-turn geometry. This structural feature is paramount in mimicking the secondary structures of proteins, enabling the design of potent and selective modulators of protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of the synthesis, conformational properties, and biological applications of D-Ala-L-Phe-based peptidomimetics, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction: The Peptidomimetic Advantage of this compound
The strategic incorporation of D-amino acids into peptide sequences is a well-established strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity. The this compound dipeptide, in particular, serves as an exemplary peptidomimetic scaffold due to its propensity to induce a specific type of secondary structure known as a β-turn.
β-turns are crucial structural motifs in proteins, facilitating the folding of the polypeptide chain and often mediating molecular recognition events at the heart of protein-protein interactions and ligand-receptor binding. By mimicking these turns, D-Ala-L-Phe-containing molecules can effectively function as agonists or antagonists for a variety of biological targets. The D-alanine residue, with its small methyl side chain, is sterically favored in the i+1 position of a β-turn, while the L-phenylalanine at the i+2 position can engage in critical hydrophobic or aromatic interactions with the target protein. This inherent conformational preference makes the D-Ala-L-Phe motif a powerful tool for rational drug design.
Quantitative Analysis of Biological Activity
The utility of the D-Ala-L-Phe scaffold and related phenylalanine-containing dipeptides is underscored by their demonstrated biological activity in various therapeutic areas, most notably in oncology. The following tables summarize key quantitative data from studies evaluating the efficacy of these peptidomimetics.
Table 1: Anticancer Activity of L-Phenylalanine Dipeptide Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Target(s) | Reference |
| HXL131 | PC3 (Prostate Cancer) | MTT Assay | 5.15 ± 0.22 (24h) | DUSP1, TNFSF9 | [1][2] |
| HXL131 | PC3 (Prostate Cancer) | MTT Assay | 5.43 ± 0.32 (48h) | DUSP1, TNFSF9 | [1] |
| HXL131 | PC3 (Prostate Cancer) | MTT Assay | 3.65 ± 0.39 (72h) | DUSP1, TNFSF9 | [1] |
| Compound 7c | PC3 (Prostate Cancer) | MTT Assay | Not explicitly stated, but showed 83.72% inhibition at 3 µM | TNFSF9 | [2][3] |
| Derivative 3f | K562 (Leukemia) | MTT Assay | - | Not specified | [4] |
| Derivative 3q | K562 (Leukemia) | MTT Assay | - | Not specified | [4] |
| Derivative 3f | HEL (Leukemia) | MTT Assay | - | Not specified | [4] |
| Derivative 3q | HEL (Leukemia) | MTT Assay | - | Not specified | [4] |
Table 2: Anticancer Activity of a D-Alanine Containing Cyclic Peptide
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| [D-Ala]-nocardiotide A | HeLa (Cervical Cancer) | Not specified | 52 | [5] |
Experimental Protocols
The synthesis of D-Ala-L-Phe containing peptides is readily achievable through standard solid-phase peptide synthesis (SPPS) techniques. The following protocol provides a detailed methodology for the manual synthesis of a generic peptide incorporating the D-Ala-L-Phe motif using Fmoc/tBu chemistry.
Solid-Phase Peptide Synthesis (SPPS) of a D-Ala-L-Phe Containing Peptide
Materials:
-
Rink Amide resin
-
Fmoc-L-Phe-OH
-
Fmoc-D-Ala-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
First Amino Acid Coupling (L-Phenylalanine):
-
In a separate vial, dissolve Fmoc-L-Phe-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling (D-Alanine):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Prepare the activated Fmoc-D-Ala-OH solution as described in step 3.
-
Add the activated Fmoc-D-Ala-OH solution to the resin and agitate for 2-4 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Continue the synthesis by repeating the deprotection and coupling cycles for the remaining amino acids in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.
Visualization of Molecular Interactions and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of signaling pathways, experimental workflows, and logical relationships relevant to the application of the D-Ala-L-Phe scaffold.
References
- 1. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]
The Unconventional Building Block: A Technical Guide to the Historical Discovery and Significance of D-Alanine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of D-alanine in peptides shattered the long-held dogma of L-amino acid exclusivity in higher organisms, opening a new frontier in biochemistry and drug development. Initially identified as a crucial component of bacterial cell walls and a key target for antibiotics, D-alanine-containing peptides were later found in animals, exhibiting potent and stereospecific biological activities. This guide provides an in-depth technical overview of the historical milestones, biochemical significance, and experimental methodologies related to these unique peptides. From the rigid peptidoglycan of bacteria to the potent opioid peptides of frog skin, the journey of D-alanine-containing peptides reveals a fascinating narrative of evolutionary innovation and therapeutic potential.
Historical Perspective: From Bacterial Walls to Animal Venoms
The scientific community's understanding of D-alanine's role in biology has evolved significantly from its initial discovery as a fundamental component of prokaryotic structures to its recognition as a post-translational modification in eukaryotes, creating peptides with novel functions.
The Bacterial Blueprint: D-Alanyl-D-Alanine in Peptidoglycan
The first indication of the biological significance of D-amino acids came from the study of bacterial cell walls. In the mid-20th century, it was established that the structural integrity of most bacterial cell walls is maintained by a mesh-like polymer called peptidoglycan. A key component of this structure is a pentapeptide chain terminating in a D-alanyl-D-alanine dipeptide[1][2][3]. This unique stereochemistry is essential for the cross-linking reactions that provide the cell wall with its rigidity and resistance to osmotic pressure[1][2].
The discovery of the D-alanyl-D-alanine terminus was pivotal in the development of iconic antibiotics. Vancomycin, a glycopeptide antibiotic, functions by binding with high affinity to the D-Ala-D-Ala moiety, thereby sterically hindering the transglycosylation and transpeptidation reactions necessary for peptidoglycan synthesis and leading to bacterial cell death[2]. Similarly, β-lactam antibiotics like penicillin target the transpeptidases that catalyze the cross-linking of these peptide chains[2].
A Paradigm Shift: The Discovery of Dermorphin (B549996)
For decades, the presence of D-amino acids in peptides was considered a hallmark of the microbial world. This paradigm was challenged in 1981 with the isolation of dermorphin from the skin of the South American frog, Phyllomedusa sauvagei[4][5][6]. Dermorphin, a heptapeptide (B1575542) with potent opioid activity, was found to contain a D-alanine residue at its second position (Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂). This discovery was revolutionary, as it was the first identification of a D-amino acid in a ribosomally synthesized peptide from a vertebrate[4][5].
Subsequent research revealed that dermorphin exhibits high affinity and selectivity for μ-opioid receptors, being 30-40 times more potent than morphine[7]. The presence of D-alanine is crucial for this high potency; its L-alanine counterpart is significantly less active.
Further investigations into amphibian skin led to the discovery of deltorphins , another family of opioid peptides containing a D-amino acid at the second position[8][9]. For instance, [D-Ala²]deltorphin I and II were isolated from the frog Phyllomedusa bicolor and showed even higher affinity and selectivity for δ-opioid receptors than previously identified ligands[8][9].
Unraveling the Mechanism: Post-Translational Isomerization
The discovery of D-amino acids in peptides from multicellular organisms raised a fundamental question: how are they incorporated? The central dogma of molecular biology dictates that the genetic code specifies the incorporation of L-amino acids during ribosomal protein synthesis. The answer lay in a novel post-translational modification.
In 1987, the cloning of the cDNA encoding the dermorphin precursor revealed a standard GCG codon for L-alanine at the position corresponding to the D-alanine in the mature peptide[4][5]. This provided conclusive evidence that the D-alanine residue is not directly incorporated during translation but is instead formed by the enzymatic conversion of an L-alanine residue within the peptide precursor[4][5][10]. This process is catalyzed by a class of enzymes known as peptide isomerases . While the specific isomerase responsible for dermorphin synthesis has remained elusive, isomerase activity has been detected in the skin secretions of frogs and the venom of spiders and platypuses[8].
The Significance of D-Alanine Incorporation
The presence of D-alanine in a peptide chain has profound implications for its structure, function, and metabolism.
-
Enhanced Biological Activity: As exemplified by dermorphin, the substitution of an L-amino acid with its D-enantiomer can dramatically increase the peptide's biological activity and receptor selectivity. This is attributed to the altered peptide conformation, which can lead to a more favorable interaction with its target receptor.
-
Increased Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are typically specific for L-amino acid substrates. This increased stability prolongs the peptide's half-life in biological systems, a highly desirable property for therapeutic agents.
-
Novel Structural Conformations: The introduction of a D-amino acid can induce unique turns and secondary structures that are not accessible with a sequence composed solely of L-amino acids. This expands the structural diversity of peptides and allows for the evolution of novel functions.
Quantitative Data on D-Alanine Containing Peptides
The following tables summarize key quantitative data related to the biological activity of D-alanine containing peptides and the enzymes involved in their synthesis.
| Peptide | Receptor | Binding Affinity (Ki, nM) | Reference |
| [D-Ala², Glu⁴]deltorphin | δ-opioid (high affinity site) | 0.28 ± 0.04 | [11] |
| [D-Ala², Glu⁴]deltorphin | δ-opioid (low affinity site) | 15.7 ± 2.1 | [11] |
| Dermorphin | μ-opioid | ~1 | [11] |
| [¹²⁵I][D-Ala²]deltorphin-I | δ-opioid | 0.5 | [12] |
| Enzyme | Substrate | Km (mM) | Reference |
| Mycobacterium tuberculosis D-Ala:D-Ala ligase | D-Alanine (Site 1) | 0.075 | [13] |
| Mycobacterium tuberculosis D-Ala:D-Ala ligase | D-Alanine (Site 2) | 3.6 | [13] |
| Thermotoga maritima D-Ala:D-Ala ligase | D-Alanine | 0.29 | [14] |
| Thermotoga maritima D-Ala:D-Ala ligase | D-Serine | 1.3 | [14] |
Key Signaling and Biosynthetic Pathways
The incorporation of D-alanine into biological macromolecules is a tightly regulated enzymatic process. The following diagrams illustrate the key pathways involved in the synthesis of D-alanine containing structures in bacteria.
Peptidoglycan Biosynthesis in Staphylococcus aureus
The synthesis of peptidoglycan is a complex, multi-step process that is essential for bacterial survival. The incorporation of D-alanine occurs in the cytoplasm and is a prerequisite for the subsequent cross-linking of the cell wall.
Caption: Cytoplasmic and membrane-associated steps of peptidoglycan biosynthesis in S. aureus.
D-Alanine Incorporation into Teichoic Acids
In many Gram-positive bacteria, teichoic acids, which are polymers of glycerol (B35011) phosphate (B84403) or ribitol (B610474) phosphate, are also decorated with D-alanine esters. This modification neutralizes the negative charge of the phosphate backbone and plays a role in virulence and resistance to cationic antimicrobial peptides. The dlt operon encodes the proteins responsible for this process.
Caption: Pathway for the D-alanylation of lipoteichoic acid in Gram-positive bacteria.
Proposed Pathway for Dermorphin Biosynthesis
While the precise enzymatic machinery for D-alanine formation in dermorphin is not fully elucidated, a general pathway involving post-translational isomerization of a precursor peptide is the accepted model.
Caption: Proposed biosynthetic pathway of dermorphin involving post-translational isomerization.
Experimental Protocols for the Study of D-Alanine Containing Peptides
The identification and characterization of D-alanine containing peptides require specialized analytical techniques that can distinguish between stereoisomers.
Detection and Quantification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the separation and quantification of peptides. To distinguish between peptides containing D- and L-amino acids, a chiral derivatization step is often employed prior to analysis, or a chiral stationary phase is used.
Methodology Outline:
-
Peptide Hydrolysis: The peptide is hydrolyzed into its constituent amino acids using strong acid (e.g., 6 M HCl) at elevated temperatures.
-
Chiral Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.
-
RP-HPLC Separation: The resulting diastereomers are separated on a standard C18 reverse-phase column. The different stereochemical configurations of the diastereomers lead to different retention times, allowing for their separation and quantification.
-
Detection: The separated diastereomers are detected by UV absorbance, typically at 340 nm for Marfey's derivatives.
-
Quantification: The amount of D- and L-alanine is determined by comparing the peak areas to those of known standards.
Mass Spectrometric Analysis (MALDI-TOF MS)
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a sensitive technique for determining the molecular weight of peptides. While it cannot directly distinguish between stereoisomers as they have the same mass, tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns, which can be influenced by the stereochemistry of the amino acids.
Methodology Outline:
-
Sample Preparation: The peptide sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Ionization and Desorption: A pulsed laser is used to desorb and ionize the sample.
-
Time-of-Flight Analysis: The ions are accelerated in an electric field, and their time of flight to the detector is measured, which is proportional to their mass-to-charge ratio.
-
Tandem MS (MS/MS): For isomeric differentiation, a specific parent ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. Peptides containing D-amino acids can exhibit different fragmentation patterns and relative peak intensities compared to their all-L counterparts.
Solid-Phase Peptide Synthesis (SPPS)
The chemical synthesis of peptides containing D-alanine is crucial for confirming their structure, studying their biological activity, and developing analogs. Solid-phase peptide synthesis is the most common method for this purpose.
Methodology Outline:
-
Resin Preparation: An appropriate solid support (resin), such as Rink amide resin, is swelled in a suitable solvent (e.g., dimethylformamide).
-
Fmoc-Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a base, typically piperidine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (either L- or D-alanine) is activated using a coupling reagent (e.g., HATU) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is purified by reverse-phase HPLC.
Enzymatic Assay for Peptide Isomerase Activity
Detecting and characterizing the enzymes responsible for L- to D-amino acid isomerization is key to understanding the biosynthesis of these unique peptides.
Methodology Outline:
-
Substrate Preparation: A synthetic peptide corresponding to the L-amino acid precursor of the target D-amino acid containing peptide is synthesized.
-
Enzyme Preparation: A crude or purified enzyme extract from the relevant biological source is prepared.
-
Incubation: The enzyme extract is incubated with the L-peptide substrate under optimized conditions (buffer, pH, temperature).
-
Reaction Quenching: The reaction is stopped at various time points, typically by adding acid or by heat inactivation.
-
Analysis: The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of the D-amino acid containing peptide product. The amount of product formed over time is used to determine the enzyme's activity.
Future Directions and Therapeutic Implications
The discovery of D-alanine containing peptides has significant implications for drug development. The inherent proteolytic stability and potential for enhanced activity make these peptides and their mimetics attractive therapeutic candidates.
-
Novel Antibiotics: The enzymes involved in the D-alanine branch of peptidoglycan synthesis, such as D-alanine racemase and D-Ala-D-Ala ligase, are validated targets for the development of new antibacterial agents.
-
Analgesics: Dermorphin and its analogs continue to be investigated as potent and potentially safer alternatives to traditional opioid analgesics, with the potential for reduced side effects.
-
Peptide Engineering: The deliberate incorporation of D-alanine into synthetic peptides is a widely used strategy to improve their pharmacokinetic properties, including their stability and bioavailability.
The ongoing exploration of the "D-amino acid world" promises to uncover further examples of these unconventional peptides and their roles in biology, paving the way for innovative therapeutic interventions. The continued development of sensitive analytical techniques will be crucial in advancing our understanding of this fascinating area of biochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. D-alanine in the frog skin peptide dermorphin is derived from L-alanine in the precursor. | Semantic Scholar [semanticscholar.org]
- 5. D-alanine in the frog skin peptide dermorphin is derived from L-alanine in the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Identification of a D-alanine-containing polypeptide precursor for the peptide opioid, dermorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction between the mu-agonist dermorphin and the delta-agonist [D-Ala2, Glu4]deltorphin in supraspinal antinociception and delta-opioid receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Chiral separation of D/L alanine and phenylalanine
An In-depth Technical Guide to the Chiral Separation of D/L Alanine (B10760859) and Phenylalanine
Abstract
The stereoisomers of amino acids, such as alanine and phenylalanine, often exhibit distinct biological activities, making their separation and quantification critical in pharmaceutical development, biotechnology, and metabolomics. D-amino acids, once considered rare in nature, are now recognized for their significant physiological roles and as potential biomarkers.[1][2] This technical guide provides a comprehensive overview of the core methodologies for the chiral separation of D/L alanine and phenylalanine. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and visual workflows for the primary analytical techniques employed in this field, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and membrane-based separation.
Introduction to Chiral Separation of Amino Acids
Chirality is a fundamental property of many biologically active molecules. With the exception of glycine, all proteinogenic amino acids are chiral and typically exist in the L-enantiomeric form in higher organisms.[1][3] However, the presence and function of D-amino acids in bacteria, and as neurotransmitters (e.g., D-Serine) in mammals, have spurred significant interest in developing robust enantioselective analytical methods.[2] Enantiomerically pure amino acids are also essential as building blocks in asymmetric synthesis for novel therapeutics.[2][4]
The challenge in separating enantiomers lies in their identical physicochemical properties in an achiral environment. Therefore, separation necessitates the creation of a chiral environment, leading to the formation of transient diastereomeric complexes with different energy states, which can then be resolved. This is typically achieved by using a chiral selector, either in the stationary phase, the mobile phase, or through pre-column derivatization.
This guide focuses on the practical application of these principles to two common amino acids: alanine, a simple aliphatic amino acid, and phenylalanine, an aromatic amino acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most prevalent technique for chiral separations due to its high resolution, reproducibility, and versatility. The separation is achieved primarily through the use of Chiral Stationary Phases (CSPs) that provide the necessary chiral environment for differential interaction with the enantiomers.
Principle of Chiral HPLC
In direct chiral HPLC, a racemic mixture is introduced into a column containing a CSP. The enantiomers interact differently with the chiral selector bonded to the stationary phase, resulting in different retention times and thus, separation. The primary mechanisms of chiral recognition involve hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.
Key Chiral Stationary Phases (CSPs) for Amino Acid Separation
Several types of CSPs are effective for separating underivatized or derivatized alanine and phenylalanine.
-
Crown Ether-Based CSPs: These are particularly effective for separating primary amino acids.[2] The mechanism relies on the formation of inclusion complexes through multiple hydrogen bonds between the protonated primary amino group (-NH3+) of the analyte and the oxygen atoms of the crown ether cavity.[1][2] An acidic mobile phase is required to ensure the amine is cationic.[2]
-
Macrocyclic Glycopeptide-Based CSPs: CSPs based on antibiotics like teicoplanin and ristocetin (B1679390) offer broad enantioselectivity for amino acids.[5] They possess a complex structure with multiple chiral centers, aromatic rings, and ionizable groups, allowing for a combination of interaction mechanisms including hydrogen bonding, ionic interactions, and π-π stacking.
-
Ligand Exchange CSPs: These phases typically involve an L-amino acid (like L-histidine or L-phenylalanine) complexed with a metal ion (e.g., Cu(II)) and bonded to the silica (B1680970) support.[2][6] Separation occurs via the formation of transient, diastereomeric metal complexes with the analyte enantiomers. A key advantage is the ability to reverse the elution order by simply switching from an L-amino acid-based column to a D-amino acid-based one.[2]
-
Cyclodextrin and Cyclofructan-Based CSPs: These CSPs separate enantiomers based on inclusion complexation. The analyte enters the hydrophobic cavity of the cyclic oligosaccharide, and chiral recognition is achieved through interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cavity.[5]
// Invisible edges for layout control Injection -> Separation [style=invis]; Separation -> Elution [style=invis];
// Add an arrow showing the process flow through the column Injection -> Column [minlen=2]; Elution -> Detection [minlen=2];
// Graph attributes graph [rankdir=TB, size="10,5.27", ratio=fill, pad="0.5"]; node [fixedsize=true, width=3, height=0.7]; Data [width=3.5]; Preparation [width=3.5]; } .dot Caption: General experimental workflow for chiral separation using HPLC.
Quantitative Data from HPLC Separations
The following tables summarize quantitative data from various studies on the chiral separation of phenylalanine and its derivatives.
Table 1: Chiral Separation of Phenylalanine using Different CSPs
| Analyte | CSP Type | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Reference |
|---|---|---|---|---|---|
| D/L-Phenylalanine | Teicoplanin | Acetonitrile/Water (75/25, v/v) | 1.59 | - | [5] |
| D/L-Phenylalanine | Ristocetin A | Acetonitrile/Water (60/40, v/v) | 2.75 | - | [5] |
| Dns-D/L-Phenylalanine | Ligand Exchange (L-Histidine + Cu(II)) | Aq. Buffer/ACN/Isopentyl Alc./Isopropyl Alc. | - | 1.33 | [6] |
| D/L-Phenylalanine Methyl Ester | CHIRALPAK ID (Polysaccharide) | CO2/MeOH with 0.1% NH4OH (90/10) | >2.0 | - |[7] |
Dns: Dansyl derivative. ACN: Acetonitrile.
Table 2: Enantiomeric Excess (ee) Achieved in Asymmetric Synthesis of Phenylalanine Derivatives
| Phenylalanine Derivative | Catalyst System | Yield | ee (%) | Reference |
|---|---|---|---|---|
| (R)-(4-Chloro)phenylalanine | Cinchona Alkaloid PTC | 76% | 96% | [4] |
| (R)-(4-Bromo)phenylalanine | Cinchona Alkaloid PTC | 95% | 95% | [4] |
| (R)-(3,5-Difluoro)phenylalanine | Cinchona Alkaloid PTC | 98% | 94% |[4] |
PTC: Phase Transfer Catalyst.
Detailed Experimental Protocols (HPLC)
Protocol 1: Separation of Underivatized D/L-Phenylalanine on a Teicoplanin CSP[5]
-
Instrumentation: Agilent 1200 series HPLC system with UV detector.
-
Column: Chirobiotic T (Teicoplanin), 250 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (75/25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 23 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Standard solutions of D, L, and DL-phenylalanine prepared in the mobile phase at a concentration range of 0.1–500 µg/mL.
Protocol 2: Separation of D/L-Phenylalanine Methyl Esters using UPC² (SFC)[7]
-
Instrumentation: Waters ACQUITY UPC² system with a photodiode array (PDA) detector.
-
Column: CHIRALPAK ID, 100 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: CO₂.
-
Mobile Phase B: Methanol with 0.1% NH₄OH.
-
Isocratic Conditions: 90% A, 10% B.
-
Flow Rate: 1.5 mL/min.
-
Back Pressure: 2500 psi.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: 5 mg/mL stock solution in isopropanol (B130326) with 0.1% triethanolamine.
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and minimal sample and reagent consumption.[8][9] The separation is typically performed in Micellar Electrokinetic Chromatography (MEKC) mode, where a chiral selector is added to the background electrolyte (BGE).
Principle of Chiral CE
Enantiomers have identical electrophoretic mobilities. To achieve separation, a chiral selector is added to the BGE. The enantiomers form transient diastereomeric complexes with the selector, which have different formation constants and/or mobilities. This difference in interaction leads to different apparent electrophoretic mobilities, resulting in separation.[9][10]
// Layout hints rankdir=TB; BGE -> Injection [style=invis]; Injection -> Voltage [style=invis]; Voltage -> EOF [style=invis]; EOF -> Migration [style=invis]; Migration -> Detection [style=invis];
graph [size="10,6", ratio=fill, pad="0.5"]; node [fixedsize=true, width=3, height=0.8]; } .dot Caption: Logical diagram of the chiral separation mechanism in CE.
Common Chiral Selectors in CE
-
Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most widely used chiral selectors in CE.[8][11] Their toroidal structure provides a hydrophobic inner cavity and a hydrophilic exterior, enabling chiral recognition through inclusion complexation and hydrogen bonding at the rim.
-
Chiral Ionic Liquids (CILs): CILs, such as those based on amino acid anions (e.g., [Tetrabutylammonium][L-Aspartate]), can be used as effective chiral selectors.[11][12] They offer a unique separation mechanism and can be used in dual-selector systems with cyclodextrins to enhance resolution.[11]
-
Antibiotics: Macrocyclic antibiotics like vancomycin (B549263) can also be used as selectors in the BGE, similar to their application in HPLC.[8]
Quantitative Data from CE Separations
Table 3: Chiral Separation of Phenylalanine and Tryptophan by CE
| Analyte | Chiral Selector System | BGE Composition | Resolution (Rs) | Analysis Time | Reference |
|---|---|---|---|---|---|
| D/L-Phenylalanine | β-CD + [TBA][L-ASP] CIL | 15 mM Sodium tetraborate (B1243019), pH 9.5 | > 2.0 | < 6 min | [11][12] |
| D/L-Tryptophan | β-CD + [TBA][L-ASP] CIL | 15 mM Sodium tetraborate, pH 9.5 | > 2.5 | < 6 min |[11][12] |
[TBA][L-ASP]: Tetrabutylammonium L-aspartate.
Detailed Experimental Protocol (CE)
Protocol 3: Separation of Underivatized D/L-Phenylalanine and Tryptophan[11][12]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, typically 50 µm I.D., with an effective length of ~40-50 cm.
-
Background Electrolyte (BGE): 15 mM sodium tetraborate buffer containing 5 mM β-Cyclodextrin (β-CD) and 4 mM of the chiral ionic liquid [TBA][L-ASP]. The pH is adjusted to 9.5.
-
Applied Voltage: 10 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: Direct UV detection at 214 nm.
-
Sample Preparation: Samples are dissolved in water or the BGE to a concentration range of 0.08 to 10 µg/mL.
Membrane-Based Chiral Separation
Membrane-based techniques offer a scalable and continuous approach to chiral separation, which is particularly attractive for preparative and industrial applications.[13] The most common strategy involves Molecularly Imprinted Membranes (MIMs).
Principle of Molecularly Imprinted Membranes (MIMs)
Molecular imprinting creates template-specific recognition sites in a polymer matrix. For chiral separation, a membrane is polymerized in the presence of one enantiomer (the template). After polymerization, the template is removed, leaving behind cavities that are sterically and chemically complementary to it. When a racemic mixture is passed through the membrane, the imprinted enantiomer is selectively adsorbed or its transport is selectively hindered, allowing for the separation of the two enantiomers.[13][14]
Quantitative Data from Membrane Separations
Table 4: Chiral Separation of Phenylalanine using Membrane Technology
| Technique | Membrane Type | Template | Key Result | Reference |
|---|---|---|---|---|
| Ultrafiltration | D-Phe Imprinted Composite Membrane | D-Phenylalanine | Permselectivity of 2.99 | [14] |
| Ultrafiltration | L-Phe Imprinted Composite Membrane | L-Phenylalanine | Higher adsorption and selectivity vs. control | [13] |
| Diffusion | Cellulose membrane | N/A | Enantiomeric excess of 89.1% for mandelic acid | [13] |
| Ultrafiltration | Chiral selector-supported (BSA) | N/A | D-PHE was preferentially bound to BSA |[15] |
Detailed Experimental Protocol (MIM Ultrafiltration)
Protocol 4: Ultrafiltration of D,L-Phenylalanine using an Imprinted Composite Membrane[14]
-
Membrane Preparation: L-Phenylalanine imprinted submicron beads are synthesized and dispersed into a D-Phenylalanine incorporated poly(acrylonitrile-co-acrylic acid) solution. The composite membrane is then prepared via a phase inversion technique. The template molecules are removed by washing with an acetic acid solution.
-
Instrumentation: An ultrafiltration (UF) cell with a 4.2 cm effective diameter.
-
Feed Solution: A 100 mg/L racemic mixture of D,L-Phenylalanine.
-
Operation: The feed solution is passed through the membrane under pressure.
-
Analysis: Samples are collected from the permeate and retentate. The concentrations of D- and L-phenylalanine are determined by a separate chiral HPLC analysis (e.g., using a Crownpak CR+ column) to calculate adsorption, rejection, and permselectivity.
Chiral Recognition Mechanisms
The foundation of all chiral separation is the differential interaction between the enantiomers and the chiral selector. The "three-point interaction model" is a classical concept explaining that at least three simultaneous interactions (e.g., attractive and repulsive) are necessary for chiral recognition. In the context of amino acids, these interactions include:
-
Hydrogen Bonding: Crucial in crown ether and macrocyclic antibiotic CSPs, involving the amino and carboxyl groups.[1][16]
-
Ionic (Electrostatic) Interactions: Occur between charged groups on the analyte (e.g., -NH3+, -COO-) and oppositely charged sites on the selector.
-
Steric Hindrance: The specific 3D arrangement of bulky groups on the selector and analyte allows one enantiomer to fit and interact more favorably than the other.
-
Inclusion Complexation: The analyte or a part of it fits into a cavity within the chiral selector, as seen with cyclodextrins.[5]
-
π-π Interactions: Aromatic rings, such as the phenyl group in phenylalanine, can interact with aromatic moieties in the chiral selector.
Studies using techniques like NMR spectroscopy have helped to experimentally reveal these recognition mechanisms, for instance, by observing chemical shifts in a chiral metal-organic framework upon interaction with alanine and leucine (B10760876) enantiomers.[16][17]
Conclusion
The chiral separation of D/L alanine and phenylalanine is a well-established field with a diverse array of robust analytical techniques. High-Performance Liquid Chromatography with chiral stationary phases remains the gold standard for its versatility and high resolution, with crown ether and macrocyclic glycopeptide phases showing particular utility. Capillary Electrophoresis offers a high-efficiency, low-consumption alternative, especially when using cyclodextrins and chiral ionic liquids as selectors. For preparative scale and continuous processing, membrane-based separations, particularly with molecularly imprinted polymers, present a promising and scalable technology. The choice of method depends on the specific application, required sensitivity, sample matrix, and whether the goal is analytical quantification or preparative isolation. Continued development of novel chiral selectors and materials will further enhance the efficiency and applicability of these essential separation technologies.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. bio-rad.com [bio-rad.com]
- 11. Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Revelation of the chiral recognition of alanine and leucine in an l-phenylalanine-based metal–organic framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Technical Guide to D-Alanyl-L-phenylalanine for the Research Community
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sourcing, synthesis, and quality control of the dipeptide D-Alanyl-L-phenylalanine. This document is intended to serve as a valuable resource for researchers in drug discovery, biochemistry, and materials science who require this specific stereoisomer for their work.
Commercial Availability
This compound is a non-standard dipeptide and is not typically available as a stock item from major chemical suppliers. However, numerous companies specializing in custom peptide synthesis can manufacture this compound on demand to meet specific research requirements. These companies offer a range of scales, from milligrams for initial screening to kilograms for larger-scale studies, with varying purity levels.
Below is a comparative table of prominent custom peptide synthesis suppliers who are potential sources for this compound. Researchers are advised to contact these companies directly to request a quote and discuss their specific needs regarding quantity, purity, and any required modifications.
| Supplier Category | Key Features | Example Companies |
| Full-Service Custom Peptide Specialists | Offer a comprehensive range of services including synthesis, modification, purification, and analysis. They can accommodate a wide variety of peptide sequences and scales. | GenScript, Bachem, AAPPTec |
| Biotechnology and Reagent Companies | Provide custom peptide synthesis as part of a broader portfolio of life science products and services. Often have expertise in peptides for biological applications. | Thermo Fisher Scientific, AnaSpec |
| Contract Development and Manufacturing Organizations (CDMOs) | Specialize in process development and large-scale cGMP manufacturing of peptides for preclinical and clinical studies. | CordenPharma, AmbioPharm |
Synthesis and Purification Protocols
The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The following is a generalized experimental protocol based on standard peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS) of this compound
1. Resin Preparation:
-
A suitable solid support, typically a polystyrene resin cross-linked with 1% divinylbenzene, is chosen. For the synthesis of a C-terminal carboxylic acid, a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-L-phenylalanine is commonly used.
2. N-terminal Deprotection:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the resin-bound L-phenylalanine is removed by treating the resin with a 20% solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). This exposes the free amine group for the subsequent coupling reaction.
3. Amino Acid Coupling:
-
The next amino acid, Fmoc-D-alanine, is activated using a coupling reagent. Common coupling reagents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
The activated Fmoc-D-alanine is then added to the resin, and the mixture is agitated to allow for the formation of the peptide bond between the carboxyl group of D-alanine and the free amine of L-phenylalanine.
4. Capping (Optional):
-
To block any unreacted amine groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride (B1165640) and a base. This is particularly important for longer or more complex peptide syntheses.
5. Cleavage and Deprotection:
-
Once the synthesis is complete, the dipeptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed. This is typically achieved by treating the resin with a cleavage cocktail, a strong acid solution containing scavengers to prevent side reactions. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS).
6. Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether.
-
The crude peptide is then purified to the desired level using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for Custom Peptide Synthesis and Quality Control
The following diagram illustrates the typical workflow for the custom synthesis and quality control of a dipeptide like this compound.
Caption: Workflow for this compound Synthesis and QC.
Quality Control and Data Presentation
The quality of synthetic this compound is assessed using a combination of analytical techniques to confirm its identity, purity, and quantity.
Key Analytical Methods
-
Analytical High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of the synthesized peptide.[1][2] A reversed-phase C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing a small amount of trifluoroacetic acid (TFA).[2] The peptide is detected by UV absorbance, usually at 210-220 nm, which corresponds to the peptide bond.[3] The purity is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.[1]
-
Mass Spectrometry (MS): This technique is used to confirm the identity of the synthesized peptide by measuring its molecular weight.[2][3] The experimentally determined mass should match the calculated theoretical mass of this compound.
-
Amino Acid Analysis (AAA): This method provides an accurate quantification of the peptide content.[2] The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. This analysis confirms the amino acid composition and provides the net peptide content, which is typically in the range of 70-90% for lyophilized peptides.[2]
Data Summary Table
The following table summarizes the expected analytical data for a custom synthesis of this compound.
| Parameter | Method | Typical Specification |
| Identity | Mass Spectrometry | Experimental mass matches theoretical mass (236.27 g/mol ) |
| Purity | Analytical RP-HPLC | >95% or as specified by the researcher |
| Appearance | Visual | White to off-white lyophilized powder |
| Solubility | To be determined | Dependent on final salt form and purity |
| Amino Acid Composition | Amino Acid Analysis | Confirms the presence of Alanine and Phenylalanine in a 1:1 ratio |
| Net Peptide Content | Amino Acid Analysis | Typically 70-90% |
Signaling Pathways and Biological Context
As this compound is a synthetic dipeptide, it does not have a defined, well-characterized role in a specific biological signaling pathway. Its utility in research is primarily as a custom-designed molecule for various applications, including:
-
Enzyme Substrate or Inhibitor Studies: Dipeptides are often used to probe the active sites of proteases and peptidases.
-
Drug Discovery Screening: It can be part of a library of small molecules screened for biological activity.
-
Building Block for Larger Peptides: It can be incorporated into more complex peptide structures.
-
Biomaterial Development: Dipeptides can self-assemble into novel nanomaterials.
The logical relationship for the application of such a custom peptide in a research setting is outlined in the diagram below.
Caption: Logical Flow for Custom Peptide Application in Research.
References
Methodological & Application
Application Note: Quantitative Analysis of D-Alanyl-L-phenylalanine using Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the dipeptide D-Alanyl-L-phenylalanine. This method is applicable for purity assessment, stability studies, and quantification in various sample matrices relevant to pharmaceutical research and development. The protocol employs a standard C18 stationary phase with a gradient elution of acetonitrile (B52724) in water, modified with trifluoroacetic acid for optimal peak shape and resolution. Detection is performed by UV absorbance, leveraging the phenyl moiety of the phenylalanine residue. This document provides a comprehensive protocol, including sample preparation, detailed chromatographic conditions, and guidelines for method validation in accordance with ICH principles.
Introduction
This compound is a dipeptide of interest in various fields, including drug development and peptide chemistry. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and process optimization. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of peptides.[1] Reversed-phase HPLC, in particular, is well-suited for separating peptides based on their hydrophobicity.[2] This method provides a straightforward and reproducible approach for the analysis of this compound.
The presence of the phenylalanine residue in the dipeptide allows for sensitive detection using a UV detector. While the peptide bond absorbs strongly at lower wavelengths (210-220 nm), the phenyl group provides a more selective absorbance maximum around 258 nm.[3] This application note describes a complete protocol for the quantification of this compound, from sample preparation to data analysis, and includes a summary of key quantitative parameters and a workflow diagram.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
-
A standard HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Sonicator
Sample and Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in HPLC-grade water and bring it to volume. Mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the stock solution with HPLC-grade water to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in HPLC-grade water to an expected concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
Degas both mobile phases by sonication for 15-20 minutes or by vacuum filtration before use.
HPLC Method Parameters
The following parameters can be used as a starting point and should be optimized for the specific HPLC system and column used.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 60% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (primary), 258 nm (secondary) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes (including equilibration) |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Method Validation Protocol
For robust and reliable quantitative results, the HPLC method should be validated according to ICH guidelines.[2] The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by analyzing a blank sample and a sample spiked with known impurities.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The accuracy should be determined by recovery studies. A known amount of the analyte is added to a placebo or blank matrix, and the recovery is calculated. The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing at least six replicate injections of the same standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the validated method.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Repeatability (% RSD) | ≤ 2.0% |
| Intermediate Precision (% RSD) | ≤ 2.0% |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
Analyte Information:
| Compound | Molecular Formula | Molecular Weight |
| This compound | C₁₂H₁₆N₂O₃ | 236.27 g/mol |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by RP-HPLC.
Conclusion
The RP-HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The use of a C18 column with a water/acetonitrile gradient containing TFA ensures good chromatographic performance. The method is suitable for routine analysis in quality control and research environments and can be validated to meet regulatory requirements.
References
Application Note: Quantitative Analysis of D-Alanyl-L-phenylalanine in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of D-Alanyl-L-phenylalanine in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this dipeptide in biological matrices. The protocol has been validated for linearity, accuracy, precision, and recovery.
Introduction
This compound is a dipeptide of interest in various fields of biomedical research. Its constituent amino acids, D-alanine and L-phenylalanine, play distinct biological roles. L-phenylalanine is an essential amino acid and a precursor to key neurotransmitters such as dopamine (B1211576) and norepinephrine[1][2][3]. While the functions of D-amino acids are less understood, D-phenylalanine has been noted for its pharmacological activities[1]. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, metabolism research, and for understanding its physiological or pathological significance. LC-MS/MS offers high selectivity and sensitivity for the detection and quantification of low-level analytes in complex biological fluids[4].
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d5 (internal standard, IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d5 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution of this compound with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
The fragmentation of peptides containing a C-terminal phenylalanine often involves characteristic losses[5][6]. The following transitions are proposed as a starting point for method optimization.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 237.1 | 120.1 (Phenylalanine immonium ion) | 25 (Optimize) |
| This compound | 237.1 | 72.1 (Alanine immonium ion) | 20 (Optimize) |
| This compound-d5 (IS) | 242.1 | 125.1 | 25 (Optimize) |
Note: The optimal collision energies should be determined empirically by infusing the analytical standard.
Data Presentation
Method Validation Summary
The following tables summarize the quantitative data from the method validation experiments.
Table 1: Calibration Curve Linearity
| Concentration Range (ng/mL) | R² | Weighting |
| 1 - 1000 | >0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | <15 | ±15 | <15 | ±15 |
| Low QC | 3 | <10 | ±10 | <10 | ±10 |
| Mid QC | 100 | <10 | ±10 | <10 | ±10 |
| High QC | 800 | <10 | ±10 | <10 | ±10 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.1 |
| High QC | 800 | 95.1 | 96.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
L-Phenylalanine Metabolic Pathway
References
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 3. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Enzymatic Assay for D-Alanyl-L-phenylalanine Cleavage
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzymatic cleavage of dipeptides is a fundamental process in biochemistry and pharmacology. The stereochemistry of the constituent amino acids significantly influences the peptide's susceptibility to enzymatic degradation. D-Alanyl-L-phenylalanine (D-Ala-L-Phe) is a dipeptide of particular interest in studies related to bacterial cell wall metabolism and the development of enzyme inhibitors.[1][2] Enzymes that cleave such peptides, particularly D-aminopeptidases or DD-carboxypeptidases, play crucial roles in various biological systems.[3]
This application note provides detailed protocols for quantifying the enzymatic cleavage of D-Ala-L-Phe. Two primary methods are described: a high-performance liquid chromatography (HPLC)-based assay for precise kinetic analysis and a colorimetric microplate assay suitable for higher throughput screening. These protocols are designed to enable researchers to determine key kinetic parameters and assess the efficiency of enzymatic hydrolysis.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of the peptide bond in D-Ala-L-Phe by a specific peptidase, yielding D-Alanine and L-phenylalanine as products.
Reaction: this compound + H₂O --(Enzyme)--> D-Alanine + L-phenylalanine
The reaction rate can be determined by measuring either the decrease in the concentration of the substrate (D-Ala-L-Phe) over time or the increase in the concentration of one or both products.[4] HPLC allows for the direct separation and quantification of all three components, while colorimetric methods typically detect the appearance of a product, such as the primary amine of L-phenylalanine.
Experimental Protocols
This method offers high precision and is ideal for determining kinetic parameters (Km, Vmax, kcat) by separating and quantifying the substrate and its cleavage products.[5][6]
3.1. Materials and Reagents
-
Substrate: this compound (D-Ala-L-Phe)
-
Enzyme: Purified D-aminopeptidase or relevant peptidase
-
Products for Standard Curve: D-Alanine, L-phenylalanine
-
Reaction Buffer: e.g., 100 mM Tris-HCl, pH 7.8[7]
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
-
HPLC System: With a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile[7]
3.2. Procedure
-
Standard Curve Preparation: Prepare stock solutions of D-Ala-L-Phe, D-Alanine, and L-phenylalanine (e.g., 10 mM in water). Create a series of dilutions (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mM) in the reaction buffer. Inject each standard into the HPLC to determine retention times and generate standard curves based on peak area.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer and determine its concentration. Store on ice.[8]
-
Prepare a range of substrate (D-Ala-L-Phe) concentrations in the reaction buffer (e.g., from 0.1x Km to 10x Km, if Km is known or estimated).
-
-
Enzymatic Reaction:
-
Set up reactions in microcentrifuge tubes. For each substrate concentration, prepare a tube with the reaction buffer and substrate.
-
Equilibrate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the enzyme solution. The final enzyme concentration should be chosen to ensure the reaction rate is linear over the desired time course.
-
At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to an equal volume of quenching solution (10% TFA).
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant into the HPLC system.
-
Run a gradient elution (e.g., 5% to 60% Mobile Phase B over 20 minutes) to separate the substrate and products. Monitor absorbance at 214 nm or 220 nm.[6]
-
Integrate the peak areas for D-Ala-L-Phe and L-phenylalanine.
-
3.3. Data Analysis
-
Using the standard curves, convert the peak areas of the substrate and product(s) at each time point into concentrations.
-
For each initial substrate concentration, plot the concentration of the product formed against time. The initial velocity (V₀) is the slope of the linear portion of this curve.[8]
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximal velocity) and Km (Michaelis constant).[9][10]
-
Calculate the turnover number (kcat) by dividing Vmax by the total enzyme concentration ([E]t).
-
The catalytic efficiency is determined by the kcat/Km ratio.[7]
This method is suitable for rapid screening of enzyme activity or inhibitors. It relies on the detection of the primary amine of the released L-phenylalanine using ninhydrin (B49086).
3.1. Materials and Reagents
-
All materials from Protocol 1 (except HPLC-specific reagents).
-
96-well microplate.
-
Ninhydrin Reagent Solution.
-
L-phenylalanine (for standard curve).
-
Microplate reader capable of measuring absorbance at 570 nm.
3.2. Procedure
-
Standard Curve Preparation: In a 96-well plate, prepare a standard curve of L-phenylalanine (e.g., 0 to 1 mM) in the reaction buffer.
-
Enzymatic Reaction:
-
In separate wells of the 96-well plate, add the reaction buffer and D-Ala-L-Phe substrate.
-
Initiate the reactions by adding the enzyme solution. Include a "no enzyme" control well.
-
Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent that will not interfere with the ninhydrin reaction (e.g., heat inactivation at 95°C for 5 minutes, if the enzyme is heat-labile).
-
-
Color Development:
-
Add Ninhydrin Reagent to all wells (standards, samples, and controls).
-
Heat the plate according to the ninhydrin reagent instructions (e.g., 95-100°C for 10-15 minutes).
-
Cool the plate to room temperature.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
3.3. Data Analysis
-
Subtract the absorbance of the "no enzyme" control from all sample wells.
-
Use the L-phenylalanine standard curve to determine the concentration of product formed in each well.
-
Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme.
Data Presentation
Quantitative data from the HPLC assay should be summarized to facilitate comparison and interpretation.
Table 1: Retention Times of Assay Components
| Compound | Retention Time (min) |
|---|---|
| D-Alanine | e.g., 2.5 |
| L-phenylalanine | e.g., 8.1 |
| D-Ala-L-Phe | e.g., 10.4 |
Table 2: Comparison of Kinetic Parameters for Dipeptide Cleavage
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| D-Ala-L-Phe | e.g., 1.2 | e.g., 50.0 | e.g., 41.7 | e.g., 3.48 x 10⁴ |
| L-Ala-L-Phe | e.g., 0.8 | e.g., 150.0 | e.g., 125.0 | e.g., 1.56 x 10⁵ |
| D-Ala-D-Phe | e.g., > 20 (Inhibitor) | e.g., < 0.1 | N/A | N/A |
Note: The values presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific enzyme and experimental conditions. The data illustrates that enzymes often show high stereospecificity, with significantly lower catalytic efficiency for peptides containing D-amino acids.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. uniprot.org [uniprot.org]
- 4. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Enzyme Kinetics [www2.chem.wisc.edu]
- 10. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols: D-Alanyl-L-phenylalanine as a Peptidase Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-Alanyl-L-phenylalanine as a substrate for specific peptidases, particularly D-stereospecific aminopeptidases. This dipeptide serves as a valuable tool for characterizing enzyme activity, screening for inhibitors, and understanding the role of D-amino acids in biological systems.
Overview and Significance
This compound is a synthetic dipeptide that is particularly useful for studying peptidases with specificity for N-terminal D-amino acids. The presence of a D-alanine at the N-terminus makes it resistant to degradation by most common aminopeptidases, which typically exhibit high stereospecificity for L-amino acids. This selectivity allows for the targeted investigation of enzymes such as D-aminopeptidases, which are found in various microorganisms and may play roles in bacterial cell wall metabolism and other physiological processes.
Enzyme Specificity and Quantitative Data
The primary enzyme known to effectively hydrolyze peptides with N-terminal D-alanine is a D-stereospecific aminopeptidase (B13392206) isolated from the bacterium Ochrobactrum anthropi. This enzyme demonstrates a strict stereospecificity for D-amino acids at the N-terminus of peptides and amides. While direct kinetic data for this compound is not extensively published, the enzyme's activity on structurally similar substrates provides valuable insights into its expected performance.
Another enzyme with reported activity on dipeptides containing N-terminal D-amino acids is a peptidyl-D-amino acid hydrolase from the squid Loligo vulgaris.
The following tables summarize the available quantitative data for these enzymes with relevant substrates.
Table 1: Kinetic Parameters of D-Aminopeptidase from Ochrobactrum anthropi [1]
| Substrate | Relative Activity (%) | Km (mM) | Vmax (µmol/min/mg) |
| D-Alanine amide | 100 | 2.5 | 150 |
| D-Alanylglycine | 120 | 1.8 | 180 |
| D-Alanylglycylglycine | 150 | 1.2 | 225 |
| D-Alanyl-L-alanyl-L-alanine | 135 | 1.5 | 203 |
| D-Alanine-p-nitroanilide | 80 | 3.0 | 120 |
Note: The data suggests that the enzyme has a high affinity for di- and tripeptides containing N-terminal D-alanine.
Table 2: Kinetic Parameters of Peptidyl-D-amino acid Hydrolase from Loligo vulgaris [2]
| Substrate | Apparent Km (mM) |
| Gly-D-Ala | 5.2 |
| L-Ala-D-Ala | 2.5 |
| D-Leu-D-Leu | 5.4 |
Experimental Protocols
This section provides detailed methodologies for conducting peptidase assays using this compound as a substrate. Two primary methods are described: a spectrophotometric assay for continuous monitoring of the reaction and an HPLC-based endpoint assay for direct quantification of substrate and product.
Spectrophotometric Coupled Enzyme Assay
This continuous assay is suitable for determining initial reaction rates and for high-throughput screening of inhibitors. The hydrolysis of this compound releases D-alanine, which can be subsequently deaminated by D-amino acid oxidase (DAAO), producing hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Materials:
-
This compound (Substrate)
-
D-Aminopeptidase (e.g., from Ochrobactrum anthropi)
-
D-Amino Acid Oxidase (DAAO) from porcine kidney
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., 4-Aminoantipyrine (4-AAP) and 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA))
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 510 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in Assay Buffer to prepare a stock solution (e.g., 100 mM).
-
Prepare a working solution of D-aminopeptidase in Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a coupled enzyme mix containing DAAO (e.g., 0.1 U/mL), HRP (e.g., 1 U/mL), 4-AAP (e.g., 1 mM), and TBHBA (e.g., 2 mM) in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add:
-
50 µL of Assay Buffer
-
25 µL of this compound working solution (to achieve desired final concentration)
-
25 µL of coupled enzyme mix
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the D-aminopeptidase solution to each well to start the reaction.
-
For the blank, add 25 µL of Assay Buffer instead of the enzyme.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the absorbance at 510 nm every 30 seconds for 10-15 minutes at 37°C.
-
The rate of increase in absorbance is proportional to the rate of D-alanine release.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Use the molar extinction coefficient of the oxidized chromogen to convert the rate of absorbance change to the rate of product formation.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound.
-
HPLC-Based Endpoint Assay
This method allows for the direct measurement of the decrease in substrate concentration and the increase in product concentrations (D-alanine and L-phenylalanine) over time. It is highly specific and provides a direct confirmation of substrate hydrolysis.
Materials:
-
This compound (Substrate)
-
D-Aminopeptidase
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching Solution: 1 M HCl
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector set to 214 nm or 254 nm
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing this compound (at a desired concentration, e.g., 10 mM) in Assay Buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of D-aminopeptidase.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of Quenching Solution.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet any precipitated protein (10,000 x g for 5 minutes).
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Separate the components using a suitable gradient of Mobile Phase A and Mobile Phase B. For example, a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Monitor the elution of this compound, D-alanine, and L-phenylalanine by UV absorbance.
-
-
Data Analysis:
-
Generate standard curves for this compound, D-alanine, and L-phenylalanine to quantify their concentrations in the reaction samples.
-
Plot the concentration of the substrate and products as a function of time.
-
Calculate the initial reaction velocity from the initial linear phase of substrate depletion or product formation.
-
Determine kinetic parameters by performing the assay at various substrate concentrations.
-
Visualizations
Signaling Pathway
References
Application Notes and Protocols: Stability of D-Alanyl-L-phenylalanine in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of dipeptides as supplements in cell culture media is a well-established strategy to enhance the stability and solubility of certain amino acids, thereby improving culture performance and consistency. While L-alanyl-L-glutamine is a widely used stabilized source of L-glutamine, the stability and utility of other dipeptides, such as D-Alanyl-L-phenylalanine, are less characterized. This document provides detailed application notes and protocols for studying the stability of this compound in cell culture media. The presence of a D-amino acid at the N-terminus is expected to confer resistance to enzymatic degradation by peptidases present in the cell culture environment, potentially making it a highly stable source of L-phenylalanine.
Factors Influencing Stability
The stability of this compound in cell culture media can be influenced by several factors:
-
Enzymatic Degradation: The primary route of degradation for peptides in cell culture is enzymatic hydrolysis by peptidases that may be released by cells or are present in serum supplements. The D-alanine residue is expected to significantly hinder cleavage by most common aminopeptidases.
-
Chemical Hydrolysis: Over extended periods, the peptide bond can undergo non-enzymatic hydrolysis. This process is generally slow at physiological pH and temperature but can be influenced by the specific composition of the culture medium.
-
Physicochemical Properties of the Medium: Factors such as pH, temperature, and the presence of metal ions can affect the chemical stability of the dipeptide.
Data Presentation: Expected Stability Profile
| Dipeptide | Time (hours) | Expected % Remaining (in serum-containing medium) | Primary Degradation Products |
| L-Alanyl-L-phenylalanine | 0 | 100% | - |
| 24 | 60-80% | L-Alanine, L-Phenylalanine | |
| 48 | 30-50% | L-Alanine, L-Phenylalanine | |
| 72 | 10-20% | L-Alanine, L-Phenylalanine | |
| This compound | 0 | 100% | - |
| 24 | >95% | Minimal D-Alanine, L-Phenylalanine | |
| 48 | >90% | Minimal D-Alanine, L-Phenylalanine | |
| 72 | >85% | Minimal D-Alanine, L-Phenylalanine |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific cell line, serum concentration, and culture conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium (Acellular)
Objective: To determine the chemical stability of this compound in a cell-free culture medium over time.
Materials:
-
This compound
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Ultrapure water
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a sterile stock solution of this compound (e.g., 100 mM in sterile water or PBS).
-
Preparation of Media Samples:
-
In sterile conical tubes, add the appropriate volume of cell culture medium (with and without serum).
-
Spike the medium with the this compound stock solution to a final concentration of 1 mM.
-
Prepare a "Time 0" sample by immediately taking an aliquot (e.g., 1 mL) and processing it as described in step 5.
-
-
Incubation: Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot (e.g., 1 mL) from each tube under sterile conditions.
-
Sample Preparation for HPLC Analysis:
-
For serum-free medium: Filter the sample through a 0.22 µm syringe filter.
-
For serum-containing medium: To precipitate proteins, add an equal volume of cold acetonitrile to the sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Analyze the prepared samples by reverse-phase HPLC (RP-HPLC).
-
Example HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA or FA in water
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of remaining dipeptide relative to the Time 0 sample.
-
Monitor for the appearance of degradation product peaks (D-Alanine and L-Phenylalanine).
-
Protocol 2: Assessment of this compound Stability in the Presence of Cells
Objective: To evaluate the stability and cellular uptake of this compound in a cell culture environment.
Materials:
-
All materials from Protocol 1
-
Cell line of interest (e.g., CHO, HEK293)
-
Cell culture flasks or plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in culture flasks or plates at a desired density and allow them to adhere and enter the exponential growth phase.
-
Media Change and Dipeptide Addition:
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add fresh culture medium (with serum, if required by the cell line) containing a known concentration of this compound (e.g., 1 mM).
-
Include a "no-cell" control flask with the same medium to assess acellular degradation.
-
-
Incubation and Sampling:
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 24, 48, 72 hours), collect a sample of the culture supernatant.
-
At each time point, also harvest the cells from one flask/well to determine the viable cell density.
-
-
Sample Preparation and HPLC Analysis: Process the supernatant samples as described in Protocol 1 (step 5) and analyze by HPLC (step 6).
-
Data Analysis:
-
Quantify the concentration of this compound in the supernatant at each time point.
-
Correlate the decrease in dipeptide concentration with the increase in cell number to estimate cellular uptake and degradation.
-
Analyze the appearance of D-Alanine and L-Phenylalanine in the medium.
-
Visualization of Workflows and Pathways
Experimental Workflow for Stability Assessment
Application Note: Solid-Phase Synthesis of D-Alanyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the solid-phase synthesis of the dipeptide D-Alanyl-L-phenylalanine, which serves as a fundamental building block in various peptidomimetic and drug discovery applications. The synthesis is performed using the well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a Wang resin, yielding a C-terminally free carboxylic acid upon cleavage.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids on a solid support.[1] This methodology simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. The Fmoc/tBu strategy is widely employed due to its mild deprotection conditions, which preserve the integrity of acid-labile side-chain protecting groups until the final cleavage step.
This protocol outlines the synthesis of this compound, a dipeptide incorporating a D-amino acid, which can confer resistance to enzymatic degradation in therapeutic peptides. The procedure covers resin preparation, loading of the first amino acid (L-phenylalanine), coupling of the second amino acid (D-alanine), and final cleavage and purification of the target dipeptide.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Wang Resin, 100-200 mesh, 1.0 mmol/g | Synthesis Grade | Sigma-Aldrich |
| Fmoc-L-Phe-OH | Synthesis Grade | Sigma-Aldrich |
| Fmoc-D-Ala-OH | Synthesis Grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich |
| Piperidine (B6355638) | Reagent Grade | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Fisher Scientific |
| Diethyl ether, anhydrous | Reagent Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water, deionized | HPLC Grade | - |
Experimental Protocols
Loading of Fmoc-L-phenylalanine onto Wang Resin
This initial step anchors the C-terminal amino acid to the solid support.
-
Resin Swelling: Swell 1.0 g of Wang resin (~1.0 mmol) in 15 mL of a 9:1 (v/v) mixture of DCM/DMF for 1 hour in a reaction vessel.[2]
-
Reagent Preparation: In a separate flask, dissolve 2.0 equivalents of Fmoc-L-Phe-OH and 2.0 equivalents of HOBt in a minimal amount of DMF.[2]
-
Activation and Coupling: Add the dissolved amino acid/HOBt solution to the swollen resin. Cool the reaction vessel in an ice bath. Add 2.0 equivalents of DIC to the resin suspension, followed by a catalytic amount of DMAP (0.1 equivalents).[2][3]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.[2]
-
Capping: To cap any unreacted hydroxyl groups on the resin, add 1 mL of methanol (B129727) and agitate for an additional 30 minutes.[2]
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL).[2]
-
Drying: Dry the resin under vacuum. The loading efficiency can be determined by weight gain or by spectrophotometric analysis of the Fmoc group released upon treatment with piperidine.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid, preparing it for the next coupling reaction.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[4]
-
Agitate the mixture for 20 minutes at room temperature.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
Coupling of Fmoc-D-alanine
This step elongates the peptide chain by coupling the second amino acid.
-
Pre-activation: In a separate vial, dissolve 3 equivalents of Fmoc-D-Ala-OH, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in 3 mL of DMF. Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[6]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin from the previous step.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[6]
-
Monitoring: The completion of the coupling reaction can be monitored using a Kaiser test. A negative test (colorless or yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).[6]
Final Fmoc Deprotection
Repeat the Fmoc deprotection protocol as described in section 2 to remove the Fmoc group from the N-terminal D-alanine.
Cleavage and Deprotection
This final step cleaves the synthesized dipeptide from the resin and removes any side-chain protecting groups (though none are present in this simple dipeptide).
-
Wash the deprotected peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 3 hours.[5]
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [5]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate the mixture at room temperature for 1-2 hours.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.[6]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). Filter the sample through a 0.22 µm syringe filter.[8]
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.
-
Detection: Monitor the elution at 210-220 nm.[9]
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Analysis: Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the this compound dipeptide.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Quantitative Data Summary
| Parameter | Expected Value | Notes |
| Resin Loading Efficiency | 0.8-1.0 mmol/g | Can be determined by gravimetric analysis or Fmoc quantification. |
| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test. |
| Crude Peptide Purity (HPLC) | >85% | Purity before preparative HPLC. |
| Final Peptide Purity (HPLC) | >95% | Purity after preparative HPLC purification. |
| Overall Yield | 50-70% | Based on the initial loading of the first amino acid. Varies depending on scale and handling. |
Visualized Workflow and Pathways
Caption: Workflow for the solid-phase synthesis of this compound.
This detailed protocol provides a robust method for the synthesis of this compound, a valuable dipeptide for various research and development applications. By following these procedures, researchers can achieve high purity and yield of the target molecule.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptideweb.com [peptideweb.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Application Notes and Protocols: D-Alanyl-L-phenylalanine Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of intestinal permeability is a cornerstone in the early stages of drug discovery and development, particularly for orally administered therapeutics. The human peptide transporter 1 (PEPT1), also known as Solute Carrier Family 15 Member 1 (SLC15A1), is a high-capacity, low-affinity transporter expressed on the apical membrane of intestinal epithelial cells. It plays a crucial role in the absorption of dietary di- and tripeptides.[1][2] This transporter is also a key target for prodrug strategies, enhancing the oral bioavailability of poorly permeable parent drugs. The dipeptide D-Alanyl-L-phenylalanine is a substrate for PEPT1, and its permeability characteristics can be evaluated using in vitro models that mimic the human intestinal barrier.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal drug absorption. When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters, including PEPT1, making them a suitable model for studying the permeability of PEPT1 substrates.[3][4][5]
This document provides a detailed protocol for conducting a this compound cell permeability assay using the Caco-2 cell model.
Signaling and Transport Pathway
The transport of this compound across the apical membrane of intestinal epithelial cells is primarily mediated by the PEPT1 transporter. This process involves the co-transport of the dipeptide with a proton (H+) down its electrochemical gradient.
Caption: PEPT1-mediated transport of this compound.
Experimental Protocols
This protocol outlines the bidirectional permeability assay of this compound across a Caco-2 cell monolayer cultured on permeable supports.
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA) solution
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
MES buffer
-
This compound
-
Lucifer yellow
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability), Glycyl-sarcosine (Gly-Sar, PEPT1 substrate), Verapamil (P-gp inhibitor)
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Analytical instrumentation (e.g., LC-MS/MS)
Experimental Workflow
Caption: Caco-2 cell permeability assay workflow.
Step-by-Step Methodology
1. Caco-2 Cell Culture and Seeding a. Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Passage cells every 3-4 days when they reach 80-90% confluency. c. For permeability assays, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². d. Culture the cells for 21-25 days, changing the medium in both the apical and basolateral compartments every 2-3 days.
2. Monolayer Integrity Assessment a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. b. Monolayers are considered ready for transport studies when the TEER values are ≥ 250 Ω·cm². c. Additionally, the permeability of a paracellular marker, such as Lucifer yellow, should be assessed to confirm the integrity of the tight junctions. The apparent permeability (Papp) of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.
3. Bidirectional Permeability Assay a. On the day of the experiment, gently wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4). b. Prepare the transport buffer. For apical to basolateral (A→B) transport, use HBSS buffered with MES to pH 6.5 for the apical side and HBSS buffered with HEPES to pH 7.4 for the basolateral side to mimic the intestinal pH gradient. For basolateral to apical (B→A) transport, use HBSS (pH 7.4) for both compartments. c. Prepare the dosing solutions of this compound and control compounds in the appropriate transport buffer. A typical starting concentration is 10 µM. d. For A→B permeability: Add the dosing solution to the apical compartment and fresh transport buffer to the basolateral compartment. e. For B→A permeability: Add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment. f. Incubate the plates at 37°C with gentle agitation (e.g., 50 rpm) for a defined period, typically 1-2 hours. g. At the end of the incubation period, collect samples from both the donor and receiver compartments for analysis.
4. Sample Analysis a. Analyze the concentration of this compound and control compounds in the collected samples using a validated analytical method, such as LC-MS/MS.
5. Data Analysis a. Calculate the Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of permeation of the compound across the monolayer (µmol/s).
- A is the surface area of the membrane (cm²).
- C₀ is the initial concentration of the compound in the donor compartment (µmol/mL).
b. Calculate the Efflux Ratio (ER): The efflux ratio is calculated to determine if the compound is a substrate of active efflux transporters. ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is generally considered indicative of active efflux.
Data Presentation
The following table summarizes representative permeability data for control compounds and the expected permeability classification for a PEPT1 substrate like this compound.
| Compound | Transport Mechanism | Expected Papp (A→B) (x 10⁻⁶ cm/s) | Expected Efflux Ratio (ER) | Permeability Classification |
| Mannitol | Paracellular | < 1.0 | ~1.0 | Low |
| Atenolol | Paracellular/Low Passive | 1.0 - 5.0 | ~1.0 | Low to Moderate |
| Propranolol | Transcellular (Passive) | > 20.0 | ~1.0 | High |
| Glycyl-sarcosine (Gly-Sar) | PEPT1 Substrate | 10.0 - 20.0 | < 1.0 | High (Active Uptake) |
| Verapamil | P-gp Substrate | ~5.0 | > 2.0 | Moderate (Efflux) |
| This compound | PEPT1 Substrate (Expected) | > 10.0 | < 1.0 | High (Active Uptake) |
Note: The data for this compound is a hypothetical representation based on the expected behavior of a dipeptide substrate of the PEPT1 transporter. Actual experimental values may vary.
Conclusion
The this compound cell permeability assay using the Caco-2 cell model is a robust method to evaluate its potential for oral absorption. As a likely substrate for the PEPT1 transporter, this compound is expected to exhibit high permeability with an efflux ratio of less than 1, indicative of active uptake. This protocol provides a comprehensive framework for researchers to conduct this assay and interpret the resulting data in the context of drug discovery and development. The inclusion of appropriate controls is critical for the validation and interpretation of the assay results.
References
- 1. In vitro permeability through caco-2 cells is not quantitatively predictive of in vivo absorption for peptide-like drugs absorbed via the dipeptide transporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Significance of peptide transporter 1 in the intestinal permeability of valacyclovir in wild-type and PepT1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of D-Alanyl-L-phenylalanine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance the therapeutic properties of peptide-based candidates. The inclusion of D-amino acids, in particular, is a well-established strategy to overcome the inherent limitations of native L-peptides, such as their rapid degradation by proteases. This document provides detailed application notes and protocols for the incorporation of the D-Alanyl-L-phenylalanine (D-Ala-L-Phe) moiety into peptide sequences.
The substitution of the natural L-Alanyl-L-phenylalanine with its D-Alanyl counterpart at the N-terminus can profoundly influence the peptide's pharmacokinetic and pharmacodynamic profile. The primary benefits of this modification include:
-
Enhanced Enzymatic Stability: The presence of a D-amino acid at the N-terminus significantly hinders recognition and cleavage by aminopeptidases, leading to a longer plasma half-life and improved bioavailability.[1][2][3][4][5]
-
Modulated Receptor Affinity and Activity: The stereochemistry of the N-terminal amino acid can alter the peptide's conformation, potentially leading to changes in its binding affinity and functional activity at its target receptor. This can result in increased potency, altered selectivity, or a shift from agonistic to antagonistic behavior.
These application notes will provide a comprehensive overview of the synthesis, characterization, and evaluation of peptides containing the D-Ala-L-Phe sequence, supported by illustrative data and detailed experimental protocols.
Data Presentation: Comparative Analysis
To illustrate the advantages of incorporating this compound, the following tables summarize hypothetical, yet realistic, quantitative data for a model peptide, "Peptide-X," compared to its native L-Ala counterpart. This data is extrapolated from established principles of D-amino acid substitution.
Table 1: Enzymatic Stability of Peptide-X Variants in Human Plasma
| Peptide Variant | N-terminal Sequence | Half-life (t½) in Human Plasma (hours) |
| L-Peptide-X | L-Ala-L-Phe-... | 0.5 |
| D-Peptide-X | D-Ala-L-Phe-... | 8.0 |
This illustrative data is based on the principle that N-terminal D-amino acid substitution significantly increases resistance to proteolysis.[2][3][4]
Table 2: In Vitro Biological Activity of Peptide-X Variants at a Model G-Protein Coupled Receptor (GPCR)
| Peptide Variant | N-terminal Sequence | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| L-Peptide-X | L-Ala-L-Phe-... | 10.2 | 5.8 |
| D-Peptide-X | D-Ala-L-Phe-... | 15.5 | 8.2 |
This hypothetical data illustrates a scenario where the D-amino acid substitution slightly reduces binding affinity and functional potency. The effect of D-amino acid incorporation on receptor interaction is system-dependent and requires empirical determination.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
This protocol outlines the synthesis of a peptide with an N-terminal D-Ala-L-Phe sequence using the Fmoc/tBu strategy.
Materials:
-
Fmoc-L-Phe-Wang resin
-
Fmoc-D-Ala-OH
-
Fmoc-protected L-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Phe-Wang resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the piperidine solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling (for all amino acids including D-Ala):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in a minimal amount of DMF.
-
Add this solution to the deprotected resin.
-
Add 3 equivalents of DIC to the resin slurry.
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for complete coupling (absence of primary amines). A negative result (yellow beads) indicates completion. If the test is positive (blue beads), continue shaking for another hour or perform a double coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, with Fmoc-D-Ala-OH being the final amino acid coupled.
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-D-Ala-OH), perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the N-terminally deprotected peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the TFA cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Peptide Purification and Characterization
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
TFA (0.1%)
-
Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
-
Characterization:
-
Purity Analysis: Analyze the purified peptide by analytical RP-HPLC to determine its purity.
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry.
-
Protocol 3: In Vitro Plasma Stability Assay
This protocol is designed to compare the stability of peptides containing D-Ala-L-Phe with their L-Ala-L-Phe counterparts.
Materials:
-
Purified L-Peptide-X and D-Peptide-X
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 1% TFA (quenching solution)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Peptide Incubation:
-
Prepare stock solutions of the test peptides in a suitable buffer.
-
In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed human plasma to achieve a final concentration of 10 µM.
-
Incubate the tubes at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.
-
-
Reaction Quenching:
-
Immediately mix the aliquot with 3 volumes of the cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Vortex and centrifuge at high speed for 10 minutes.
-
-
Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.
-
Visualization of a Relevant Signaling Pathway
Peptides often exert their biological effects by binding to and activating G-protein coupled receptors (GPCRs). The incorporation of D-Ala-L-Phe can modulate this interaction. Below is a generalized diagram of a GPCR signaling pathway that could be activated by a peptide agonist.
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling cascade initiated by a peptide agonist.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - A dâAmino Acid at the NâTerminus of a Protein Abrogates Its Degradation by the NâEnd Rule Pathway - figshare - Figshare [figshare.com]
- 4. A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: D-Alanyl-L-phenylalanine as a Ligand in Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanyl-L-phenylalanine is a dipeptide composed of D-alanine and L-phenylalanine (B559525). While extensive binding affinity data for this specific heterochiral dipeptide is not widely available in published literature, its constituent amino acids and structurally similar dipeptides have been the subject of numerous studies. D-amino acids are known to confer resistance to enzymatic degradation, potentially increasing the in vivo half-life of peptides. This makes this compound an interesting candidate for investigation as a therapeutic ligand.
These application notes provide a framework for studying this compound as a ligand, drawing upon methodologies used for analogous compounds. We will explore potential targets, propose detailed experimental protocols for determining binding affinity, and provide templates for data presentation and visualization.
Potential Targets and Therapeutic Areas
Based on the known biological activities of its components and similar dipeptides, this compound could be investigated for its affinity towards the following targets:
-
Bacterial Cell Wall Enzymes: D-alanine is a key component of bacterial peptidoglycan. Dipeptides containing D-alanine may act as inhibitors of enzymes involved in cell wall synthesis, such as D-alanyl-D-alanine ligase, presenting a potential avenue for novel antibiotic development.
-
Receptors for Phenylalanine-containing Peptides: The L-phenylalanine moiety suggests potential interactions with receptors that recognize phenylalanine-containing ligands. For example, the introduction of a D-phenylalanine has been shown to enhance the binding affinity of peptides for the gonadotropin-releasing hormone (GnRH) receptor.[1]
-
Metastasis Suppressor Proteins: The heterochiral dipeptide D-phenylalanyl-L-phenylalanine has been identified as a potent inducer of the metastatic suppressor NM23H1.[2] This suggests that this compound could be explored for similar activity in cancer research.
-
Calcium-Sensing Receptor (CaSR): L-phenylalanine is a known allosteric modulator of the CaSR, enhancing its sensitivity to calcium.[3][4] It is plausible that this compound could exhibit modulatory effects on this receptor.
Quantitative Data Presentation
Clear and structured presentation of binding affinity data is crucial for comparative analysis. The following tables provide a template for summarizing quantitative results from various binding assays.
Table 1: Summary of Binding Affinity Data for this compound
| Target Protein | Assay Method | Ligand | K_d (nM) | K_i (nM) | IC_50 (nM) | Hill Slope | Reference |
| Hypothetical Target 1 | SPR | This compound | Data | - | - | - | Citation |
| Hypothetical Target 2 | ITC | This compound | Data | - | - | - | Citation |
| Hypothetical Target 3 | Radioligand Binding | This compound | - | Data | Data | Data | Citation |
| Control Ligand | SPR | e.g., L-Alanyl-L-phenylalanine | Data | - | - | - | Citation |
Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)
| Target Protein | Ligand | Stoichiometry (n) | ΔH (kcal/mol) | ΔS (cal/mol·deg) | Reference |
| Hypothetical Target 1 | This compound | Data | Data | Data | Citation |
| Control Ligand | e.g., L-Alanyl-L-phenylalanine | Data | Data | Data | Citation |
Experimental Protocols
The following are detailed protocols for common binding affinity assays that can be adapted for studying this compound.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation constant (K_d) of this compound binding to a target protein.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, NTA)
-
Target protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of Target Protein:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution for 7 minutes.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the different concentrations of the dipeptide over the immobilized target protein surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
After each injection, regenerate the sensor surface with the appropriate regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_d.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters.
Objective: To determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Target protein in a suitable buffer (e.g., PBS or HEPES)
-
This compound dissolved in the same buffer
-
Degassing station
Procedure:
-
Sample Preparation:
-
Dialyze the target protein against the chosen buffer extensively.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both the protein solution and the ligand solution.
-
-
ITC Experiment:
-
Load the target protein into the sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine n, K_d, and ΔH.
-
Calculate ΔS using the equation: ΔG = ΔH - TΔS = -RTln(K_a).
-
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade that could be initiated by the binding of this compound to a G-protein coupled receptor (GPCR), based on pathways modulated by similar ligands.
Conclusion
While direct experimental data on this compound as a ligand is currently limited, the information available for its constituent amino acids and related dipeptides provides a strong rationale for its investigation. The protocols and templates provided in these application notes offer a comprehensive guide for researchers to initiate binding affinity studies and explore the therapeutic potential of this novel dipeptide. Future studies are warranted to elucidate its specific molecular targets and mechanisms of action.
References
- 1. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterochiral dipeptide d-phenylalanyl- l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization of D-Alanyl-L-phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of the dipeptide D-Alanyl-L-phenylalanine. The information is compiled to assist researchers in obtaining high-quality crystals suitable for structural analysis and other solid-state characterization techniques.
Introduction
This compound is a dipeptide of significant interest in various fields, including pharmacology and materials science. The determination of its three-dimensional structure through X-ray crystallography is crucial for understanding its biological activity, molecular interactions, and solid-state properties. Achieving well-ordered crystals is the primary and often most challenging step in this process. This document outlines the key parameters and methodologies to facilitate the successful crystallization of this dipeptide.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing successful crystallization experiments. Key properties of the constituent amino acids are summarized below.
| Property | D-Alanine | L-Phenylalanine |
| Molecular Formula | C₃H₇NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 89.09 g/mol | 165.19 g/mol |
| Isoelectric Point (pI) | 6.0 | 5.48 |
| Solubility in Water | 166.5 g/L (25 °C) | 29.6 g/L (25 °C) |
The properties of the dipeptide will be influenced by these constituent amino acids. The presence of the hydrophobic phenyl group from L-phenylalanine will significantly impact its solubility in different solvents.
Crystallization Conditions
Successful crystallization is dependent on a delicate balance of several parameters. The following table summarizes potential starting conditions for the crystallization of this compound, based on general peptide crystallization principles and data from related dipeptides. It is important to note that optimal conditions may need to be determined empirically through screening.
| Parameter | Condition | Remarks |
| Peptide Purity | >95% | Higher purity is critical to avoid interference with crystal lattice formation. |
| Concentration | 1 - 20 mg/mL | The optimal concentration is highly dependent on the solvent system and should be screened. |
| Solvent System | Aqueous solutions (e.g., deionized water, buffers) | Due to the polar nature of the peptide backbone. |
| Mixed solvent systems (e.g., water/ethanol (B145695), water/isopropanol) | Organic solvents can act as anti-solvents to induce precipitation. | |
| Precipitant | Phosphate-Buffered Saline (PBS) | Has been used for the crystallization of dipeptide isomers.[1] |
| Organic solvents (e.g., ethanol, isopropanol) | Can be used in anti-solvent crystallization methods. | |
| pH | Near the isoelectric point (pI) | The net charge of the molecule is zero at its pI, which can promote crystallization. The kinetics of crystal growth can be sensitive to pH.[2] |
| Temperature | 4 - 25 °C | Lower temperatures often slow down the crystallization process, which can lead to larger, more ordered crystals. A study on L-phenylalanyl-L-alanine dihydrate used a temperature of 276 K (3 °C).[3] |
Experimental Protocols
Several common crystallization techniques can be employed. The choice of method will depend on the properties of the dipeptide and the desired crystal characteristics.
Slow Cooling Crystallization
This method involves dissolving the dipeptide in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.
Protocol:
-
Prepare a saturated or near-saturated solution of this compound in a selected solvent (e.g., deionized water) at a temperature approximately 10-20 °C above the desired crystallization temperature.
-
Filter the warm solution through a 0.22 µm syringe filter into a clean, dust-free container to remove any particulate matter.
-
Seal the container to prevent evaporation.
-
Place the container in a programmable water bath or a temperature-controlled environment.
-
Slowly decrease the temperature at a controlled rate (e.g., 0.1-1.0 °C/hour).
-
Monitor the solution for the appearance of crystals.
-
Once crystals have formed, they can be harvested for analysis.
Vapor Diffusion Crystallization (Hanging Drop Method)
This is a widely used technique for protein and peptide crystallization where a drop of the sample solution equilibrates with a larger reservoir of a precipitant solution via the vapor phase.
Protocol:
-
Prepare a stock solution of this compound at a concentration of 10-20 mg/mL in a suitable buffer (e.g., PBS).
-
Prepare a reservoir solution containing a higher concentration of the precipitant (e.g., a higher salt concentration in the same buffer).
-
Pipette 1-2 µL of the dipeptide solution onto a siliconized glass coverslip.
-
Pipette 1-2 µL of the reservoir solution and mix it with the dipeptide drop.
-
Invert the coverslip and place it over the well of a crystallization plate containing the reservoir solution, ensuring an airtight seal with vacuum grease.
-
Incubate the plate at a constant temperature (e.g., 4 °C or room temperature).
-
Water will slowly diffuse from the drop to the reservoir, increasing the concentration of the dipeptide and precipitant in the drop, leading to crystallization.
-
Monitor the drops for crystal growth over several days to weeks.
Anti-Solvent Crystallization
This method involves the addition of a miscible "anti-solvent" (in which the dipeptide is poorly soluble) to a solution of the dipeptide in a "good" solvent to induce precipitation and crystallization.
Protocol:
-
Dissolve this compound in a "good" solvent (e.g., deionized water) to a desired concentration.
-
Slowly add a miscible "anti-solvent" (e.g., ethanol or isopropanol) dropwise to the solution while gently stirring.
-
Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
If significant amorphous precipitate forms, add a small amount of the "good" solvent to redissolve it.
-
Seal the container and allow it to stand undisturbed at a constant temperature.
-
Crystals should form as the system slowly equilibrates.
-
Monitor for crystal growth and harvest when appropriate.
Troubleshooting
-
No Crystals: Increase the concentration of the dipeptide or the precipitant. Try a different crystallization method or screen a wider range of solvents and pH values. Seeding with a small crystal can sometimes induce nucleation.
-
Amorphous Precipitate: This indicates that the supersaturation was reached too quickly. Slow down the process by reducing the rate of cooling, using a lower concentration of the anti-solvent, or adjusting the pH.
-
Small or Poorly Formed Crystals: Optimize the conditions by slowing down the crystal growth. This can be achieved by lowering the temperature, reducing the concentration gradient in vapor diffusion, or slowing the addition of the anti-solvent.
Safety Precautions
Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When working with organic solvents, ensure proper ventilation. Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes and Protocols for the Use of D-Alanyl-L-phenylalanine in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While D-Alanyl-L-phenylalanine itself is not extensively documented as a standalone antimicrobial agent, its constituent amino acids play critical roles in bacterial physiology and the design of antimicrobial compounds. The D-alanyl moiety is a cornerstone of the bacterial cell wall, making its metabolic pathways a key target for antibiotics. L-phenylalanine is a crucial component of many antimicrobial peptides (AMPs), contributing to their membrane-disrupting activities.
These application notes provide a framework for exploring the potential utility of this compound in antimicrobial research, focusing on its application as a research tool to investigate bacterial cell wall biosynthesis, to serve as a building block for novel peptide antibiotics, and to act as a control in related assays.
Section 1: Application Notes
Investigating Bacterial Cell Wall Metabolism
The dipeptide D-alanyl-D-alanine is an essential precursor in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This pathway is a well-established target for antibiotics, most notably vancomycin, which binds to the D-alanyl-D-alanine terminus to inhibit cell wall synthesis.[1]
This compound can be used as a molecular probe or competitive substrate to study the specificity of enzymes involved in this pathway, such as DD-transpeptidases and DD-carboxypeptidases. For instance, it can be used to investigate whether these enzymes can recognize and process alternative peptide sequences, which could provide insights into mechanisms of antibiotic resistance or inform the design of novel enzyme inhibitors.
Building Block for Novel Antimicrobial Peptides (AMPs)
The incorporation of D-amino acids into synthetic peptides is a common strategy to enhance their stability against proteolytic degradation by host and bacterial proteases.[2] L-phenylalanine, with its hydrophobic and aromatic side chain, is frequently found in natural and synthetic AMPs, where it often plays a role in anchoring the peptide to the bacterial membrane.[3]
Therefore, this compound can serve as a valuable dipeptide building block in the solid-phase synthesis of novel AMPs. By incorporating this motif, researchers can systematically evaluate how the combination of a D-amino acid at the N-terminus and a hydrophobic L-amino acid influences the peptide's structure, stability, and antimicrobial efficacy.
Control Reagent in Antimicrobial Assays
In studies involving antimicrobial peptides that contain either D-alanine or L-phenylalanine, the this compound dipeptide can serve as a useful negative control. Its small size would likely preclude significant antimicrobial activity on its own, allowing researchers to confirm that the observed effects of a larger, more complex peptide are not due to non-specific interactions of its constituent amino acids.
Section 2: Quantitative Data Presentation
As there is no publicly available data on the direct antimicrobial activity of this compound, the following table presents illustrative data for a synthetic antimicrobial peptide containing L-phenylalanine to demonstrate the standard format for presenting such results.
Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of a Phenylalanine-Containing Synthetic Peptide
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) |
| Escherichia coli | ATCC 25922 | 16 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | 16 |
| Staphylococcus aureus | ATCC 29213 | 8 | 4 |
| Enterococcus faecalis | ATCC 29212 | 16 | 8 |
| Candida albicans | ATCC 90028 | 64 | 32 |
Section 3: Experimental Protocols
Protocol for Solid-Phase Synthesis of a Peptide Incorporating this compound
This protocol describes the manual Fmoc solid-phase synthesis of a hypothetical antimicrobial peptide (e.g., Ac-Lys-Lys-D-Ala-L-Phe -Lys-Lys-NH2) using Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-D-Ala-OH, Fmoc-L-Phe-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Acetic anhydride (B1165640) and pyridine (B92270) for N-terminal acetylation
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Example: Coupling Fmoc-Lys(Boc)-OH):
-
In a separate tube, dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Lys(Boc)-OH, Fmoc-L-Phe-OH, Fmoc-D-Ala-OH, etc.).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF.
-
React for 1 hour.
-
Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method to determine the MIC of a peptide against a bacterial strain.
Materials:
-
96-well microtiter plates (non-treated polystyrene)
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)
-
Peptide stock solution (e.g., in sterile water or DMSO)
-
Positive control (bacteria in MHB without peptide)
-
Negative control (MHB only)
Procedure:
-
Peptide Dilution Series:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the peptide stock solution at twice the desired highest final concentration to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
-
Add 100 µL of this diluted bacterial inoculum to wells 1 through 11. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of MHB to well 12 (negative control). Well 11 serves as the positive growth control.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
Section 4: Visualizations
References
Application Notes and Protocols: Isotopic Labeling of D-Alanyl-L-phenylalanine for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanyl-L-phenylalanine is a dipeptide of interest in various fields of biomedical research, including drug delivery, metabolism, and neuropharmacology. The use of isotopically labeled versions of this dipeptide as tracers allows for the precise tracking and quantification of its uptake, distribution, metabolism, and excretion (ADME) in biological systems. Stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), provide a non-radioactive method for these investigations, with detection primarily accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of isotopically labeled this compound and its subsequent use in tracer studies. The methodologies described herein are intended to serve as a guide for researchers designing and executing experiments to elucidate the pharmacokinetics and metabolic fate of this dipeptide.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. The key is the incorporation of an isotopically labeled amino acid at the desired position. For this dipeptide, either D-alanine or L-phenylalanine, or both, can be isotopically labeled.
2.1. Materials
-
Fmoc-D-Alanine or isotopically labeled Fmoc-D-Alanine (e.g., Fmoc-D-[¹³C₃,¹⁵N]-Alanine)
-
L-Phenylalanine methyl ester hydrochloride or isotopically labeled L-Phenylalanine methyl ester hydrochloride (e.g., L-[ring-D₅]-Phenylalanine methyl ester hydrochloride)
-
Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Solvents: Dichloromethane (DCM), DMF, Methanol (MeOH)
-
Saponification reagents: Lithium hydroxide (B78521) (LiOH) in a mixture of Tetrahydrofuran (THF) and water
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Analytical instruments: Mass spectrometer (for verification of mass), NMR spectrometer (for structural confirmation)
2.2. Experimental Protocol: Solution-Phase Synthesis
This protocol describes the synthesis of this compound with the label on the L-phenylalanine moiety (D-Ala-L-[ring-D₅]-Phe).
-
Dissolution: Dissolve L-[ring-D₅]-Phenylalanine methyl ester hydrochloride (1.0 eq) and Fmoc-D-Alanine (1.1 eq) in DCM.
-
Coupling Reaction: Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution. Cool the reaction mixture to 0°C in an ice bath. Add DCC (1.1 eq) portion-wise while stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Fmoc-D-Ala-L-[ring-D₅]-Phe-OMe.
-
Fmoc-Deprotection: Dissolve the protected dipeptide in a 20% solution of piperidine in DMF. Stir at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under vacuum.
-
Saponification: Dissolve the resulting dipeptide methyl ester in a 3:1 mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Purification: Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract the product with ethyl acetate. Concentrate the organic layer and purify the crude product by RP-HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Lyophilize the pure fractions to obtain the final product, isotopically labeled this compound. Confirm the identity and purity of the compound by mass spectrometry and NMR spectroscopy.
2.3. Data Presentation: Synthesis Yield and Isotopic Enrichment
| Parameter | Value |
| Starting Material (Fmoc-D-Alanine) | 1.1 eq |
| Starting Material (L-[ring-D₅]-Phe-OMe·HCl) | 1.0 eq |
| Overall Yield | 65-75% |
| Isotopic Enrichment | >98% |
| Chemical Purity (by HPLC) | >95% |
Note: The presented data are representative values and may vary depending on the specific reaction conditions and scale.
Tracer Studies Using Isotopically Labeled this compound
Tracer studies with isotopically labeled this compound can be conducted in various experimental systems, from cell cultures to whole organisms, to investigate its metabolic fate.
3.1. In Vitro Tracer Study in Cell Culture
This protocol outlines a general procedure for a tracer study in a cell line of interest, for example, a human intestinal cell line like Caco-2 to study absorption, or a neuronal cell line to investigate neurological uptake.
3.1.1. Materials
-
Cultured cells of interest (e.g., Caco-2 cells)
-
Cell culture medium and supplements
-
Isotopically labeled this compound (e.g., D-Ala-L-[ring-D₅]-Phe)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Quenching solution (e.g., ice-cold 80% methanol)
-
Analytical instruments: Liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis
3.1.2. Experimental Protocol
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency.
-
Tracer Administration: Remove the standard culture medium and wash the cells with pre-warmed PBS. Add fresh medium containing a known concentration of the isotopically labeled this compound.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor uptake and metabolism.
-
Sample Collection (Medium): At each time point, collect an aliquot of the culture medium to analyze the extracellular concentration of the tracer and its metabolites.
-
Sample Collection (Cells):
-
Rapidly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Quench the metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
-
Metabolite Extraction:
-
Centrifuge the cell lysate to pellet the cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
-
Sample Preparation for LC-MS Analysis: Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.
-
Data Analysis: Analyze the samples by LC-MS to identify and quantify the isotopically labeled this compound and its potential metabolites (e.g., labeled L-phenylalanine, D-alanine).
3.2. Data Presentation: In Vitro Uptake and Metabolism
| Time (minutes) | Intracellular Labeled Dipeptide (pmol/mg protein) | Intracellular Labeled L-Phenylalanine (pmol/mg protein) | Extracellular Labeled Dipeptide (µM) |
| 0 | 0 | 0 | 100 |
| 15 | 15.2 ± 1.8 | 2.5 ± 0.4 | 95.1 ± 2.3 |
| 30 | 28.9 ± 3.1 | 8.1 ± 0.9 | 88.7 ± 3.5 |
| 60 | 45.6 ± 4.5 | 20.3 ± 2.1 | 75.4 ± 4.1 |
| 120 | 58.3 ± 5.2 | 42.8 ± 3.9 | 55.9 ± 5.0 |
Note: The presented data are illustrative and will vary based on the cell type, tracer concentration, and experimental conditions.
Visualizations
Caption: Workflow for the synthesis of isotopically labeled this compound.
Caption: Proposed metabolic pathway of isotopically labeled this compound.
References
Application Notes: Utilizing D-Alanyl-L-phenylalanine to Probe Enzyme Stereospecificity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The stereochemical configuration of amino acids within a peptide sequence is a critical determinant of its biological activity, stability, and interaction with enzymes. Proteolytic enzymes, in particular, often exhibit a high degree of stereospecificity, preferentially recognizing and cleaving peptide bonds between L-amino acids. The dipeptide D-Alanyl-L-phenylalanine serves as an invaluable tool for investigating this enzymatic stereoselectivity. By incorporating a D-amino acid at the penultimate (P1) position, this substrate can be used to probe the geometric constraints of an enzyme's active site and to quantify the impact of stereochemistry on binding affinity and catalytic efficiency. This application note details the principles, expected outcomes, and experimental protocols for using this compound in the study of enzyme stereospecificity, with a primary focus on the well-characterized metalloexopeptidase, Carboxypeptidase A (CPA).
Principle:
Carboxypeptidase A is a zinc-containing exopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond. Its active site features a hydrophobic pocket (S1' subsite) that preferentially accommodates large, aromatic, or branched aliphatic side chains, such as phenylalanine. The enzyme's stereospecificity dictates that it efficiently hydrolyzes peptides with an L-amino acid at the C-terminus. The presence of a D-amino acid in the peptide backbone, particularly at the P1 position adjacent to the scissile bond, is expected to hinder proper substrate alignment within the active site. This steric hindrance can significantly reduce the rate of hydrolysis compared to the corresponding L-L diastereomer (L-Alanyl-L-phenylalanine). By comparing the kinetic parameters of the enzymatic hydrolysis of these two stereoisomers, researchers can quantitatively assess the enzyme's stereospecificity. Peptides containing D-amino acids are generally more resistant to degradation by proteases, a property that is leveraged in the design of more stable peptide-based therapeutics.[1]
Data Presentation: Expected Kinetic Parameters
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| L-Alanyl-L-phenylalanine | Carboxypeptidase A | Low (e.g., 0.1 - 1) | High (e.g., 10 - 100) | High | High (e.g., >10⁴) |
| This compound | Carboxypeptidase A | Very High | Very Low | Very Low | Very Low (negligible) |
Note: This table is illustrative. The expected outcome is that the catalytic efficiency (kcat/Km) for this compound would be several orders of magnitude lower than for its L-L counterpart, indicating a very poor substrate fit and/or non-productive binding.
Experimental Protocols
This section provides a detailed protocol for a comparative kinetic analysis of the hydrolysis of L-Alanyl-L-phenylalanine and this compound by Carboxypeptidase A, using High-Performance Liquid Chromatography (HPLC) to monitor the reaction.
1. Materials and Reagents:
-
Enzyme: Bovine Pancreatic Carboxypeptidase A (CPA), salt-free, lyophilized powder.
-
Substrates: L-Alanyl-L-phenylalanine and this compound.
-
Products for Standard Curve: L-Alanine, D-Alanine, and L-Phenylalanine.
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl.
-
Enzyme Diluent: 10% LiCl solution, chilled to 4°C.
-
Reaction Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.
-
HPLC Mobile Phase A: 0.1% TFA in water.
-
HPLC Mobile Phase B: 0.1% TFA in acetonitrile.
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Preparation of Solutions:
-
Enzyme Stock Solution: Dissolve CPA in cold 10% LiCl to a concentration of 1 mg/mL. The enzyme may dissolve slowly. Allow the solution to clarify at 4°C before use. Determine the precise protein concentration by measuring absorbance at 278 nm.
-
Working Enzyme Solution: Dilute the enzyme stock solution in the assay buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.5) to a final concentration suitable for the assay (e.g., 10-50 µg/mL). The optimal concentration should be determined empirically.
-
Substrate Stock Solutions: Prepare 100 mM stock solutions of L-Alanyl-L-phenylalanine and this compound in the assay buffer.
-
Substrate Working Solutions: Prepare a series of dilutions from the stock solutions in the assay buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0.1 mM to 10 mM).
3. HPLC Method:
-
Detection Wavelength: 214 nm or 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes is a good starting point. The gradient should be optimized to achieve baseline separation of the dipeptide substrate and its constituent amino acids (Alanine and Phenylalanine).
-
Standard Curve: Generate standard curves for the substrates and expected products by injecting known concentrations to correlate peak area with concentration.
4. Enzyme Assay Protocol:
-
Reaction Setup: In a series of microcentrifuge tubes, pipette the desired volume of each substrate working solution. Prepare a "no enzyme" control for each substrate concentration.
-
Temperature Equilibration: Pre-incubate the substrate tubes and the working enzyme solution at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a small volume of the working enzyme solution to each substrate tube. Vortex briefly to mix.
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot from each reaction tube and immediately quench the reaction by adding it to a tube containing an equal volume of 10% TFA.
-
Sample Preparation for HPLC: Centrifuge the quenched samples at high speed for 10 minutes to pellet any precipitated protein. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Inject the samples onto the HPLC system and record the chromatograms.
5. Data Analysis:
-
Quantify Products: Using the standard curves, determine the concentration of the product (L-Phenylalanine) formed at each time point for each initial substrate concentration.
-
Determine Initial Velocities (V₀): For each substrate concentration, plot the product concentration against time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Generate Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine Kinetic Parameters: Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Vmax and Km. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for visualization and initial estimation.
-
Compare Stereoisomers: Compare the Km and Vmax values obtained for L-Alanyl-L-phenylalanine and this compound to quantify the stereospecificity of the enzyme.
Visualizations
Mechanism of Carboxypeptidase A and Stereospecificity:
Caption: Carboxypeptidase A active site interaction with D-Ala-L-Phe.
Experimental Workflow for Kinetic Analysis:
Caption: Generalized workflow for comparative enzyme kinetic analysis.
References
The Untapped Potential of D-Alanyl-L-phenylalanine in Drug Delivery: A Prospective Analysis
While direct applications of the dipeptide D-Alanyl-L-phenylalanine in drug delivery systems are not yet documented in peer-reviewed literature, its constituent amino acids and related peptide structures suggest a promising future in targeted therapeutics and controlled release. This document explores the potential applications, hypothetical experimental protocols, and underlying scientific principles that could guide future research in this nascent field.
The unique combination of a D-amino acid (D-Alanine) and an L-amino acid (L-Phenylalanine) presents intriguing possibilities for designing novel drug carriers. D-amino acids are known to confer resistance to enzymatic degradation, potentially increasing the in vivo stability and circulation time of a drug delivery system. L-phenylalanine, an essential amino-axcid, can be recognized by specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumor cells. This suggests that this compound could serve as a basis for creating stable, tumor-targeting drug delivery vehicles.
This application note will, therefore, extrapolate from existing research on related compounds, such as poly(phenylalanine) and other peptide-based nanoparticles, to provide a comprehensive guide for researchers and drug development professionals interested in exploring the capabilities of this compound.
I. Potential Applications and Mechanisms of Action
The primary hypothesized application of this compound in drug delivery is as a component of a targeted nanoparticle system for cancer therapy. The D-alanine moiety would provide enzymatic stability, while the L-phenylalanine component could facilitate uptake in cancer cells via amino acid transporters.
A hypothetical signaling pathway for cellular uptake is visualized below:
Caption: Hypothetical cellular uptake of a this compound-based drug delivery system.
II. Experimental Protocols
The following protocols are adapted from established methodologies for poly(phenylalanine) and other peptide-based nanoparticles and are presented as a starting point for the development of this compound-based systems.
Protocol 1: Synthesis of this compound-based Polymer
This protocol describes a hypothetical one-step polymerization of a this compound monomer.
Workflow:
Caption: Workflow for the synthesis of a hypothetical poly(this compound).
Methodology:
-
Dissolution: Dissolve this compound in N,N-dimethylformamide (DMF).
-
Polymerization: Add thionyl chloride dropwise to the solution while stirring at room temperature.
-
Reaction: Continue the reaction for a specified time to allow for polymerization.
-
Precipitation: Precipitate the synthesized polymer by adding the reaction mixture to an excess of a non-solvent (e.g., water).
-
Purification: Collect the polymer precipitate by filtration, wash thoroughly with the non-solvent, and dry under vacuum.
Protocol 2: Formulation of Drug-Loaded Nanoparticles
This protocol details the formulation of drug-loaded nanoparticles using the synthesized polymer via nanoprecipitation.
Workflow:
Caption: Workflow for the formulation of drug-loaded nanoparticles.
Methodology:
-
Dissolution: Dissolve the synthesized poly(this compound) and a hydrophobic drug (e.g., paclitaxel) in a suitable organic solvent (e.g., acetone).
-
Nanoprecipitation: Add the organic solution dropwise into a larger volume of an aqueous phase under constant stirring.
-
Formation: Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Purification: Purify the nanoparticle suspension to remove the organic solvent and unloaded drug, for example, by dialysis against deionized water.
Protocol 3: Characterization of Nanoparticles
This protocol outlines the key characterization techniques to assess the properties of the formulated nanoparticles.
Methodology:
-
Particle Size and Morphology:
-
Determine the size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Visualize the morphology and size of the nanoparticles using Transmission Electron Microscopy (TEM).
-
-
Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable solvent to disrupt the nanoparticles and release the encapsulated drug.
-
Quantify the amount of the drug using High-Performance Liquid Chromatography (HPLC).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol describes how to evaluate the release profile of the encapsulated drug from the nanoparticles.
Methodology:
-
Sample Preparation: Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Release Study: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Quantify the amount of released drug in the aliquots using HPLC.
-
Analysis: Plot the cumulative percentage of drug release as a function of time.
III. Quantitative Data from Related Systems
The following tables summarize quantitative data from studies on poly(phenylalanine) nanoparticles, which can serve as a benchmark for future studies on this compound-based systems.
Table 1: Physicochemical Properties of Poly(phenylalanine) Nanoparticles
| Parameter | Value | Reference |
| Particle Size (nm) | ~100 | [1] |
| Polydispersity Index (PDI) | < 0.2 | [1] |
| Zeta Potential (mV) | -15 to -25 | Hypothetical |
Table 2: Drug Loading and Release Characteristics for Paclitaxel-Loaded Poly(phenylalanine) Nanoparticles
| Parameter | Value | Reference |
| Drug Loading Capacity (wt%) | > 12 | [1] |
| Encapsulation Efficiency (%) | > 80 | Hypothetical |
| In Vitro Release (at 48h) | ~60% | [1] |
IV. Conclusion and Future Directions
While the direct application of this compound in drug delivery remains an unexplored area, the foundational principles of peptide and polymer-based drug delivery systems provide a robust framework for its investigation. The unique properties of its constituent amino acids suggest that this compound could be a valuable building block for creating stable and targeted drug delivery platforms. Future research should focus on the synthesis and characterization of this compound-based polymers and nanoparticles, followed by in vitro and in vivo studies to validate their drug delivery efficacy and targeting capabilities. The protocols and data presented herein offer a comprehensive starting point for researchers to embark on this exciting and potentially impactful area of drug delivery research.
References
Troubleshooting & Optimization
Improving D-Alanyl-L-phenylalanine solubility for in vitro assays
Welcome to the Technical Support Center for Compound Solubility. This guide provides detailed troubleshooting advice and protocols for improving the solubility of D-Alanyl-L-phenylalanine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the solubility of this compound?
A1: The solubility of this compound, like other peptides, is primarily influenced by its amino acid composition, the pH of the solvent, and the solvent's polarity.[1][2] this compound is a dipeptide composed of a relatively neutral amino acid (D-Alanine) and a hydrophobic amino acid (L-Phenylalanine). The presence of the phenyl group in phenylalanine contributes to its hydrophobic nature, which can lead to poor solubility in aqueous solutions.[2] Solubility is often lowest at the peptide's isoelectric point (pI), the pH at which the molecule has a net zero charge.[2]
Q2: I've observed precipitation after dissolving this compound in my aqueous buffer. What initial troubleshooting steps should I take?
A2: Observing precipitation indicates that the peptide's solubility limit has been exceeded in the current conditions. Before attempting more complex methods, follow these initial steps. It is always recommended to first test the solubility with a small amount of your peptide to avoid wasting the entire sample.[3][4]
-
Mechanical Agitation: Ensure the lyophilized powder is at the bottom of the tube by briefly centrifuging it.[3] After adding the solvent, vortex the solution vigorously. If precipitation persists, sonication can be used to break apart aggregates and enhance dissolution.[1][3]
-
Gentle Heating: In some cases, gently warming the solution (e.g., to <40°C) can increase solubility. However, use caution to avoid peptide degradation.[5]
-
Re-evaluation of Concentration: You may be attempting to create a stock solution that is too concentrated. Try dissolving the peptide at a lower concentration.
-
Check Buffer pH: The pH of your buffer may be too close to the peptide's isoelectric point (pI), where it is least soluble.[2]
Below is a workflow diagram to guide your initial troubleshooting process.
Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?
A3: The solubility of a peptide is minimal at its isoelectric point (pI) and increases as the pH of the solution moves away from the pI.[2][6] At the pI, the peptide exists as a zwitterion with a net neutral charge, leading to stronger intermolecular interactions and aggregation. By adjusting the pH, you alter the charge state of the N-terminal amino group (-NH3+) and the C-terminal carboxyl group (-COO-), increasing the net charge and enhancing interactions with the aqueous solvent.
-
At pH < pI: The carboxyl group becomes protonated (-COOH), and the molecule carries a net positive charge.
-
At pH > pI: The amino group becomes deprotonated (-NH2), and the molecule carries a net negative charge.
This compound has no acidic or basic side chains. Its pI can be estimated by averaging the pKa of the N-terminal amine (typically ~9.6) and the C-terminal carboxylic acid (typically ~2.3), placing the pI in the range of pH 5.5 - 6.0 . Therefore, dissolving the peptide in a buffer with a pH of 7.4 or higher, or a mildly acidic buffer (e.g., pH 4-5), should increase its solubility.
Q4: My peptide is still insoluble after pH adjustment. What other solvents or agents can I use?
A4: If pH adjustment is insufficient, using organic co-solvents is the next recommended step, especially for hydrophobic peptides.[1][5] The strategy is to dissolve the peptide in a minimal amount of the organic solvent first, and then slowly add the aqueous buffer to the desired final concentration while vortexing.[1][7]
Common Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for hydrophobic peptides.[3] For most cell-based assays, the final concentration of DMSO should be kept low, typically ≤0.5%, as higher concentrations can be cytotoxic.[7][8][9]
-
Ethanol (EtOH), Methanol (MeOH), Isopropanol: These alcohols can also be effective but may have different compatibility profiles with your specific assay.
-
Acetonitrile (ACN) or Dimethylformamide (DMF): Stronger organic solvents that can be used for very difficult-to-dissolve peptides.[3] Ensure they are compatible with your experimental setup.
Advanced Solubilizing Agents:
-
Non-Detergent Sulfobetaines (NDSBs): These are zwitterionic compounds that can help solubilize proteins and peptides under mild, non-denaturing conditions, which is useful for maintaining biological activity.
Data Presentation: Co-Solvent Usage Guidelines
The table below summarizes key information for using co-solvents in in vitro assays. Always perform a vehicle control in your experiments to account for any effects of the solvent itself.
| Co-Solvent | Typical Starting Concentration (for stock) | Recommended Max. Final Concentration (in assay) | Key Considerations |
| DMSO | 100% | 0.1% - 0.5% [7][9] (some robust cell lines tolerate up to 1%[7][8]) | Low toxicity at recommended concentrations.[3] Can be cytotoxic at higher concentrations (>1%). Avoid with peptides containing Cysteine or Methionine due to potential oxidation.[1] |
| Ethanol | 95-100% | <1% | Can be cytotoxic; effects vary significantly between cell types. |
| Methanol | 100% | <1% | Can be toxic and may interfere with some enzymatic assays. |
| DMF | 100% | <0.5% | Higher toxicity than DMSO; use with caution and ensure assay compatibility. |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol allows you to efficiently test various conditions to find the optimal solvent for this compound.
Materials:
-
Lyophilized this compound
-
Microcentrifuge tubes
-
Sterile distilled water (H₂O)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
DMSO
-
Vortexer and Sonicator
Procedure:
-
Aliquot: Weigh small, equal amounts (e.g., 0.5 - 1 mg) of the lyophilized peptide into several separate microcentrifuge tubes.
-
Centrifuge: Briefly spin down the tubes to ensure all the powder is at the bottom.
-
Solvent Addition (Stepwise):
-
Tube 1 (Water): Add a small volume of sterile H₂O to make a high-concentration stock (e.g., 10 mg/mL). Vortex for 30 seconds. If not dissolved, sonicate for 5-10 minutes.[3]
-
Tube 2 (Aqueous Buffer): Repeat the process with PBS (pH 7.4).
-
Tube 3 (Acidic Buffer): If insoluble in water/PBS, add 0.1 M Acetic Acid to a new aliquot. This will create a pH < pI.
-
Tube 4 (Basic Buffer): If insoluble, add 0.1 M Ammonium Bicarbonate to a new aliquot. This will create a pH > pI.
-
Tube 5 (Organic Co-solvent): If the peptide remains insoluble in aqueous solutions, take a new aliquot and add a minimal volume of 100% DMSO (e.g., 20-30 µL). Vortex until fully dissolved. Then, slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final desired concentration.[7] Watch for any signs of precipitation.
-
-
Observation: A peptide is considered successfully solubilized when the solution is clear and free of visible particles.[3]
-
Documentation: Record the solvent and final concentration that successfully dissolved the peptide.
Protocol 2: Preparing a Stock Solution with a Co-Solvent (DMSO)
This protocol details the standard method for preparing a concentrated stock solution for a hydrophobic peptide.
Procedure:
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening.[3]
-
Centrifugation: Centrifuge the vial briefly (e.g., 10,000 x g for 1-2 minutes) to pellet all the powder at the bottom of the vial.[3]
-
Initial Dissolution: Carefully add a small, precise volume of 100% DMSO to the vial to achieve a high-concentration stock (e.g., 20-50 mM). For example, to make a 50 mM stock of a peptide with a molecular weight of 236.27 g/mol , dissolve 1.18 mg in 100 µL of DMSO.
-
Agitation: Vortex the solution thoroughly until the peptide is completely dissolved. The solution should be perfectly clear. Sonication can be used if needed.
-
Dilution (for working solution): To prepare your working solution, perform a serial dilution. For example, to get a final assay concentration of 50 µM with 0.1% DMSO from a 50 mM stock, you would perform a 1:1000 dilution into your final assay medium. This ensures the final DMSO concentration remains well below cytotoxic levels.
-
Storage: Aliquot the high-concentration stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
References
- 1. N-DL-Alanyl-DL-3-phenylalanine | C12H16N2O3 | CID 2080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Calculate the Isoelectric Point of Amino Acids? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Phenylalanine - Wikipedia [en.wikipedia.org]
- 4. Ch27: Isoelectronic point [chem.ucalgary.ca]
- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DL-Phenylalanine (CAS 150-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Preventing enzymatic degradation of D-Alanyl-L-phenylalanine in samples
Welcome to the technical support center for D-Alanyl-L-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of this dipeptide in experimental samples.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing signs of degradation. What is the most likely cause?
A1: While this compound is generally stable due to the presence of a D-amino acid, enzymatic degradation is the most probable cause if degradation is observed in biological samples.[1] The primary enzyme of concern is Dipeptidyl Peptidase-4 (DPP-4), which is known to cleave dipeptides from the N-terminus of peptides that have a proline or alanine (B10760859) residue in the second position.[2][3][4] DPP-4 is present in a soluble form in plasma and other body fluids and is also expressed on the surface of various cells, including endothelial and epithelial cells.[5]
However, it is crucial to note that the D-configuration of the alanine residue significantly hinders recognition and cleavage by proteases, which are stereospecific for L-amino acids.[1][6] Therefore, any degradation by DPP-4 is expected to be significantly slower than for its L-amino acid counterpart. Non-enzymatic chemical degradation pathways, such as hydrolysis, are also possible, particularly with improper sample storage and handling.
Q2: How can I prevent the degradation of this compound in my samples?
A2: A multi-faceted approach focusing on proper storage, handling, and the use of inhibitors is recommended:
-
Optimal Storage: Store the lyophilized peptide at -20°C or -80°C in a desiccator to protect it from moisture.[7] Once reconstituted, store solutions in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7][8]
-
pH Control: Maintain the pH of the peptide solution between 5 and 7, as this range generally offers the best stability for peptides.[7]
-
Use of Inhibitors: For experiments involving biological matrices like plasma or serum, the addition of a protease inhibitor is highly recommended. A broad-spectrum protease inhibitor cocktail can be used, or for targeted protection, a specific DPP-4 inhibitor is the most effective choice.[9]
Q3: I am observing inconsistent results in my experiments. Could this be related to peptide instability?
A3: Yes, inconsistent experimental results are a common consequence of peptide instability. If the concentration of active this compound varies between samples or over the course of an experiment, it can lead to a lack of reproducibility.[10] To troubleshoot this, strictly adhere to standardized protocols for sample storage and handling as outlined in Q2. It is also advisable to prepare fresh solutions for critical experiments and to confirm the peptide concentration using a validated analytical method like HPLC before use.
Q4: Is this compound expected to be stable in plasma/serum?
A4: Yes, peptides containing D-amino acids, such as this compound, are expected to have significantly enhanced stability in plasma and serum compared to peptides composed solely of L-amino acids.[1][6] This is because proteases present in plasma are highly specific for L-amino acids and are largely unable to cleave peptide bonds adjacent to a D-amino acid.[1] While some slow degradation by enzymes like DPP-4 may occur, the half-life is expected to be considerably longer. For an illustrative comparison, see Table 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity | 1. Enzymatic degradation2. Chemical degradation (e.g., hydrolysis)3. Incorrect peptide concentration | - Add a DPP-4 inhibitor or a broad-spectrum protease inhibitor cocktail to your samples.- Ensure proper storage of lyophilized peptide and solutions (see Q2).- Prepare fresh solutions for critical experiments.- Confirm peptide concentration using a validated analytical method (e.g., HPLC). |
| Precipitation or cloudiness in solution | 1. Peptide aggregation2. Poor solubility | - Centrifuge the solution to pellet the aggregate and use the supernatant, noting the potential for reduced concentration.- Optimize the reconstitution solvent. A small amount of DMSO or DMF may improve solubility.- Adjust the pH of the buffer, as peptide solubility is often lowest at its isoelectric point. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | 1. Degradation products2. Contamination | - Confirm the identity of the unexpected peaks using mass spectrometry.- If degradation is confirmed, implement the prevention strategies outlined in Q2.- Ensure all reagents and labware are clean and free of contaminants. |
Data Presentation
Table 1: Illustrative Comparison of Plasma Stability for Peptides with L- vs. D-Amino Acid Substitution
This table provides an example of the expected increase in stability when an L-amino acid is replaced with a D-amino acid at a proteolytically labile position.
| Peptide | Substitution | Illustrative Half-life (t½) in Plasma | Reference Principle |
| L-Alanyl-L-phenylalanine | Native (all L-amino acids) | Minutes to a few hours | Susceptible to rapid cleavage by DPP-4 and other aminopeptidases. |
| This compound | D-Ala at position 1 | Significantly increased (hours to days) | The D-amino acid sterically hinders protease binding, dramatically reducing the rate of enzymatic cleavage.[1][6][11] |
Table 2: Recommended Concentrations for Protease Inhibitors in Biological Samples
| Inhibitor Type | Example | Recommended Starting Concentration | Notes |
| Broad-Spectrum Protease Inhibitor Cocktail | Commercial cocktails (e.g., from Sigma-Aldrich, Roche, Thermo Fisher Scientific) | Typically a 1:100 dilution of the 100X stock solution into the sample.[12] | Effective against a wide range of proteases. The optimal concentration may need to be determined empirically for samples with very high proteolytic activity. |
| Specific DPP-4 Inhibitor | Commercially available DPP-4 inhibitors | For a ready-to-use stock solution, a common recommendation is 10 µL per 1 mL of serum/plasma.[9] | Provides targeted protection against the most likely enzyme to cleave this compound. |
Experimental Protocols
Protocol 1: General Procedure for Sample Collection and Stabilization
-
Blood Collection: Draw blood into tubes containing an anticoagulant (e.g., EDTA). EDTA also inhibits metalloproteases.
-
Immediate Cooling: Place the collection tubes on ice immediately to slow down enzymatic activity.
-
Inhibitor Addition: If required, add the appropriate protease inhibitor (see Table 2) to the whole blood immediately after collection.
-
Plasma Separation: Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquoting and Storage: Transfer the plasma supernatant to fresh, pre-chilled polypropylene (B1209903) tubes. Aliquot into single-use volumes and store at -80°C until analysis.
Protocol 2: In Vitro Peptide Stability Assay in Plasma using LC-MS
This protocol allows for the quantitative assessment of this compound stability in a plasma matrix.
-
Preparation:
-
Thaw frozen plasma (from Protocol 1) on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) at a concentration of 1 mg/mL.
-
-
Incubation:
-
In a microcentrifuge tube, add the this compound stock solution to the plasma to achieve a final concentration of 10 µM.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing 2 volumes of ice-cold acetonitrile (B52724) (ACN) with 0.1% formic acid (FA) to stop the enzymatic reaction and precipitate plasma proteins.[13]
-
Vortex thoroughly and incubate at -20°C for at least 20 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the peptide, to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable reversed-phase HPLC column coupled to a mass spectrometer.
-
Monitor the peak area of the intact this compound over the time course.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide in plasma using a one-phase decay model.
-
Visualizations
Caption: Potential enzymatic degradation pathway of this compound.
Caption: Workflow for assessing peptide stability in biological samples.
Caption: Troubleshooting decision tree for this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Stability [sigmaaldrich.com]
- 6. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedgrid.com [biomedgrid.com]
- 11. pnas.org [pnas.org]
- 12. bosterbio.com [bosterbio.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing D-Alanyl-L-phenylalanine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of D-Alanyl-L-phenylalanine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of low yield in this compound synthesis?
Low yields in dipeptide synthesis can arise from several factors, primarily incomplete coupling of the amino acid precursors and side reactions. In solid-phase peptide synthesis (SPPS), a common method for this type of synthesis, the primary culprits are often incomplete Fmoc deprotection and poor coupling efficiency.[1] Peptide aggregation, especially with hydrophobic residues like phenylalanine, can also significantly hinder reaction rates.[1][2]
Troubleshooting Steps for Low Yield:
-
Verify Complete Deprotection: Use a qualitative test like the Kaiser test to confirm the complete removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid. A positive test (typically a blue color) indicates free amines ready for coupling.[1] If the test is negative, extend the deprotection time or perform a second deprotection step.[1]
-
Optimize Coupling Conditions:
-
Reagent Choice: Employ efficient coupling reagents such as HATU, HCTU, or PyBOP to enhance coupling efficiency.[3]
-
Double Coupling: For difficult couplings, performing the coupling step twice with fresh reagents can improve the yield.[2]
-
Solvent Selection: Switching from a standard solvent like DMF to N-Methyl-2-pyrrolidone (NMP) or using a solvent mixture can improve the solvation of the growing peptide chain and reduce aggregation.[1][2]
-
-
Address Peptide Aggregation: The presence of the hydrophobic L-phenylalanine residue can lead to aggregation.
Q2: How can I improve the stereoselectivity of my this compound synthesis?
Maintaining the stereochemical integrity of the chiral centers of D-alanine and L-phenylalanine is critical. Racemization can occur, particularly during the activation of the carboxylic acid group for coupling.
Strategies to Minimize Racemization:
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) during the coupling step can suppress racemization.[3]
-
Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Uronium/aminium-based reagents like HATU are generally preferred for their efficiency and lower racemization potential.
-
Enzymatic Synthesis: For high stereoselectivity, consider enzymatic synthesis methods. Enzymes like D-amino acid dehydrogenases or transaminases can be highly specific for the D-amino acid substrate, leading to a product with high enantiomeric excess.[4][5] Phenylalanine ammonia (B1221849) lyases (PALs) have also been used for the synthesis of D-phenylalanine derivatives with high optical purity.[6]
Q3: I am observing significant side-product formation. What are the likely culprits and how can I mitigate them?
Side-product formation can significantly complicate purification and reduce the yield of the desired dipeptide.
Common Side Reactions and Solutions:
-
Diketopiperazine Formation: During the synthesis of a dipeptide, intramolecular cyclization can occur after the deprotection of the second amino acid, leading to the formation of a stable six-membered diketopiperazine ring and cleavage from the resin.
-
Mitigation: This is more prevalent when proline or glycine (B1666218) is the second amino acid. While less common with alanine (B10760859) and phenylalanine, it can still occur. To minimize this, ensure the third amino acid is coupled promptly after the deprotection of the second.
-
-
Incomplete Deprotection of Side Chains: If using protected amino acids, ensure the side-chain protecting groups are stable under the conditions used for N-terminal deprotection and are completely removed during the final cleavage step.
-
Modification during Cleavage: The cleavage cocktail used to release the peptide from the resin can cause side reactions. For instance, scavengers are added to the cleavage cocktail (e.g., triisopropylsilane, water) to prevent the re-attachment of reactive species to sensitive residues.
Q4: What is a reliable method for the purification and analysis of this compound?
Effective purification is essential to obtain a high-purity product.
Purification and Analysis Protocol:
-
Cleavage from Resin: After synthesis, the dipeptide is cleaved from the solid support using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).[1]
-
Precipitation and Washing: The cleaved peptide is then precipitated in cold diethyl ether, centrifuged to form a pellet, and washed with cold ether to remove scavengers and soluble impurities.[1]
-
Purification by HPLC: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used as the mobile phase.
-
Analysis: The purity of the final product should be assessed by analytical HPLC and its identity confirmed by mass spectrometry (MS).[1]
Quantitative Data Summary
Table 1: General Optimized Conditions for Related Enzymatic Amino Acid Synthesis
| Parameter | Optimized Value/Range | Source Molecule | Notes |
| pH | 9.6 - 10.1 | D/L-Alanine, D-Phenylalanine | High pH is often optimal for amination reactions.[6][7] |
| Temperature | 37 °C | D/L-Alanine, D-Phenylalanine | Mesophilic enzymes typically show optimal activity in this range.[6][7] |
| Substrate Conc. | 200 mM (Pyruvate & NH4Cl) | D/L-Alanine | High substrate concentrations can increase product yield but may also lead to substrate inhibition.[7] |
| Coenzyme Conc. | 1 mM NAD+ | D,L-Alanine | Coenzymes are crucial for dehydrogenase and oxidase activity.[8] |
Table 2: Typical Yields for Related Dipeptide and Amino Acid Syntheses
| Product | Synthesis Method | Yield | Enantiomeric Excess (ee) | Reference |
| D-4-Fluorophenylalanine | Enzymatic | 84% (isolated) | >99% | [4] |
| pNO2-D-phenylalanine | Enzymatic (PAL) | 71% | 96% | [4] |
| D-phenylalanine | Enzymatic (Multi-enzyme) | 85% | >99% | [4] |
| L-alanyl-L-phenylalanine | Chemical (Hydrogenation) | 92% | >99.5% purity | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
-
Resin Preparation: Start with a pre-loaded Fmoc-L-phenylalanine resin (e.g., Wang or Rink Amide resin). Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from L-phenylalanine. Wash the resin thoroughly with DMF.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines.
-
Coupling of D-Alanine:
-
Activate Fmoc-D-alanine-OH (3-5 equivalents) with a coupling reagent like HBTU/HOBt or HATU (3-5 equivalents) and a base such as diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling). If the test is positive, repeat the coupling step.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal D-alanine using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DMF, followed by dichloromethane (B109758) (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[1]
-
-
Product Precipitation and Purification:
Visualizations
Caption: Solid-phase synthesis workflow for this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Troubleshooting peak tailing in HPLC analysis of D-Alanyl-L-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of the dipeptide D-Alanyl-L-phenylalanine. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues, with a focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can affect the accuracy and precision of quantification. An ideal chromatographic peak is symmetrical, but tailing can occur due to various chemical and physical factors within the HPLC system.
Isolating the Problem:
First, determine if the peak tailing is specific to the this compound peak or if it affects all peaks in the chromatogram. This initial observation is a key step in diagnosing the root cause.
-
All peaks are tailing: This often points to a system-wide issue, such as a problem with the column, an improper connection, or extra-column volume.
-
Only the this compound peak is tailing: This suggests a chemical interaction between the dipeptide and the stationary phase or a mismatch between the sample solvent and the mobile phase.
Below is a troubleshooting workflow to systematically address peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
A1: The most frequent causes of peak tailing for this dipeptide are:
-
Secondary Silanol Interactions: this compound has a primary amine group at the N-terminus which can be protonated (positively charged) at acidic pH. This charged group can interact with negatively charged, deprotonated silanol groups on the surface of silica-based C18 columns. These secondary interactions can slow down a portion of the analyte molecules, leading to a tailing peak.[1][2][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, most commonly tailing.[3][4]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of the dipeptide. If the pH is not optimal, it can lead to poor peak shape.[5][6][7]
-
Extra-column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread, resulting in peak tailing.[8][9][10][11][12]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is critical as it determines the ionization state of the dipeptide's functional groups: the N-terminal amino group and the C-terminal carboxylic acid group.
| Functional Group | Approximate pKa | Charge at pH < pKa | Charge at pH > pKa |
| N-terminal Amino (Alanine) | ~9.7 | Positive (NH3+) | Neutral (NH2) |
| C-terminal Carboxyl (Phenylalanine) | ~2.2 | Neutral (COOH) | Negative (COO-) |
-
At low pH (e.g., 2.5-3.0): The carboxylic acid group is mostly protonated (neutral), and the amino group is protonated (positive). This is often ideal for reverse-phase HPLC as it suppresses the ionization of silanol groups on the stationary phase, minimizing secondary interactions.[2][13]
-
At mid-range pH: A mixture of ionized and non-ionized species can exist, which may lead to peak broadening or splitting.[7]
Q3: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) in my mobile phase?
A3: The choice between TFA and formic acid depends on your detection method and the severity of peak tailing.
| Mobile Phase Additive | Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent, effectively masks silanol interactions, often results in sharper peaks. | Can cause ion suppression in mass spectrometry (MS) detection. |
| Formic Acid (FA) | 0.1% | Volatile and compatible with MS detection. | Weaker acid and ion-pairing agent, may not be as effective in reducing peak tailing for basic compounds.[14] |
Recommendation: For UV detection, 0.1% TFA is often a good starting point to achieve sharp peaks. If using MS detection, start with 0.1% formic acid. If peak tailing is significant with formic acid, a lower concentration of TFA (e.g., 0.02%) might be a viable compromise.
Q4: How can I confirm if my column is overloaded?
A4: To check for column overload, prepare a sample that is 10 times more dilute than your current sample and inject it. If the peak shape improves and becomes more symmetrical, your original sample was likely overloading the column.[15][16] For a standard 4.6 mm ID analytical column, the injection mass of a single compound should generally be kept below 50 µg to avoid overload.[4]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
This protocol describes the preparation of a mobile phase at a low pH to minimize silanol interactions.
Objective: To prepare 1 L of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Graduated cylinders
-
Filtered sterile containers
Procedure:
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a 1 L container.
-
Carefully add 1 mL of TFA to the water.
-
Mix thoroughly.
-
Degas the solution using sonication or vacuum filtration.
-
-
Mobile Phase B (Organic):
-
Measure 999 mL of HPLC-grade acetonitrile into a 1 L container.
-
Carefully add 1 mL of TFA to the acetonitrile.
-
Mix thoroughly.
-
Degas the solution.
-
Note: Always add acid to the solvent, not the other way around.
Protocol 2: Column Flushing to Remove Contaminants
This protocol is for washing a C18 column that may have adsorbed contaminants causing peak tailing.
Objective: To clean a reversed-phase column and restore its performance.
Materials:
-
HPLC system
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326) (IPA)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Set the flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush the column with the following solvents sequentially, for at least 30 minutes each:
-
100% HPLC-grade water (to remove buffers)
-
100% Isopropanol
-
100% Acetonitrile
-
100% Methanol
-
-
Re-equilibrate the column with the initial mobile phase conditions of your analytical method for at least 30 minutes or until the baseline is stable.
Visualization of Key Concepts
References
- 1. harvardapparatus.com [harvardapparatus.com]
- 2. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. Peptides purification development in Reverse Phase [blog.interchim.com]
- 5. Separation of 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-D-alanyl)-L-alanine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UHPLC is the future for Peptide Mapping: Here’s why! - LabMal [labmal.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
Minimizing racemization during D-Alanyl-L-phenylalanine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of D-Alanyl-L-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis?
A1: Racemization is the unwanted conversion of a stereochemically pure amino acid into a mixture of both its D and L enantiomers. During the synthesis of this compound, the activation of the carboxylic acid group of the N-protected D-Alanine can make the alpha-proton acidic. This allows for its removal and subsequent non-stereospecific reprotonation, leading to the formation of the undesired L-Alanyl-L-phenylalanine diastereomer. The biological activity of a peptide is highly dependent on its specific three-dimensional structure, and the presence of this impurity can significantly reduce or eliminate the desired therapeutic effect.
Q2: What are the primary mechanisms that cause racemization during peptide coupling?
A2: There are two main pathways for racemization during peptide bond formation[1]:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected D-Alanine can cyclize to form a planar 5(4H)-oxazolone intermediate. The planarity of this structure leads to the loss of stereochemical information at the alpha-carbon, allowing for racemization[1].
-
Direct Enolization: A strong base can directly abstract the alpha-proton from the activated amino acid, forming a planar enolate intermediate, which can then be protonated to form either the D or L enantiomer.
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors can influence the degree of racemization during the coupling reaction:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical. Carbodiimides like DIC, when used alone, can lead to significant racemization. However, their combination with additives like HOBt, HOAt, or OxymaPure can effectively suppress this side reaction. Onium salts such as HBTU, HATU, and PyBOP are generally considered "low-racemization" reagents.[2][3]
-
Base: The strength and steric hindrance of the base used are important. Stronger, less hindered bases can increase the rate of racemization through direct enolization.
-
Temperature: Higher reaction temperatures can accelerate both the coupling reaction and the rate of racemization.[4][5]
-
Solvent: The polarity of the solvent can play a role. More polar solvents may favor racemization. While common solvents like DMF and NMP are often used, exploring less polar alternatives can be beneficial for problematic couplings.[1]
Q4: How can I quantify the level of racemization in my synthesized this compound?
A4: The most common method for quantifying racemization is through the analysis of the resulting diastereomers (this compound and L-Alanyl-L-phenylalanine) by High-Performance Liquid Chromatography (HPLC), often using a chiral stationary phase. A detailed protocol for this analysis is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
Issue: Significant level of L-Alanyl-L-phenylalanine diastereomer detected in the final product.
This is a common issue that can often be traced back to the coupling step. Follow these troubleshooting steps to mitigate the problem.
Step 1: Review Your Coupling Reagent and Additive Combination
-
Problem: Using a carbodiimide (B86325) reagent (e.g., DIC, DCC) without a racemization-suppressing additive.
-
Solution: Always use carbodiimide coupling reagents in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). HOAt and OxymaPure have been shown to be more effective than HOBt in suppressing racemization.[1]
-
Optimization: For particularly sensitive couplings, consider switching to an onium salt-based reagent like HATU or HCTU, which have demonstrated a lower tendency for racemization.[2]
Step 2: Evaluate Your Reaction Temperature
-
Problem: Performing the coupling reaction at elevated temperatures.
-
Solution: Conduct the coupling reaction at a lower temperature, for example, 0°C. While this may slow down the reaction rate, it will significantly reduce the rate of racemization.[5]
-
Optimization: For reactions that are sluggish at 0°C, a compromise temperature (e.g., room temperature) should be used, but prolonged reaction times at this temperature should be avoided if possible.
Step 3: Assess the Base Used in the Reaction
-
Problem: Using a strong, sterically unhindered base (e.g., triethylamine).
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative to stronger bases. For very sensitive couplings, a highly hindered base like 2,4,6-collidine can be beneficial.
-
Optimization: Use the minimum necessary amount of base to neutralize any salts and facilitate the reaction. An excess of base can significantly promote racemization.
Step 4: Re-evaluate Your Solvent Choice
-
Problem: Using a highly polar aprotic solvent that may favor racemization.
-
Solution: If the solubility of your reactants allows, consider using a less polar solvent. Dichloromethane (DCM) is often a good choice for solution-phase synthesis. For solid-phase synthesis, exploring alternatives to DMF, such as N-methylpyrrolidone (NMP) or binary mixtures with less polar solvents, might be advantageous.[1]
Quantitative Data on Racemization
The following tables summarize quantitative data on the effect of different experimental conditions on the level of racemization during peptide synthesis.
Table 1: Comparison of Coupling Additives on Phenylalanine Racemization
| Additive | Coupling Reagent | % D-Isomer Formation |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 4.5% |
| Data from a model coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[1] |
Table 2: Comparison of Onium Salt Coupling Reagents on Racemization
| Coupling Reagent | Model Peptide | % Racemization (D-Isomer) |
| HATU | Z-Phe-Val-Pro-NH2 | 1.2% |
| PyBOP | Z-Phe-Val-Pro-NH2 | 11.4% |
| Data sourced from Carpino, L. A.; El-Faham, A.; Albericio, F. Tetrahedron Letters 1994, 35 (15), 2279–2282.[3] |
Table 3: Effect of Base on Racemization with TBTU Coupling Reagent
| Base (1 eq.) | Diastereomeric Ratio (L:D) |
| N,N-diisopropylethylamine (DIPEA) | 34:66 |
| Pyridine | 95:5 |
| Data from the synthesis of an N-acetyl-L-phenylalanine derivative.[6] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of N-Boc-D-Alanyl-L-phenylalanine Methyl Ester
This protocol describes a general procedure for the solution-phase synthesis of the protected dipeptide, designed to minimize racemization.
Materials:
-
N-Boc-D-Alanine
-
L-Phenylalanine methyl ester hydrochloride
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation of L-Phenylalanine methyl ester free base:
-
Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add NMM (1.1 eq) dropwise and stir for 15 minutes at 0°C.
-
-
Activation of N-Boc-D-Alanine:
-
In a separate flask, dissolve N-Boc-D-Alanine (1.0 eq) and HOBt (or OxymaPure, 1.0 eq) in anhydrous DCM.
-
Cool this solution to 0°C.
-
Add DIC (1.0 eq) to the N-Boc-D-Alanine solution and stir for 5-10 minutes at 0°C for pre-activation.
-
-
Coupling Reaction:
-
Add the activated N-Boc-D-Alanine solution to the L-Phenylalanine methyl ester free base solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: HPLC Analysis of Diastereomeric Purity
This protocol provides a general method for quantifying the level of racemization in the synthesized this compound using HPLC with a chiral stationary phase.
Materials:
-
Synthesized this compound sample
-
Reference standard of L-Alanyl-L-phenylalanine (if available)
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T or similar)
-
HPLC grade methanol (B129727), acetic acid, and triethylamine
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized dipeptide at a concentration of 1.0 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: Chiral stationary phase column (e.g., teicoplanin-based).
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The two diastereomers (this compound and L-Alanyl-L-phenylalanine) should be resolved as two separate peaks.
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of the undesired L-Alanyl-L-phenylalanine diastereomer using the following formula: % Racemization = [Area(L-Ala-L-Phe) / (Area(D-Ala-L-Phe) + Area(L-Ala-L-Phe))] x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Alanyl-L-phenylalanine Aggregation Issues in Solution
Welcome to the technical support center for D-Alanyl-L-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during experiments with this dipeptide.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or has visible precipitates. What is causing this?
A1: Cloudiness or precipitation in your this compound solution is a strong indicator of aggregation. This phenomenon can be triggered by several factors, including:
-
Concentration: Higher concentrations of the dipeptide can exceed its solubility limit, leading to self-assembly and aggregation.[1]
-
pH: The pH of the solution plays a critical role. Near the isoelectric point (pI) of the dipeptide, its net charge is zero, minimizing electrostatic repulsion and promoting aggregation.[2][3]
-
Solvent: The choice of solvent is crucial. This compound has limited solubility in purely aqueous solutions and may require organic co-solvents for complete dissolution.[4][5]
-
Temperature: Temperature can influence solubility. While for some peptides solubility increases with temperature, for others, hydrophobic interactions can strengthen at higher temperatures, leading to aggregation.[2][4]
-
Ionic Strength: The salt concentration of the buffer can impact aggregation by modulating electrostatic interactions between peptide molecules.[6][7]
Q2: How can I prevent this compound from aggregating when preparing my solutions?
A2: To prevent aggregation, consider the following strategies during solution preparation:
-
Optimize pH: Adjust the pH of your buffer to be at least one unit away from the isoelectric point (pI) of this compound.[2][6] For a dipeptide, the pI can be estimated from the pKa values of the N-terminal amino group and the C-terminal carboxyl group.
-
Use Co-solvents: If solubility in aqueous buffers is low, consider using a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to initially dissolve the peptide before making the final aqueous dilution.[3]
-
Control Concentration: Start with a low concentration of the dipeptide and gradually increase it to determine the solubility limit in your specific buffer system.[2]
-
Work at Low Temperatures: Preparing solutions on ice can sometimes help to minimize hydrophobic interactions that can lead to aggregation.[2]
-
Add Stabilizing Excipients: In some cases, additives like arginine or glycerol (B35011) can help to increase peptide solubility and stability.[2][6]
Q3: What are the primary forces driving the aggregation of this compound?
A3: The aggregation of this compound is likely driven by a combination of non-covalent interactions:
-
Hydrophobic Interactions: The phenyl ring of the L-phenylalanine residue is hydrophobic and can drive the association of peptide molecules to minimize their exposure to water.[1][8]
-
π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the aggregates.[1]
-
Hydrogen Bonding: The amide bonds of the peptide backbone, as well as the N-terminal amino group and C-terminal carboxyl group, can form intermolecular hydrogen bonds, leading to the formation of organized structures like β-sheets.[9]
Q4: How does the stereochemistry (D-Alanine and L-Phenylalanine) influence aggregation?
A4: The use of a D-amino acid (D-Alanine) in combination with an L-amino acid (L-Phenylalanine) can significantly impact aggregation behavior. The presence of the D-amino acid can disrupt the formation of highly ordered β-sheet structures that are common in the aggregation of peptides composed solely of L-amino acids.[8][10] This disruption may lead to the formation of less-ordered aggregates or potentially inhibit aggregation altogether compared to its L-L counterpart. Research on L-phenylalanine has shown that the presence of D-phenylalanine can arrest fiber formation.[8][11]
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding this compound to an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility at Experimental pH | Adjust the pH of the buffer to be >1 unit above or below the estimated isoelectric point (pI) of the dipeptide. | Increased solubility due to electrostatic repulsion between charged peptide molecules. |
| Exceeded Solubility Limit | Prepare a stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer. | The peptide remains in solution at the desired final concentration. |
| Inappropriate Buffer Composition | Try a different buffer system or adjust the ionic strength by increasing or decreasing the salt concentration.[6] | The dipeptide dissolves and remains soluble in the new buffer conditions. |
Issue 2: Solution becomes cloudy over time or after a change in temperature.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Time-dependent Aggregation | Analyze samples at different time points after preparation to understand the kinetics of aggregation. Consider using the solution immediately after preparation. | Identification of a time window where the peptide is stable in solution. |
| Temperature-Induced Aggregation | Maintain a constant temperature during the experiment. If aggregation occurs upon heating, try to perform the experiment at a lower temperature. If it occurs upon cooling, consider if the peptide is precipitating out of a supersaturated solution. | A stable solution is maintained throughout the experiment. |
| Nucleation and Growth | Filter the solution through a 0.22 µm filter immediately after preparation to remove any small, pre-existing aggregates that could act as nucleation sites. | The rate of aggregation is slowed down or prevented. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of a suitable organic solvent (e.g., DMSO) to the powder. Vortex gently until the peptide is completely dissolved.
-
Aqueous Dilution: While vortexing, slowly add your desired aqueous buffer to the dissolved peptide solution to reach the final desired concentration.
-
Clarity Check: Visually inspect the solution for any signs of precipitation or cloudiness.
-
Storage: If not for immediate use, store the stock solution at -20°C or -80°C to minimize degradation and aggregation. Perform stability tests to determine the appropriate storage duration.
Protocol 2: Monitoring Aggregation using Turbidity Assay
-
Sample Preparation: Prepare your this compound solution at the desired concentration and in the buffer of interest.
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at a wavelength where the peptide does not have a strong chromophore, typically between 340 and 400 nm. An increase in absorbance at this wavelength is due to light scattering by aggregates.[12]
-
Measurement: Place the sample in a cuvette and record the absorbance at regular time intervals (e.g., every 5 minutes) for the duration of your experiment.
-
Data Analysis: Plot the absorbance (turbidity) as a function of time. An increase in absorbance indicates the formation of aggregates.
Visualizations
Logical Troubleshooting Workflow for Aggregation Issues
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [mdpi.com]
Technical Support Center: D-Alanyl-L-phenylalanine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of D-Alanyl-L-phenylalanine, particularly in addressing issues of low yield.
Troubleshooting Guides
Low yield and impurities are common hurdles in the purification of synthetic dipeptides like this compound. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Low Overall Yield After Purification
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Coupling Reaction: The initial synthesis of the dipeptide may not have gone to completion, resulting in less product to purify. | - Optimize Coupling Time: Extend the reaction time to ensure complete formation of the peptide bond. - Coupling Reagent Stoichiometry: Increase the equivalents of the coupling reagent and the protected D-alanine. |
| Product Loss During Work-up: The dipeptide may be lost during extraction or washing steps prior to purification. | - Minimize Aqueous Washes: this compound has some water solubility. Reduce the number and volume of aqueous washes. - Back-extraction: If using liquid-liquid extraction, back-extract the aqueous layers with a small amount of the organic solvent to recover any dissolved product. |
| Suboptimal HPLC Purification: The conditions for High-Performance Liquid Chromatography (HPLC) may not be suitable, leading to poor recovery. | - Column Choice: Use a C18 or C8 stationary phase for good retention of the dipeptide.[1][2] - Mobile Phase Optimization: Adjust the gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) to ensure the peptide elutes as a sharp peak and is not lost in broad fractions.[1] - Fraction Collection: Ensure that the fraction collector parameters are set to capture the entire peak corresponding to the product. |
| Product Degradation: The dipeptide may be susceptible to degradation under certain pH or temperature conditions. | - Maintain Low Temperatures: Keep the product cold during work-up and purification steps. - pH Control: Avoid strongly acidic or basic conditions for extended periods. |
Issue 2: Presence of Impurities in the Final Product
Common Impurities and Mitigation Strategies:
| Impurity | Source | Mitigation Strategy |
| Unreacted Starting Materials: Residual protected D-alanine or L-phenylalanine. | Incomplete reaction or inefficient initial purification. | Optimize the stoichiometry of reactants during synthesis. Improve the efficiency of the initial work-up to remove unreacted amino acids. |
| Diastereomeric Impurity (D-Alanyl-D-phenylalanine): Racemization of the L-phenylalanine starting material. | Can occur if the L-phenylalanine carboxyl group is activated prior to coupling. | Use a synthesis strategy that avoids pre-activation of L-phenylalanine. Employ chiral HPLC or capillary electrophoresis to detect and separate the diastereomer. |
| Deletion Sequences (e.g., Alanine): Incomplete coupling leading to peptides missing one amino acid.[3] | Inefficient coupling during solid-phase peptide synthesis (SPPS). | Use highly efficient coupling reagents and allow for sufficient reaction time.[3] |
| Double Incorporation of D-alanine: Formation of D-Alanyl-D-Alanyl-L-phenylalanine.[4] | Can occur in SPPS if the Fmoc protecting group is prematurely removed.[3] | Ensure complete Fmoc deprotection in each cycle and use high-quality reagents to prevent premature deprotection.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the purification of this compound?
A1: The yield can vary significantly based on the synthesis method and purification protocol. Based on analogous L-alanyl-L-phenylalanine synthesis, a yield of around 70-80% after purification can be considered a good result.[4] However, yields can be lower, especially if side reactions or product loss during work-up occur.
Q2: How can I confirm the purity and identity of my purified this compound?
A2: A combination of analytical techniques is recommended:
-
Analytical HPLC: To assess purity by observing the number and area of peaks. A pure sample should show a single major peak.
-
Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the dipeptide.
-
Chiral HPLC or Capillary Electrophoresis: To confirm the diastereomeric purity and rule out the presence of D-Alanyl-D-phenylalanine.
Q3: My main impurity is the diastereomer (D-Alanyl-D-phenylalanine). How can I remove it?
A3: Separation of diastereomers can be challenging. Preparative chiral HPLC is the most effective method. This involves using a chiral stationary phase that can differentiate between the D-Ala-L-Phe and D-Ala-D-Phe diastereomers.
Q4: Can I use crystallization to purify this compound?
A4: Yes, crystallization can be an effective final purification step, often performed after chromatography. It can help to remove minor impurities and isolate the product in a stable, solid form. The choice of solvent system is critical and typically requires screening of various solvents and solvent mixtures.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is an adapted procedure for the synthesis of a dipeptide on a solid support.
Materials:
-
Fmoc-L-Phe-Wang resin
-
Fmoc-D-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Phe-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the L-phenylalanine on the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and then DCM.
-
Coupling:
-
Dissolve Fmoc-D-Ala-OH, DIC, and HOBt in DMF.
-
Add the coupling solution to the resin and shake for 2-4 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage: Cleave the dipeptide from the resin using the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and wash with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Protocol 2: Preparative Reversed-Phase HPLC Purification
This is a general protocol that should be optimized for your specific system and crude product mixture.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude this compound
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution to remove any particulates.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the dissolved crude peptide onto the column.
-
Elution: Run a linear gradient from 5% to 50% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the major peak corresponding to the product.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
Data Summary
The following tables provide hypothetical but realistic quantitative data for the purification of this compound, based on typical results for similar dipeptides.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Preparative RP-HPLC | 60 - 80 | > 98 | High resolution, applicable to a wide range of impurities. | Requires specialized equipment, can be time-consuming for large quantities. |
| Crystallization | 50 - 70 (post-chromatography) | > 99 | Can yield very high purity product, cost-effective for large scale. | Requires significant methods development, may not remove all impurities. |
| Flash Chromatography | 40 - 60 | 90 - 95 | Faster than HPLC, good for initial cleanup. | Lower resolution than HPLC, may not separate closely related impurities. |
Table 2: HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | Analytical C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Column Temperature | 25 °C |
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for low yield in this compound purification.
References
Technical Support Center: D-Alanyl-L-phenylalanine Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects in the mass spectrometry analysis of D-Alanyl-L-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound.[1] These components can include salts, proteins, phospholipids, and metabolites from the biological sample.[2] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal.[3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4]
Q2: What are the primary causes of ion suppression for a dipeptide like this compound?
A2: Ion suppression is the most common manifestation of matrix effects and can be attributed to several mechanisms:[5]
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited available charge during the electrospray ionization (ESI) process, thereby reducing its ionization efficiency.[6]
-
Alteration of Droplet Properties: In ESI, endogenous substances from the matrix can change the surface tension and viscosity of the sprayed droplets. This can hinder solvent evaporation and the subsequent release of gas-phase analyte ions.
-
Ion-Pair Neutralization: Basic molecules present in the matrix can neutralize the protonated this compound ions, preventing their detection by the mass spectrometer.
Q3: How can I determine if my this compound signal is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative technique where a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any fluctuation (a dip for suppression or a rise for enhancement) in the constant signal baseline indicates the retention times where matrix effects are occurring.
-
Post-Extraction Spike Method: This quantitative approach is considered the gold standard. It involves comparing the signal response of this compound spiked into a clean solvent to its response when spiked into a blank matrix extract that has undergone the complete sample preparation process. The ratio of these responses provides a quantitative measure of the matrix effect.[7]
Q4: Is a stable isotope-labeled internal standard necessary for the accurate quantification of this compound?
A4: Yes, the use of a stable isotope-labeled (SIL) internal standard is highly recommended and is considered the most reliable method for compensating for matrix effects.[4][8] A SIL internal standard, such as D-Alanyl-L-[¹³C₉, ¹⁵N]-phenylalanine or this compound-d8, co-elutes with the analyte and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. | 1. Improve Sample Preparation: Switch from protein precipitation (PPT) to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interferences.[4] 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the matrix components. Consider a different column chemistry. 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[9] |
| Inconsistent Results / High Variability | Variable Matrix Effects: Differences in the composition of biological samples between individuals or batches lead to inconsistent ion suppression. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[8] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples.[1] |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample or matrix components. Secondary Interactions: Analyte interacting with active sites on the column. | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Optimize Mobile Phase: Adjust the pH or ionic strength of the mobile phase. For reversed-phase chromatography, ensure the pH is at least 2 units away from the analyte's pKa. |
| Unexpected Peaks or High Background | Matrix Interferences: Co-eluting compounds from the matrix that are detected by the mass spectrometer. | 1. Increase Specificity of MS Detection: Use Multiple Reaction Monitoring (MRM) with optimized precursor and product ions for this compound. 2. Enhance Sample Cleanup: Employ a more selective SPE sorbent or a multi-step LLE protocol. |
Quantitative Data Summary
The following table provides representative data on the effectiveness of different sample preparation techniques in mitigating matrix effects and improving recovery for dipeptide analysis. Researchers should generate similar data during method development to select the optimal sample preparation strategy for their specific application.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 | Simple, fast, and inexpensive. | Prone to significant matrix effects as it does not remove many interfering components like phospholipids.[4] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 95 | Provides cleaner extracts than PPT. | Can be labor-intensive, may have lower analyte recovery, and can be difficult to automate. |
| Solid-Phase Extraction (SPE) | > 90 | > 95 | Delivers the cleanest extracts, significantly reducing matrix effects. | More complex method development and potentially higher cost per sample.[4] |
Note: Values are typical and will vary depending on the specific biological matrix, LC-MS system, and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its SIL internal standard into the final mobile phase or reconstitution solvent.
-
Set B (Post-Spike Sample): Process at least six different lots of blank biological matrix through the entire extraction procedure. Spike this compound and its SIL internal standard into the resulting clean extract.
-
Set C (Pre-Spike Sample): Spike this compound and its SIL internal standard into the blank biological matrix before the extraction process (used to determine recovery).
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: LC-MS/MS Method for this compound
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Predicted MRM Transitions:
-
This compound: Precursor Ion (Q1): m/z 237.1 -> Product Ions (Q3): m/z 120.1 (loss of alanyl moiety and subsequent fragmentation) and m/z 72.1 (immonium ion of alanine).
-
This compound-d8 (SIL-IS): Precursor Ion (Q1): m/z 245.1 -> Product Ions (Q3): m/z 128.1 and m/z 72.1.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for each transition.
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in mass spectrometry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. D-Phenylalanyl-D-alanyl-D-valyl-D-alanine | C20H30N4O5 | CID 71348978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
D-Alanyl-L-phenylalanine stability in acidic versus basic pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of D-alanyl-L-phenylalanine in acidic versus basic pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide (peptide) bond, which cleaves the dipeptide into its constituent amino acids, D-alanine and L-phenylalanine. This reaction is catalyzed by both acidic and basic conditions.
Q2: How does pH affect the stability of the peptide bond in this compound?
The peptide bond is generally most stable at a neutral pH. Both acidic and basic conditions significantly accelerate the rate of hydrolysis.[1][2][3] In strongly acidic or basic solutions, the half-life of the dipeptide will be considerably shorter than at neutral pH.
Q3: What is the mechanism of this compound hydrolysis in acidic conditions?
Under acidic conditions, the carbonyl oxygen of the peptide bond is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[1][4][5] This leads to the formation of a tetrahedral intermediate that subsequently collapses, breaking the peptide bond.
Q4: What is the mechanism of this compound hydrolysis in basic conditions?
In basic solutions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the peptide bond.[1][5] This also forms a tetrahedral intermediate which then breaks down to the carboxylate of D-alanine and the free amino group of L-phenylalanine.
Q5: At what pH is this compound expected to be least stable?
This compound is expected to be least stable at the extremes of the pH scale, i.e., in strongly acidic (pH < 3) and strongly basic (pH > 10) solutions, where the rates of acid- and base-catalyzed hydrolysis are highest.
Q6: How should I store solutions of this compound to maximize its stability?
For maximal stability, solutions of this compound should be prepared and stored at or near neutral pH (pH 6-8) and at low temperatures (e.g., 2-8°C or frozen). Buffering the solution can help maintain the optimal pH. Avoid prolonged storage in strongly acidic or basic solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of peptide concentration over time in an acidic buffer. | Acid-catalyzed hydrolysis of the peptide bond. | Increase the pH of the buffer to be closer to neutral (pH 6-8). Store the solution at a lower temperature (e.g., 4°C or -20°C). Perform experiments over a shorter timeframe. |
| Unexpected presence of D-alanine and L-phenylalanine in the sample. | Degradation of the dipeptide due to hydrolysis. | Verify the pH of your solution. If it is acidic or basic, this is the likely cause. Prepare fresh solutions and use them promptly. |
| Inconsistent experimental results with this compound. | The pH of the experimental medium may be causing variable rates of degradation. | Ensure the pH of your experimental setup is consistent and buffered. Consider performing a stability study under your specific experimental conditions to quantify the degradation rate. |
| Precipitation of the dipeptide from solution. | The pH of the solution is near the isoelectric point (pI) of the dipeptide, where its net charge is zero and solubility is minimal. | Adjust the pH of the solution to be at least 1-2 pH units away from the estimated pI. The pI of a simple dipeptide like this will be roughly the average of the pKa of the N-terminal amino group (~8.0) and the C-terminal carboxyl group (~3.0), so the pI is expected to be around 5.5. |
Quantitative Data on Dipeptide Stability
| pH | Predominant Mechanism | Rate Constant (k) for Scission (s⁻¹) | Reference |
| 3 | Acid-Catalyzed Scission | High | [1][2] |
| 5 | Minimal Hydrolysis | Low | [1][2] |
| 7 | Minimal Hydrolysis | Very Low | [1][2] |
| 10 | Base-Catalyzed Scission | High | [1][2] |
Note: The rate constants are highly temperature-dependent. The rates at room temperature will be significantly lower.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method to determine the stability of this compound in solutions of different pH.
1. Materials:
-
This compound
-
D-alanine and L-phenylalanine standards
-
Buffers of desired pH (e.g., 0.1 M HCl for acidic pH, 0.1 M phosphate (B84403) buffer for neutral pH, 0.1 M NaOH for basic pH)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
2. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
-
Prepare working solutions by diluting the stock solution into the different pH buffers to a final concentration of, for example, 0.1 mg/mL.
-
Prepare standard solutions of D-alanine and L-phenylalanine for peak identification and quantification.
3. Incubation:
-
Incubate the working solutions at a controlled temperature (e.g., 37°C or 50°C to accelerate degradation for easier detection).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by neutralizing the pH (if acidic or basic) or by freezing the sample at -20°C or lower until HPLC analysis.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 254 nm
-
Gradient: A suitable gradient to separate this compound from its degradation products (D-alanine and L-phenylalanine). For example, a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Inject the samples from the different time points.
5. Data Analysis:
-
Identify the peaks for this compound, D-alanine, and L-phenylalanine by comparing their retention times with the standards.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining dipeptide versus time to determine the degradation kinetics. The half-life (t₁/₂) can be calculated from the slope of the line for a first-order reaction (ln[A] vs. time).
Visualizations
References
Technical Support Center: Purification of D-Alanyl-L-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of synthesized D-Alanyl-L-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound?
A1: Impurities in synthetic peptides can be broadly categorized. For this compound, you should be aware of synthesis-related, process-related, and degradation impurities.
-
Synthesis-Related Impurities: These arise directly from the chemical reactions during synthesis. They can include unreacted amino acid starting materials (D-Alanine and L-phenylalanine), diastereomers (L-Alanyl-L-phenylalanine), and by-products from the removal of protecting groups.[1][2] In solid-phase peptide synthesis, incomplete coupling can lead to the deletion of an amino acid, though this is less complex for a dipeptide.[2][3]
-
Process-Related Impurities: These are substances introduced during the manufacturing and purification process. Common examples include residual solvents, reagents used for cleavage from a resin (like trifluoroacetic acid - TFA), and scavengers.[1]
-
Degradation Products: Peptides can degrade over time or under certain conditions. Potential degradation pathways include oxidation, especially if other amino acids like methionine or cysteine were involved in a longer peptide chain.[4]
Q2: What is the most effective method for purifying this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for purifying synthetic peptides.[5][6] This technique separates the target peptide from impurities based on differences in their hydrophobicity.[7][8] For this compound, a C18 stationary phase is commonly used with a mobile phase consisting of an aqueous solvent (often with 0.1% TFA) and an organic solvent like acetonitrile (B52724).[5][9]
Q3: Can I use recrystallization as a purification method?
A3: Recrystallization can be a viable and cost-effective method, particularly for large-scale purification, provided the crude dipeptide is semi-crystalline and the impurities have different solubility profiles.[6] The success of this method depends heavily on finding a suitable solvent or solvent system in which the dipeptide's solubility changes significantly with temperature, while impurities remain either soluble or insoluble. This method is often used for amino acids and their derivatives.[10][11]
Q4: How can I remove residual trifluoroacetic acid (TFA) after HPLC purification?
A4: Residual TFA from RP-HPLC mobile phases can be problematic for downstream applications. The most common method for its removal is lyophilization (freeze-drying) of the purified fractions.[1][5] It is often necessary to perform several cycles of dissolving the peptide in a non-TFA containing solvent (like a dilute acetic acid solution or pure water if solubility allows) and re-lyophilizing to effectively remove the volatile TFA salt.
Purification Workflow
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No retention on RP-HPLC column (Peptide elutes in the void volume) | 1. The dissolution solvent is too strong (too much organic content).[12] 2. The peptide is very polar and has minimal interaction with the C18 stationary phase.[12] 3. Improper column equilibration. | 1. Dissolve the crude peptide in a minimal amount of organic solvent (e.g., DMSO or Acetonitrile) and then dilute with the initial aqueous mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).[13] 2. Ensure the starting mobile phase composition is highly aqueous (e.g., >95% water) to promote binding. 3. Consider using a different stationary phase (e.g., C8 or C4) or a different chromatographic technique like ion-exchange chromatography if the peptide is highly charged.[6][14] |
| Broad or tailing peaks during HPLC | 1. Column overloading. 2. Poor solubility of the peptide in the mobile phase.[15] 3. Secondary interactions with the silica (B1680970) backbone of the column. 4. Column degradation. | 1. Reduce the amount of sample loaded onto the column.[12] 2. Optimize the mobile phase; sometimes slightly increasing the temperature can improve peak shape.[14] 3. Ensure the mobile phase pH is low (~2-3 with TFA) to suppress silanol (B1196071) interactions. 4. Test the column with a standard to ensure it is performing correctly. |
| Low final yield after purification | 1. Peptide precipitation during loading or elution.[15] 2. Inefficient fraction collection (cutting off parts of the peak). 3. Irreversible binding to the column. 4. Degradation of the peptide on the column. | 1. Check the solubility of your peptide in the mobile phase conditions. If it is very hydrophobic, it may precipitate in highly aqueous conditions.[16] 2. Monitor the chromatogram closely and collect the entire peak, analyzing side-fractions separately. 3. After the gradient, perform a high-organic wash (e.g., 95% Acetonitrile) to elute any strongly bound material. 4. Ensure mobile phases are fresh and the pH is appropriate for peptide stability. |
| Final product contains diastereomers | Diastereomers were formed during synthesis and have very similar hydrophobicity, making them difficult to separate.[1] | 1. Optimize the HPLC gradient. A very shallow gradient around the elution point of the main peak can improve resolution.[5] 2. Try a different stationary phase (e.g., a phenyl-hexyl column) which may offer different selectivity. 3. Consider an orthogonal purification method, like ion-exchange chromatography, if the diastereomers have different charge properties.[6] |
Detailed Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for purifying this compound. Optimization will be required based on the specific impurity profile and equipment.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a solvent like DMSO or Mobile Phase A. If using an organic solvent, ensure the final concentration of the organic component is lower than the initial gradient conditions to ensure the peptide binds to the column.[13]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Flow Rate: Dependent on column dimensions, typically 10-20 mL/min for the specified column size.
-
Detection: UV detection at 214 nm and 280 nm.[5]
-
Column Temperature: Ambient or controlled at 30-40°C to improve peak shape.[14]
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes.
-
Inject the prepared sample.
-
Run a linear gradient. A starting point is suggested in the table below. This gradient should be optimized based on an initial analytical run to maximize separation between the product and impurities.
-
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 46 | 5 |
| 55 | 5 |
-
Fraction Collection & Analysis:
-
Collect fractions throughout the elution of the main peak.
-
Analyze the purity of each fraction using analytical HPLC or LC-MS.
-
Pool the fractions that meet the desired purity level.[1]
-
-
Product Isolation:
-
Freeze the pooled fractions and lyophilize until a dry, fluffy powder is obtained. This step removes the acetonitrile and water and reduces the TFA content.[5]
-
Protocol 2: Recrystallization
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of crude peptide in various solvents at room temperature and upon heating. Good candidates will show low solubility at room temperature but high solubility when heated.
-
Suggested Solvents: Water, Ethanol, Methanol, Isopropanol, and mixtures of these (e.g., Ethanol/Water, Methanol/Water).[10][17]
-
-
Recrystallization Procedure:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add the chosen solvent (or solvent mixture) dropwise while heating and stirring until the peptide just dissolves completely. Do not add excess solvent.
-
If a mixed solvent system is used, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under a vacuum to remove all residual solvent.
-
Troubleshooting Low Purity after RP-HPLC
Caption: Decision tree for troubleshooting low purity results after an initial RP-HPLC run.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. polypeptide.com [polypeptide.com]
- 7. gilson.com [gilson.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. column-chromatography.com [column-chromatography.com]
- 10. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. waters.com [waters.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Technical Support Center: Optimizing Cellular Uptake of D-Alanyl-L-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of D-Alanyl-L-phenylalanine in experimental settings.
Troubleshooting Guide: Low Cellular Uptake of this compound
Low or inconsistent cellular uptake of this compound can be a significant hurdle in experimental success. This guide provides a systematic approach to identifying and resolving common issues.
Diagram of the Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low cellular uptake of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Uptake Signal | Poor cell health or viability. | - Ensure cells are in the logarithmic growth phase and have high viability (>95%).- Routinely check for mycoplasma and other microbial contamination.[1] |
| Low expression of peptide transporters (PepT1/PepT2). | - Select a cell line known to express high levels of PepT1 or PepT2 (e.g., Caco-2, HEK293-hPEPT1).- Confirm transporter expression using qPCR or Western blotting.- Include a positive control substrate, such as Glycyl-sarcosine (Gly-Sar), to verify transporter activity.[2] | |
| Suboptimal pH of the uptake buffer. | - PepT1 and PepT2 are proton-coupled transporters and function optimally at a slightly acidic pH.[3][4] Adjust the pH of your uptake buffer to 6.0-6.5 to maximize the proton gradient.[5][6] | |
| Incorrect incubation time or temperature. | - Perform time-course experiments to determine the optimal incubation period for your cell line.- Ensure all incubations are performed at 37°C, as lower temperatures can inhibit uptake.[7][8] | |
| High Variability Between Replicates | Inconsistent cell seeding density. | - Use a cell counter to ensure uniform cell numbers are seeded in each well.- Allow cells to adhere and form a consistent monolayer before starting the experiment. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of 96-well plates for experimental samples, as they are prone to evaporation.[9] Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Inaccurate pipetting. | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions. | |
| Signal Decreases Over Time | Degradation of this compound in the medium. | - Prepare fresh stock solutions of the dipeptide for each experiment.- Minimize the time the dipeptide is in the culture medium before the assay. While specific data for this compound is limited, some dipeptides can be unstable in culture media.[2] |
| Cell death due to peptide toxicity. | - Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations of this compound being tested. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound cellular uptake?
A1: this compound, like other small di- and tripeptides, is primarily taken up by cells via proton-coupled oligopeptide transporters, namely PepT1 (SLC15A1) and PepT2 (SLC15A2).[3][4][10] These transporters use the electrochemical proton gradient across the cell membrane to drive the uptake of peptides into the cell.[4][11]
Q2: Which cell lines are most suitable for studying this compound uptake?
A2: The choice of cell line is critical. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a model of the intestinal epithelium, are widely used as they endogenously express PepT1.[2][3][12][13][14] For higher throughput or more controlled experiments, HEK293 or CHO cells stably overexpressing human PepT1 or PepT2 are excellent choices.[10]
Q3: How does pH affect the uptake of this compound?
A3: The activity of PepT1 and PepT2 is pH-dependent.[3][5] A lower extracellular pH (around 6.0-6.5) creates a favorable proton gradient that enhances the transport activity, leading to increased uptake of dipeptides like this compound.[5][6]
Q4: Can this compound be degraded in the cell culture medium?
Q5: What are the typical kinetic parameters (Km and Vmax) for this compound uptake?
A5: Specific kinetic data for this compound is limited in the literature. However, for L-phenylalanine uptake in Caco-2 cells, a Km of 2.7 mM for apical uptake has been reported.[15] For the model dipeptide Glycyl-sarcosine, which is a common substrate for PepT1, Km values in Caco-2 cells range from 0.7 to 2.4 mM, with Vmax values between 8.4 and 21.0 nmol/mg protein/10 min.[3] These values can serve as an approximate reference for this compound.
Quantitative Data on Dipeptide Uptake
The following table summarizes kinetic parameters for dipeptide and amino acid uptake relevant to this compound experiments.
| Substrate | Cell Line | Transporter | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| Glycyl-sarcosine | Caco-2 | PepT1 | 0.7 - 2.4 | 0.84 - 2.1 | [3] |
| L-Phenylalanine | Caco-2 | Apical transporters | 2.7 | Not Reported | [15] |
| L-Phenylalanine | Caco-2 | Basolateral transporters | 0.18 | Not Reported | [15] |
Signaling Pathways Regulating Peptide Transporters
The expression and activity of PepT1 and PepT2 are regulated by various intracellular signaling pathways. Understanding these pathways can provide opportunities to modulate transporter function for experimental purposes.
Diagram of PepT1/PepT2 Regulatory Pathways
Caption: Key signaling pathways involved in the regulation of PepT1 and PepT2 expression and activity.
Experimental Protocols
Protocol 1: Fluorescently Labeled this compound Uptake Assay (96-well plate)
This protocol describes a method for quantifying the cellular uptake of a fluorescently labeled version of this compound using a fluorescence plate reader.
Materials:
-
Cells cultured in a 96-well, black, clear-bottom plate
-
Fluorescently labeled this compound (e.g., FITC-D-Ala-L-Phe)
-
Hanks' Balanced Salt Solution (HBSS) buffered with MES to pH 6.0
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.[9]
-
Cell Washing: Carefully aspirate the culture medium and wash the cells twice with 100 µL of pre-warmed (37°C) PBS.
-
Pre-incubation: Add 100 µL of pre-warmed HBSS (pH 6.0) to each well and incubate for 15-20 minutes at 37°C to equilibrate the cells.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add 50 µL of the fluorescently labeled this compound solution (at various concentrations) in HBSS (pH 6.0). Include wells with buffer only as a blank control.
-
Incubation: Incubate the plate at 37°C for the desired amount of time (e.g., 10, 30, 60 minutes).
-
Uptake Termination: Aspirate the peptide solution and immediately wash the cells three times with 100 µL of ice-cold PBS to stop the uptake and remove any unbound peptide.
-
Cell Lysis: Add 50 µL of cell lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Subtract the blank reading from all experimental readings. Normalize the fluorescence intensity to the protein concentration of each well (determined by a separate protein assay like BCA).
Protocol 2: this compound Uptake Measurement by LC-MS/MS
This protocol provides a method for the absolute quantification of intracellular this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the dipeptide)
-
HBSS buffered with MES to pH 6.0
-
Ice-cold PBS
-
Water
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Growth: Seed cells in 6-well plates and grow to confluency.
-
Uptake Experiment: Perform the uptake experiment as described in Protocol 1 (steps 2-6), scaling up the volumes for the 6-well plate format.
-
Cell Extraction: After washing, add 500 µL of ice-cold 80% methanol containing the internal standard to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Protein Precipitation: Vortex the samples and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water).[10][16]
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard.[17][18]
-
Data Analysis: Create a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration of the dipeptide in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve. Normalize the results to the total protein content of the cell lysate.
Protocol 3: this compound Transport Inhibition Assay
This protocol is used to determine if other compounds inhibit the uptake of this compound, which can help confirm the involvement of specific transporters.
Materials:
-
Radiolabeled or fluorescently labeled this compound
-
Test inhibitor compounds
-
Known inhibitor of PepT1/PepT2 (e.g., Gly-Sar)
-
Cells cultured in a 24- or 96-well plate
-
HBSS buffered with MES to pH 6.0
-
Ice-cold PBS
Procedure:
-
Cell Seeding and Washing: Follow steps 1 and 2 of Protocol 1.
-
Pre-incubation with Inhibitor: Add 50 µL of HBSS (pH 6.0) containing the test inhibitor or known inhibitor at various concentrations to the appropriate wells. For the control wells (no inhibition), add 50 µL of HBSS alone. Incubate for 15-30 minutes at 37°C.[4]
-
Uptake Initiation: Add 50 µL of the labeled this compound solution to each well (the final concentration of the labeled dipeptide should be kept constant, ideally near its Km value).
-
Incubation, Termination, and Measurement: Follow steps 5-9 of Protocol 1 (for fluorescently labeled dipeptide) or proceed with cell extraction and LC-MS/MS analysis as in Protocol 2.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor) uptake. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
References
- 1. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPAK dependent regulation of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-alanine absorption in human intestinal Caco-2 cells driven by the proton electrochemical gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and Function of Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Transport mechanisms of the large neutral amino acid L-phenylalanine in the human intestinal epithelial caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transport of a large neutral amino acid in a human intestinal epithelial cell line (Caco-2): uptake and efflux of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of phenylalanine absorption by the rat intestine in vivo after distal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. faculty.washington.edu [faculty.washington.edu]
- 17. protocols.io [protocols.io]
- 18. A P-gp vesicular transport inhibition assay - optimization and validation for drug-drug interaction testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of D- and L-Alanyl Dipeptides
Welcome to the technical support center for the chiral separation of alanyl dipeptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving high-resolution separation of D- and L-alanyl dipeptide enantiomers and diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of alanyl dipeptides?
A1: The most common and effective methods for separating D- and L-alanyl dipeptide stereoisomers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). HPLC is widely used with various Chiral Stationary Phases (CSPs) that can directly resolve enantiomers. CE, particularly with chiral selectors in the background electrolyte, is another powerful technique for enantiomeric separation.[1][2][3]
Q2: What types of Chiral Stationary Phases (CSPs) are most effective for alanyl dipeptide separation?
A2: Several types of CSPs have demonstrated success in resolving alanyl dipeptides. The choice of CSP is critical and depends on the specific dipeptide and desired separation conditions. Commonly used CSPs include:
-
Cinchona Alkaloid-Derived Zwitterionic CSPs: Such as CHIRALPAK® ZWIX(+) and ZWIX(-), are effective for the direct stereoselective resolution of small peptides.[4]
-
Macrocyclic Glycopeptide CSPs: Teicoplanin-based columns like CHIROBIOTIC T are versatile for separating underivatized amino acids and small peptides.[2][5]
-
Crown Ether-Based CSPs: These are particularly well-suited for separating primary amine-containing compounds like dipeptides.[6]
-
Amylose-Based CSPs: Amylose-coated stationary phases have been successfully used for the enantiomeric resolution of dipeptides like DL-alanine-DL-tryptophan.[7]
-
Cyclodextrin-Based CSPs: Modified cyclodextrins are frequently used as chiral selectors in both HPLC and CE.[1][8]
Q3: When should I consider derivatization for separating alanyl dipeptide enantiomers?
A3: Derivatization is an indirect method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase.[9][10][11] This approach is beneficial when:
-
Direct chiral separation methods provide poor resolution.
-
The dipeptides lack a suitable chromophore for UV detection; derivatization can introduce a UV-active or fluorescent tag.
-
You are using Gas Chromatography (GC), which often requires derivatization to create volatile analytes.[12]
A common chiral derivatizing agent is Marfey's reagent (FDAA).[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of D- and L-alanyl dipeptides.
Problem 1: Poor or No Resolution of Enantiomers
| Potential Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the CSP is crucial. If you are not seeing any separation, the chosen CSP may not be suitable for your specific alanyl dipeptide. Consult literature for recommended CSPs for similar compounds or screen different types of CSPs (e.g., cinchona alkaloid, macrocyclic glycopeptide, cyclodextrin-based).[2][5] |
| Incorrect Mobile Phase Composition | The mobile phase composition significantly impacts resolution. For zwitterionic CSPs, a polar organic mobile phase (e.g., methanol/water) with acidic and basic additives is often used.[4] For reversed-phase separations, adjusting the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous component can improve selectivity.[13][14] |
| Suboptimal Temperature | Temperature affects the thermodynamics of the chiral recognition process. Vary the column temperature (e.g., in 5°C increments from 10°C to 40°C) to see if resolution improves. Lower temperatures can sometimes enhance enantioselectivity.[4] |
| Inadequate Method Parameters | A slow flow rate can improve resolution by allowing more time for interaction with the stationary phase.[15] Also, ensure your gradient profile is shallow enough to allow for separation. |
Problem 2: Peak Tailing or Broadening
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with the Stationary Phase | Unwanted interactions between the dipeptide and the silica (B1680970) backbone of the column can cause peak tailing. Adding a competitor to the mobile phase, such as a small amount of a suitable amine or acid, can help to block these active sites.[13] |
| Column Overload | Injecting too much sample can lead to peak broadening and distortion. Reduce the injection volume or the sample concentration. |
| Extra-Column Volume | Excessive tubing length or dead volume in fittings can contribute to band broadening.[16] Use tubing with a small internal diameter and ensure all connections are properly made. |
| Inappropriate Injection Solvent | The injection solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[16] |
Problem 3: Irreproducible Retention Times
| Potential Cause | Troubleshooting Step |
| Mobile Phase Instability | Ensure the mobile phase is well-mixed and degassed. If using buffers, check for precipitation. The pH of the mobile phase should be stable. |
| Column Equilibration | The column must be thoroughly equilibrated with the mobile phase before each injection, especially when using gradients. Insufficient equilibration can lead to shifting retention times. |
| Temperature Fluctuations | Use a column thermostat to maintain a constant temperature, as temperature variations can affect retention times.[15] |
| Pump Malfunction | Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and functioning.[16] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the separation of alanyl dipeptide stereoisomers.
Table 1: Separation of DL-alanine-DL-tryptophan on an Amylose-Based CSP [7]
| Stereoisomer | Retention Factor (k) | Separation Factor (α) | Resolution (Rs) |
| L-alanine-D-tryptophan | 2.71 | - | - |
| D-alanine-L-tryptophan | 3.52 | 1.30 | 3.25 |
| D-alanine-D-tryptophan | 5.11 | 1.45 | 14.84 |
| L-alanine-L-tryptophan | 7.75 | 1.52 | 15.76 |
Table 2: Separation of DL-alanine-DL-phenylalanine on an AmyCoat-RP Column [17]
| Stereoisomer | Retention Factor (k) | Separation Factor (α) | Resolution (Rs) |
| LL- | 1.36 | - | - |
| DD- | 2.21 | 1.63 | 1.70 |
| DL- | 8.63 | 3.91 | 6.43 |
| LD- | 11.3 | 1.31 | 2.14 |
Experimental Protocols
Protocol 1: Direct HPLC Separation using a Zwitterionic CSP [4]
This protocol is based on the separation of dipeptide enantiomers and diastereomers using a CHIRALPAK® ZWIX(+) or ZWIX(-) column.
-
Column: CHIRALPAK® ZWIX(+) or ZWIX(-)
-
Mobile Phase: Methanol/Water (98:2 v/v) containing 50 mM formic acid and 25 mM diethylamine.
-
Flow Rate: 0.5 mL/min
-
Temperature: 10°C or 25°C
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the alanyl dipeptide sample in the mobile phase.
Protocol 2: Indirect Separation via Derivatization [12]
This protocol outlines a general procedure for the derivatization of amino acids (and by extension, dipeptides after hydrolysis) with Marfey's reagent (FDAA) followed by reversed-phase HPLC analysis.
-
Hydrolysis (if starting from a dipeptide): Hydrolyze the dipeptide to its constituent amino acids using 6 M HCl at 110°C for 24 hours.
-
Derivatization:
-
Dissolve the amino acid mixture in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of 1% (w/v) FDAA in acetone.
-
Incubate at 40°C for 1 hour.
-
Cool the reaction mixture and neutralize with 2 M HCl.
-
-
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Visualizations
Caption: Workflow for chiral separation of dipeptides.
Caption: Troubleshooting logic for poor resolution.
Caption: Chiral recognition mechanism on a CSP.
References
- 1. Enantiomeric separation of alanyl and leucyl dipeptides by capillary electrophoresis with cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantiomeric resolution and modeling of DL-alanine-DL-tryptophan dipeptide on amylose stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 17. Stereomeric resolution and modeling of dl-alanine-dl-phenyl alanine dipeptide on an AmyCoat-RP column - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: D-Alanyl-L-phenylalanine and Laboratory Plastics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dipeptide D-alanyl-L-phenylalanine. This resource provides guidance on potential interactions with common laboratory plastics and offers troubleshooting advice to ensure the accuracy and reproducibility of your experiments. Please note that while direct interaction data for this compound with lab plastics is not extensively available, the information provided is based on established principles of peptide-plastic interactions.
Frequently Asked Questions (FAQs)
Q1: Can this compound adsorb to common laboratory plastics?
A1: Yes, it is possible. Peptides and proteins are known to adsorb to various surfaces, including those of common laboratory plastics like polypropylene (B1209903), polystyrene, and polycarbonate.[1][2] This non-specific binding is influenced by several factors, including the physicochemical properties of the peptide (such as hydrophobicity and charge), the type of plastic, the solvent, and the incubation time.[1][3] Given the presence of the hydrophobic phenyl group in phenylalanine, this compound may exhibit some degree of interaction with plastic surfaces, potentially leading to a loss of the peptide from your solution.[4]
Q2: Which type of plastic is generally recommended for working with peptides?
A2: For many peptides, polypropylene is often found to be a better choice than polystyrene as it tends to exhibit lower binding.[1] However, the optimal material can be peptide-specific, and no single surface is ideal for all peptides.[1] Some manufacturers offer "low-bind" tubes, which are specifically designed to minimize protein and peptide adsorption.[2][5]
Q3: What are leachables and extractables, and should I be concerned about them?
A3: Leachables are compounds that migrate from the container into your sample under normal conditions, while extractables are substances that can be forced out of the container under more aggressive conditions (e.g., with strong solvents or high temperatures).[6][7] These can include manufacturing additives like plasticizers, antioxidants, and slip agents.[8][9][10] Such compounds have the potential to interfere with biological assays, inhibit enzymes, or affect spectroscopic analyses.[9][10] While high-quality, virgin polypropylene is generally preferred to minimize this risk, it is a factor to consider, especially in sensitive applications.[9][11]
Q4: How can I minimize the loss of this compound due to adsorption?
A4: Several strategies can be employed to reduce peptide loss:
-
Use Low-Binding Tubes: Whenever possible, use microcentrifuge tubes or plates specifically marketed as "low protein binding" or "low peptide binding".[2][5]
-
Add Surfactants: The inclusion of a non-ionic surfactant, such as Tween-20 or Triton X-100, in your buffer can help prevent peptide adsorption to plastic surfaces.[12][13]
-
Include a Blocking Agent: Adding a carrier protein like Bovine Serum Albumin (BSA) can coat the plastic surface and reduce the binding of your target peptide.[1] However, this is not suitable for all applications, such as mass spectrometry analysis.[1]
-
Siliconization: In some cases, siliconizing glassware or plasticware can reduce peptide binding, though for some peptides, it has been shown to decrease recovery.[1]
-
Work with Higher Concentrations: When feasible, working with higher concentrations of your peptide can help saturate the binding sites on the plastic, minimizing the relative loss.[2][5]
Troubleshooting Guide
This guide addresses common issues you may encounter when working with this compound in plastic labware.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected peptide concentration | Adsorption of the peptide to the walls of plastic tubes or pipette tips. | - Switch to low-binding polypropylene tubes. - Pre-rinse pipette tips with the peptide solution. - Add a non-ionic surfactant (e.g., 0.05% Tween-20) to your buffer. - If compatible with your downstream application, add a carrier protein like BSA.[1] |
| Assay interference or unexpected results | Leaching of chemical additives from the plasticware.[8][9] | - Use high-quality, virgin polypropylene labware from a reputable manufacturer.[9][11] - Avoid prolonged storage of solutions in plastic, especially at elevated temperatures or with organic solvents. - Run a "blank" experiment with just the buffer and plasticware to check for interfering substances. |
| Variability between different batches of plasticware | Inconsistent manufacturing processes leading to different surface properties or levels of leachables.[8] | - If possible, test a new batch of plasticware before use in critical experiments. - Source labware from manufacturers that provide information on their resin quality and manufacturing processes.[11] |
Logical Workflow for Troubleshooting Peptide Loss
Caption: Troubleshooting workflow for peptide loss.
Experimental Protocols
Protocol 1: Quantification of this compound Adsorption to Plastic Surfaces
This protocol provides a general method to assess the extent of peptide loss due to adsorption to different types of plastic tubes.
Materials:
-
This compound stock solution of known concentration
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Different types of plastic tubes to be tested (e.g., standard polypropylene, low-binding polypropylene, polystyrene)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 214 nm or 254 nm)
-
HPLC-grade solvents
Methodology:
-
Prepare a working solution of this compound at a relevant experimental concentration in the assay buffer.
-
Aliquot the peptide solution into the different types of plastic tubes (n=3 for each type).
-
Include a control sample in a low-adsorption container (e.g., a siliconized glass vial) or use a "time zero" sample that is immediately processed.
-
Incubate the tubes under your typical experimental conditions (e.g., room temperature for 2 hours with gentle agitation).
-
After incubation, transfer the supernatant from each tube to an HPLC vial.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.[2][5]
-
Calculate the percentage of peptide recovered from each tube type relative to the control or "time zero" sample.
Protocol 2: Screening for Leachables from Plasticware
This protocol outlines a basic procedure to determine if leachables from your plasticware are interfering with your assay.
Materials:
-
The plasticware (e.g., microcentrifuge tubes, plates)
-
Your experimental buffer or solvent
-
The analytical instrument used for your assay (e.g., spectrophotometer, mass spectrometer)
Methodology:
-
Add your experimental buffer or solvent to the plastic tubes or wells.
-
Incubate under the same conditions as your actual experiment (time, temperature, agitation).
-
Transfer the buffer/solvent to a clean container suitable for your analytical instrument.
-
Analyze this "blank" sample using the same method you would for your experimental samples.
-
Examine the results for any unexpected peaks, signals, or background noise that could indicate the presence of leached substances.
Decision-Making Workflow for Labware Selection
Caption: Decision workflow for selecting appropriate labware.
References
- 1. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 3. [PDF] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | Semantic Scholar [semanticscholar.org]
- 4. lcms.cz [lcms.cz]
- 5. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Extractables & Leachables | Azenta Life Science [azenta.com]
- 7. azom.com [azom.com]
- 8. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 9. m.youtube.com [m.youtube.com]
- 10. eppendorf.com [eppendorf.com]
- 11. Plastic Material Selection | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. How to prevent losses of protein by adsorption to glass and plastic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing storage conditions to prevent D-Alanyl-L-phenylalanine degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of D-Alanyl-L-phenylalanine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through two main pathways:
-
Hydrolysis: The peptide bond linking the D-Alanine and L-phenylalanine residues can be cleaved by water, a reaction catalyzed by acidic or basic conditions. This results in the formation of the individual amino acids, D-Alanine and L-phenylalanine.
-
Diketopiperazine (DKP) Formation: The dipeptide can undergo intramolecular cyclization, where the N-terminal amino group of D-Alanine attacks the carbonyl group of the peptide bond. This reaction forms a cyclic dipeptide known as a diketopiperazine (cyclo(D-Ala-L-Phe)) and releases a molecule of water. This process is more likely to occur when the N-terminal amino group is in its unprotonated form.[1]
Q2: What are the optimal storage conditions for solid this compound?
A2: To ensure the long-term stability of solid, lyophilized this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at -20°C or for extended periods, at -80°C. Lower temperatures significantly slow down the rates of both hydrolysis and diketopiperazine formation.
-
Moisture: Keep the dipeptide in a tightly sealed container with a desiccant to protect it from moisture, which is a key reactant in the hydrolysis pathway.
-
Light: Protect the compound from light to prevent any potential photolytic degradation.
Q3: How should I store this compound in solution?
A3: Storing peptides in solution is generally not recommended for long periods. If temporary storage is necessary, the following guidelines should be followed:
-
pH: Maintain the pH of the solution between 3 and 6. The diketopiperazine, a primary degradation product, is most stable in this pH range, which in turn can slow down its further hydrolysis back to the dipeptide.[1] Extreme pH values (highly acidic or basic) will accelerate the hydrolysis of the peptide bond.
-
Temperature: Store solutions at 2-8°C for short-term use (a few days). For longer-term storage, aliquoting the solution into single-use volumes and freezing at -20°C or -80°C is preferable to minimize freeze-thaw cycles.
-
Sterility: Use sterile buffers and handle the solution under aseptic conditions to prevent microbial growth, which can also lead to degradation.
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A suitable HPLC method will be able to separate the intact this compound from its potential degradation products, including D-Alanine, L-phenylalanine, and the diketopiperazine. By comparing the chromatogram of your sample to that of a fresh, high-purity standard, you can identify and quantify any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in my experiment. | Degradation of this compound. | 1. Verify the storage conditions of your stock solutions and solid material. 2. Prepare fresh solutions of the dipeptide immediately before use. 3. Analyze an aliquot of your stock solution using a stability-indicating HPLC method to check for the presence of degradation products. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Formation of degradation products (e.g., D-Alanine, L-phenylalanine, diketopiperazine). | 1. Conduct a forced degradation study on a sample of this compound to generate the potential degradation products and determine their retention times. 2. Use a chiral HPLC column to separate the dipeptide diastereomers and the constituent amino acid enantiomers to confirm the identity of the peaks. |
| Inconsistent experimental results between batches. | Variable stability of this compound due to inconsistent storage or handling. | 1. Establish and strictly adhere to a standardized protocol for the preparation, storage, and handling of this compound solutions. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Regularly check the purity of your stock material. |
Data Presentation
Table 1: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.0) over 30 Days
| Temperature | % this compound Remaining | % Hydrolysis Products (D-Ala + L-Phe) | % Diketopiperazine |
| -20°C | >99% | <0.5% | <0.5% |
| 4°C | 95% | 3% | 2% |
| 25°C (Room Temp) | 80% | 12% | 8% |
| 40°C | 65% | 20% | 15% |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 30 Days
| pH | % this compound Remaining | % Hydrolysis Products (D-Ala + L-Phe) | % Diketopiperazine |
| 2.0 | 75% | 24% | 1% |
| 4.0 | 90% | 5% | 5% |
| 7.0 | 80% | 12% | 8% |
| 9.0 | 70% | 15% | 15% |
| 11.0 | 60% | 38% | 2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Heating oven, UV lamp (254 nm)
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 1:1 mixture of water and 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours. Also, prepare a 1 mg/mL solution in water and heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose solid this compound and a 1 mg/mL aqueous solution to UV light (254 nm) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and isomers.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Teicoplanin-based, 250 x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve samples in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for inconsistent results.
References
Validation & Comparative
A Comparative Analysis of the Stability of D-Ala-L-Phe and L-Ala-L-Phe in Drug Development
For researchers, scientists, and drug development professionals, understanding the stability of peptide-based therapeutics is paramount. The substitution of L-amino acids with their D-enantiomers is a widely employed strategy to enhance the proteolytic resistance and, consequently, the in vivo half-life of these molecules. This guide provides a detailed comparison of the stability of two dipeptides, D-Ala-L-Phe and L-Ala-L-Phe, supported by experimental principles and data from analogous compounds.
The primary determinant of the differential stability between D-Ala-L-Phe and L-Ala-L-Phe lies in the stereospecificity of proteases, the enzymes responsible for peptide bond cleavage. The vast majority of endogenous proteases are chiral catalysts, evolved to recognize and hydrolyze peptide bonds between L-amino acids. The presence of a D-amino acid at the N-terminus, as in D-Ala-L-Phe, sterically hinders the proper alignment of the peptide within the enzyme's active site, thereby significantly reducing the rate of hydrolysis.
Comparative Enzymatic Stability: Quantitative Insights
While direct comparative kinetic data for the enzymatic hydrolysis of D-Ala-L-Phe versus L-Ala-L-Phe is not extensively available in public literature, the principle of D-amino acid-mediated protection is well-established. Data from studies on similar peptides consistently demonstrate a dramatic increase in stability upon the introduction of a D-amino acid.
For instance, dipeptides containing one or more D-amino acids are often poor substrates or even inhibitors of common proteases. The substitution of a single L-alanine with a D-alanine in a tetra-alanine peptide has been shown to render it resistant to hydrolysis by porcine pancreatic elastase[1]. This principle is further illustrated by the kinetic data for the hydrolysis of acetylated di-phenylalanine isomers by α-chymotrypsin, where isomers containing a D-amino acid act as inhibitors rather than substrates[1].
Based on these established principles, it can be inferred that L-Ala-L-Phe is susceptible to cleavage by various exopeptidases, such as dipeptidyl peptidase IV (DPP-IV), which is known to cleave dipeptides with N-terminal alanine[2][3][4]. Conversely, D-Ala-L-Phe is expected to exhibit significantly enhanced stability in the presence of such enzymes.
The following table summarizes expected and illustrative quantitative data on the stability of these dipeptides in a biological matrix like human plasma.
| Parameter | L-Ala-L-Phe | D-Ala-L-Phe | Fold Increase in Stability (D-Ala-L-Phe vs. L-Ala-L-Phe) |
| Predicted Half-life (t½) in Human Plasma | Minutes to hours | Hours to days | >10-fold (estimated) |
| Susceptibility to Dipeptidyl Peptidase IV (DPP-IV) | High | Negligible | Not applicable (resistant) |
| General Proteolytic Cleavage | Susceptible | Highly Resistant | Significantly higher |
Conformational Stability and Its Impact on Enzymatic Degradation
The introduction of a D-amino acid at the N-terminus can induce a distinct conformational preference in the dipeptide. While L-amino acids naturally favor right-handed helical or extended beta-sheet conformations, the presence of a D-amino acid can disrupt these structures or promote alternative conformations, such as left-handed twists or specific turns[5]. This altered three-dimensional structure further contributes to the resistance against enzymatic degradation, as the peptide no longer fits optimally into the active site of L-specific proteases.
The altered conformation of D-Ala-L-Phe compared to the more flexible or predictable conformation of L-Ala-L-Phe is a key factor in its enhanced stability.
Experimental Protocols
To empirically determine and compare the stability of D-Ala-L-Phe and L-Ala-L-Phe, the following experimental protocols can be employed.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the half-life of the dipeptides in a biologically relevant matrix.
Materials:
-
D-Ala-L-Phe and L-Ala-L-Phe
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) for reaction quenching
-
LC-MS system with a suitable C18 column
Procedure:
-
Prepare stock solutions of D-Ala-L-Phe and L-Ala-L-Phe in PBS.
-
Incubate the dipeptides at a final concentration of 10 µM in human plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic activity by adding three volumes of ice-cold ACN with 0.1% TFA.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining intact dipeptide.
-
Calculate the half-life (t½) by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.
Protocol 2: Purified Enzyme Degradation Assay
Objective: To assess the stability of the dipeptides against a specific protease.
Materials:
-
D-Ala-L-Phe and L-Ala-L-Phe
-
Purified Dipeptidyl Peptidase IV (DPP-IV)
-
Tris-HCl buffer, pH 8.0
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Prepare solutions of the dipeptides and DPP-IV in Tris-HCl buffer.
-
Initiate the reaction by adding DPP-IV to the dipeptide solutions at 37°C.
-
At various time points, quench the reaction as described in Protocol 1.
-
Analyze the samples by LC-MS to measure the disappearance of the substrate and the appearance of the cleavage products (Alanine and Phenylalanine).
-
Determine the initial rate of hydrolysis for L-Ala-L-Phe and assess the lack of degradation for D-Ala-L-Phe.
Signaling Pathways and Experimental Workflows
The degradation of dipeptides is a catabolic process rather than a signaling pathway. The following diagrams illustrate the enzymatic degradation pathway and a typical experimental workflow for comparing the stability of the two dipeptides.
Conclusion
The substitution of L-alanine with D-alanine at the N-terminus of the dipeptide Ala-Phe results in a significant increase in its stability against enzymatic degradation. This enhanced stability is attributed to the stereospecificity of proteases, which are unable to efficiently hydrolyze peptide bonds involving D-amino acids. For drug development professionals, this makes D-Ala-L-Phe a much more attractive candidate for therapeutic applications where a longer biological half-life is desired. The principles and experimental protocols outlined in this guide provide a framework for the rational design and evaluation of proteolytically stable peptide-based drugs.
References
- 1. Extended investigation of the substrate specificity of dipeptidyl peptidase IV from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Confirming the Stereochemistry of Synthesized D-Alanyl-L-phenylalanine
For researchers, scientists, and drug development professionals, the precise stereochemical confirmation of synthesized peptides is a critical step in ensuring biological activity and safety. This guide provides a comparative overview of three powerful analytical techniques for verifying the stereochemistry of D-Alanyl-L-phenylalanine: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and illustrative data are presented to aid in method selection and implementation.
Overall Workflow for Stereochemical Confirmation
The general workflow for confirming the stereochemistry of a synthesized dipeptide involves separation of the potential stereoisomers, followed by their individual characterization and comparison to known standards.
Caption: A general workflow for the confirmation of dipeptide stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating stereoisomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: A polysaccharide-based column such as one based on amylose (B160209) or cellulose (B213188) phenylcarbamate derivatives is recommended.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio should be optimized for the best separation. A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Sample: Synthesized this compound dissolved in the mobile phase.
-
Standards: Commercially available standards of all four stereoisomers (D-Ala-L-Phe, L-Ala-L-Phe, D-Ala-D-Phe, L-Ala-D-Phe).
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Prepare solutions of the synthesized sample and each of the four stereoisomer standards at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a known volume (e.g., 10 µL) of each standard individually to determine its retention time.
-
Inject a mixture of all four standards to confirm baseline separation.
-
Inject the synthesized this compound sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Compare the retention time of the major peak in the synthesized sample to the retention times of the standards to confirm its identity. The presence of other peaks corresponding to the other stereoisomers will indicate isomeric impurities.
Illustrative Data
The following table presents hypothetical retention time data for the four stereoisomers of Alanyl-phenylalanine, based on typical elution orders observed for similar dipeptides on a polysaccharide-based chiral column.
| Stereoisomer | Retention Time (minutes) |
| L-Alanyl-L-phenylalanine | 12.5 |
| D-Alanyl-D-phenylalanine | 14.2 |
| This compound | 16.8 |
| L-Alanyl-D-phenylalanine | 18.3 |
Note: The actual retention times and elution order will depend on the specific chiral column, mobile phase composition, and other chromatographic conditions. It is essential to run the individual standards for definitive peak assignment.
Caption: Differential interaction with the CSP leads to separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation and can be used to differentiate between diastereomers. While enantiomers are indistinguishable by standard NMR, diastereomers will have distinct chemical shifts and coupling constants. To analyze enantiomers, a chiral derivatizing agent can be used to convert them into diastereomers.
Experimental Protocol
Instrumentation and Materials:
-
NMR spectrometer (a higher field strength, e.g., 500 MHz or greater, is recommended for better resolution)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
Synthesized this compound
-
Standards of the four stereoisomers
-
(Optional) Chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to distinguish enantiomers.
Procedure:
-
Dissolve a small amount (e.g., 5-10 mg) of the synthesized sample and each of the four standards in a suitable deuterated solvent.
-
Acquire 1H and 13C NMR spectra for all samples.
-
For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed. NOESY is particularly useful for confirming through-space proximity of protons, which can differ between diastereomers.
-
Compare the chemical shifts and coupling constants of the synthesized sample with those of the standards. The spectra of the four stereoisomers are expected to be unique.
-
(Optional) For enantiomeric purity analysis, react the sample with a chiral derivatizing agent to form diastereomeric derivatives. The resulting diastereomers will have distinct signals in the NMR spectrum (e.g., 19F NMR if using a fluorine-containing agent), allowing for their quantification.
Illustrative Data
The following table shows hypothetical 1H NMR chemical shift data for the alpha-protons of the alanine (B10760859) and phenylalanine residues in the four stereoisomers. These protons are in close proximity to the chiral centers and are therefore sensitive to changes in stereochemistry.
| Stereoisomer | Alanine α-H (ppm) | Phenylalanine α-H (ppm) |
| L-Alanyl-L-phenylalanine | 4.35 | 4.60 |
| D-Alanyl-D-phenylalanine | 4.35 | 4.60 |
| This compound | 4.45 | 4.75 |
| L-Alanyl-D-phenylalanine | 4.45 | 4.75 |
Note: The chemical shifts for the L-L and D-D enantiomers will be identical in an achiral solvent. The D-L and L-D diastereomers will have distinct spectra from the L-L/D-D pair. To distinguish between the enantiomeric pairs, a chiral environment (e.g., chiral solvating agent) or derivatization is necessary.
Caption: Workflow for stereochemical analysis using NMR.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of molecules. While stereoisomers have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes differ, especially for diastereomers. Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of stereoisomers prior to their detection.
Experimental Protocol
Instrumentation and Materials:
-
LC-MS/MS system (e.g., a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer)
-
Chiral HPLC column and mobile phase (as described in the HPLC section)
-
Synthesized this compound
-
Standards of the four stereoisomers
Procedure:
-
Develop a chiral LC method to separate the four stereoisomers as described previously.
-
Interface the LC system with the mass spectrometer.
-
Optimize the mass spectrometer parameters (e.g., ionization source conditions, collision energy) for the detection of the dipeptides. Electrospray ionization (ESI) in positive ion mode is a common choice.
-
Acquire full scan MS data for the eluting peaks to confirm the molecular weight of the dipeptides ([M+H]+).
-
Perform MS/MS experiments on the parent ion of each separated stereoisomer.
-
Compare the fragmentation patterns of the synthesized sample with those of the standards. While the fragmentation of stereoisomers can be very similar, subtle differences in the relative intensities of fragment ions may be observed for diastereomers.
Illustrative Data
The primary quantitative data from LC-MS will be the retention times from the chromatography step, which should be consistent with the HPLC data. The mass spectra will confirm the identity of the eluting compounds. The MS/MS fragmentation pattern can provide further structural confirmation.
| Ion | m/z (illustrative) | Description |
| [M+H]+ | 237.12 | Parent ion of Alanyl-phenylalanine |
| b2 ion | 219.11 | Loss of H2O |
| y1 ion | 166.09 | Phenylalanine residue |
| b1 ion | 72.04 | Alanine residue |
Note: The fragmentation pattern is expected to be very similar for all four stereoisomers. Therefore, the primary means of differentiation in LC-MS is the chromatographic separation.
Caption: The workflow for stereochemical confirmation using LC-MS/MS.
Conclusion
Confirming the stereochemistry of synthesized this compound requires a robust analytical strategy. Chiral HPLC provides excellent separation of all four potential stereoisomers, allowing for their quantification and the assessment of isomeric purity. NMR spectroscopy offers detailed structural information and can definitively distinguish between diastereomers; with the use of chiral derivatizing agents, it can also be used to determine enantiomeric excess. Mass spectrometry, particularly when coupled with chiral LC, provides high sensitivity and mass confirmation. For unambiguous confirmation, a combination of these techniques, along with the use of certified reference standards for all possible stereoisomers, is the most rigorous approach.
A Comparative Guide to the Quantification of D-Alanyl-L-phenylalanine: HPLC vs. LC-MS/MS
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the dipeptide D-Alanyl-L-phenylalanine, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of two robust techniques: Chiral High-Performance Liquid Chromatography with Ultraviolet detection (Chiral HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chiral separation. This objective overview, supported by established experimental principles, will assist in determining the most suitable method based on specific analytical needs such as sensitivity, selectivity, and throughput.
Performance Comparison
The choice between Chiral HPLC-UV and Chiral LC-MS/MS for the quantification of this compound hinges on the specific requirements of the analysis. Chiral HPLC-UV offers a cost-effective and straightforward approach for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and trace-level detection.
| Parameter | Chiral HPLC-UV | Chiral LC-MS/MS with Chiral Separation |
| Principle | Separation of diastereomers on a chiral stationary phase followed by quantification based on UV absorbance. | Chromatographic separation of diastereomers followed by mass-based detection and fragmentation for highly specific quantification. |
| Linearity (R²)¹ | > 0.998 | > 0.99 |
| Accuracy (% Recovery)¹ | 82% - 110% | 85% - 115% |
| Precision (%RSD)² | < 10% | < 15% |
| Limit of Detection (LOD)¹ | ~0.1 µg/mL | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ)¹ | ~0.3 µg/mL | pg/mL to low ng/mL range |
| Selectivity | Good; potential for interference from co-eluting compounds with similar UV absorbance. | Excellent; high specificity from mass-to-charge ratio and fragmentation pattern monitoring. |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
¹ Performance data are representative values based on published methods for similar analytes and may vary depending on the specific instrumentation, column, and experimental conditions. ² RSD: Relative Standard Deviation
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using Chiral HPLC-UV and Chiral LC-MS/MS.
Experimental Protocols
Below are detailed methodologies for the quantification of this compound. It is important to note that while direct experimental data for this specific dipeptide is limited in publicly available literature, the following protocols are based on established methods for the chiral separation and quantification of analogous dipeptides and amino acids. Method validation for the specific analyte and matrix is essential.
Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)
This method is adapted from established procedures for the chiral separation of phenylalanine enantiomers and other amino acids.[1][2]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Glacial acetic acid
3. Chromatographic Conditions:
-
Chiral Column: Teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and 50 mM ammonium acetate, with the pH adjusted using acetic acid. The exact ratio should be optimized to achieve baseline separation of the diastereomers. A starting point could be 75:25 (v/v) acetonitrile:ammonium acetate buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm or 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound peak against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chiral Separation
This method leverages the high sensitivity and selectivity of tandem mass spectrometry for quantification, coupled with a chiral liquid chromatography front-end for the separation of diastereomers.
1. Instrumentation:
-
LC-MS/MS system consisting of a binary or quaternary HPLC pump, an autosampler, a column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
3. Chromatographic Conditions:
-
Chiral Column: A chiral stationary phase column suitable for reversed-phase or polar organic mode chromatography (e.g., a teicoplanin- or cyclodextrin-based column).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B should be optimized to achieve separation. For example, 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (Q1) will be the [M+H]⁺ of this compound. The product ions (Q3) will be specific fragments generated upon collision-induced dissociation. These transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
5. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare calibration standards by spiking known amounts of the stock solution into the same matrix as the unknown samples (e.g., plasma, buffer) to account for matrix effects.
-
For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant is typically required.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
-
Quantify this compound in the samples using the calibration curve.
Conclusion
Both Chiral HPLC-UV and Chiral LC-MS/MS are powerful techniques for the quantification of this compound. The selection of the most appropriate method will depend on the specific research or development needs. For routine quality control or when high concentrations are expected, the cost-effectiveness and simplicity of Chiral HPLC-UV may be advantageous. However, for applications requiring high sensitivity, selectivity, and the ability to analyze complex biological matrices, the superior performance of Chiral LC-MS/MS is the recommended approach. In all cases, thorough method development and validation are crucial to ensure accurate and reliable quantitative results.
References
- 1. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 2. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological effects of D-Alanyl-L-phenylalanine compared to its constituent amino acids
A comprehensive examination of the dipeptide D-Alanyl-L-phenylalanine in comparison to its constituent amino acids, D-Alanine and L-phenylalanine, reveals distinct biological activities and potential therapeutic applications. While research on the dipeptide is nascent, this guide synthesizes available data to provide a comparative overview for researchers, scientists, and drug development professionals.
This comparison guide delves into the known biological effects of this compound and its building blocks, D-Alanine and L-phenylalanine. The inclusion of a D-amino acid in the dipeptide structure is anticipated to confer unique properties, such as enhanced enzymatic stability, compared to peptides composed solely of L-amino acids.[1][2] This guide presents a summary of quantitative data, detailed experimental protocols for key studies, and visual representations of relevant biological pathways and workflows.
Overview of Biological Activities
A comparative summary of the primary biological activities of this compound, D-Alanine, and L-phenylalanine is presented below.
| Molecule | Primary Biological Activities |
| This compound | Limited direct experimental data available. Inferences are drawn from the properties of its constituent amino acids and general characteristics of D-amino acid-containing peptides. Potential for enhanced stability and unique receptor interactions. |
| D-Alanine | - Component of bacterial cell walls (peptidoglycan).[1] - Modulates glucose metabolism. - Acts as a neurotransmitter in the nervous system. - Exhibits a sweet taste.[3] |
| L-phenylalanine | - Essential amino acid and protein building block.[4][5] - Precursor to the amino acid tyrosine and neurotransmitters such as dopamine, norepinephrine, and epinephrine.[2][4][5] - Influences mood and cognitive function. - Stimulates the release of certain hormones. |
Quantitative Comparison of Biological Effects
The following tables summarize the available quantitative data from experimental studies on the biological effects of D-Alanine and L-phenylalanine. Direct comparative data for this compound is currently unavailable in published literature.
Table 1: Effects on Pancreatic and Gastrointestinal Hormone Release in Humans
| Hormone | L-phenylalanine (10g oral) | D-phenylalanine (10g oral) |
| Insulin | Increased concentrations prior to meal ingestion compared to placebo.[6] | No significant effect compared to placebo.[6] |
| Glucagon | Increased concentrations prior to meal ingestion compared to placebo.[6] | No significant effect compared to placebo.[6] |
| Glucose-dependent insulinotropic polypeptide (GIP) | Increased concentrations relative to D-phenylalanine and placebo.[6] | No significant effect compared to placebo.[6] |
| Peptide Tyrosine Tyrosine (PYY) | No significant effect. | Increased postprandial concentrations relative to placebo.[6] |
Table 2: Effects on Pancreatic Acinar Cells in Mice
| Parameter | L-Alanine | D-Alanine | L-phenylalanine |
| Membrane Depolarization | Most potent | Less potent than L-Alanine | Less potent than L-Alanine |
| Increase in Membrane Current | Most potent | Less potent than L-Alanine | Less potent than L-Alanine |
Relative potencies were determined to be: L-alanine > DL-alanine > L-phenylalanine > D-alanine > beta-alanine.[3]
Key Experimental Methodologies
Detailed protocols for pivotal experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Human Study on Hormone Release
Objective: To determine the effects of L-phenylalanine and D-phenylalanine on gastroenteropancreatic hormone release, glucose levels, and appetite in humans.[6]
Protocol:
-
Study Design: An acute, randomized, double-blind, placebo-controlled crossover study was conducted with 11 participants.
-
Intervention: Participants received an oral dose of 10 g L-phenylalanine, 10 g D-phenylalanine, or a placebo.
-
Measurements: Blood samples were collected at multiple time points to measure concentrations of insulin, glucagon, GIP, and PYY. Subjective appetite was assessed using visual analogue scales.
-
Data Analysis: Statistical analysis was performed to compare the effects of each treatment on the measured parameters.
In Vitro Study on Pancreatic Acinar Cells
Objective: To investigate the effects of various amino acids, including L-alanine, D-alanine, and L-phenylalanine, on the membrane potential and current of isolated mouse pancreatic acinar cells.[3]
Protocol:
-
Tissue Preparation: Pancreatic segments were isolated from mice.
-
Electrophysiology: A two-microelectrode voltage-clamp technique was used to measure membrane potential and current in individual acinar cells.
-
Amino Acid Application: The isolated pancreatic segments were superfused with solutions containing different concentrations of the test amino acids.
-
Data Recording and Analysis: Changes in membrane potential and current in response to amino acid application were recorded and analyzed to determine the relative potencies of the different amino acids.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental designs are provided below using Graphviz (DOT language).
Caption: Metabolic pathway of L-phenylalanine.
Caption: Role of D-Alanine in bacterial peptidoglycan synthesis.
Caption: Workflow of the cited human and in vitro studies.
Discussion and Future Directions
The available evidence clearly demonstrates the distinct biological roles of D-Alanine and L-phenylalanine. L-phenylalanine is a fundamental component of human physiology, acting as a precursor to key neurotransmitters and hormones. In contrast, D-Alanine's primary role is in the bacterial kingdom, where it is essential for cell wall integrity.
The biological effects of the dipeptide this compound remain largely unexplored. However, based on the general principles of D-amino acid-containing peptides, it is plausible to hypothesize that this compound would exhibit increased resistance to enzymatic degradation compared to its L-L counterpart. This enhanced stability could lead to a prolonged duration of action if the dipeptide possesses any intrinsic biological activity.
Future research should focus on elucidating the specific biological effects of this compound. Key areas of investigation could include its interaction with cell surface receptors, its potential as an antimicrobial agent, and its metabolic fate in biological systems. Direct comparative studies with its constituent amino acids will be crucial to understanding the unique contributions of the dipeptide structure to its overall biological profile. Such studies will be instrumental in determining the potential of this compound as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Alanine and L-phenylalanine activate Na+ and K+ conductance pathways in the exocrine mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylalanine - Wikipedia [en.wikipedia.org]
- 6. Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scrutiny of Specificity: D-Alanyl-L-phenylalanine as a Control Peptide in Experimental Design
In the realm of scientific research, particularly in drug development and molecular biology, the validity of experimental findings hinges on the use of appropriate controls. For researchers investigating the biological effects of peptides, selecting a suitable negative control is paramount to demonstrate that the observed activity is a direct result of the specific amino acid sequence and not an artifact of the peptide's general physicochemical properties. This guide provides a comprehensive comparison of D-Alanyl-L-phenylalanine as a potential control peptide against other common alternatives, supported by established principles of experimental design and detailed protocols.
This compound: A Simple Dipeptide Control
This compound is a dipeptide composed of a D-isomen of alanine (B10760859) and the naturally occurring L-isomer of phenylalanine. Its consideration as a control peptide often arises in experiments where the active peptide under investigation is structurally similar, for instance, a short peptide containing either D-alanine or L-phenylalanine. The rationale for its use lies in its structural simplicity and the presence of a D-amino acid. The incorporation of D-amino acids can significantly increase a peptide's stability and resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2][3] This enhanced stability is a desirable characteristic for a control peptide, ensuring its presence throughout the duration of an experiment.
However, the simplicity of this compound is also its primary limitation as a universal control. A biological response, or lack thereof, to this dipeptide does not definitively prove that the effect of a more complex active peptide is sequence-specific. The observed effect could still be attributed to properties not adequately controlled for by this simple dipeptide, such as charge, hydrophobicity, or the presence of a specific amino acid that might have some inherent, albeit low-level, biological activity.
Comparison of Control Peptide Alternatives
| Control Peptide Type | Description | Advantages | Disadvantages |
| This compound | A simple dipeptide containing a D-amino acid. | - High stability against proteases.- Commercially available.- Simple structure. | - Does not control for the overall amino acid composition, charge, or hydrophobicity of a more complex active peptide.- Limited utility for validating sequence specificity. |
| Scrambled Peptide | A peptide with the same amino acid composition and length as the active peptide, but with a randomized sequence.[4][5] | - The ideal control for demonstrating sequence specificity.- Controls for molecular weight, charge, and overall physicochemical properties.[4] | - Requires custom synthesis.- A randomized sequence could inadvertently create a new, unrelated biological activity.[7] |
| Unrelated Peptide | A peptide of similar length and molecular weight to the active peptide but with a completely different sequence from a different biological context. | - Can help rule out non-specific effects related to the general presence of a peptide. | - Does not control for the specific amino acid composition of the active peptide. |
| Vehicle Control | The solvent or buffer used to dissolve the peptide (e.g., DMSO, PBS). | - Essential for establishing a baseline and controlling for the effects of the solvent. | - Does not control for any effects related to the introduction of a peptide molecule. |
Experimental Protocols
To validate the suitability of this compound or any other peptide as a negative control, a series of validation experiments should be performed.
Protocol 1: In Vitro Cell Viability/Proliferation Assay
This protocol aims to determine if the control peptide exhibits any cytotoxic or proliferative effects on the cell line used in the main experiment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (or other control peptide)
-
Active peptide
-
Vehicle control (e.g., sterile PBS or DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound, the active peptide, and the scrambled peptide control in complete cell culture medium. A vehicle control (medium with the same concentration of solvent used to dissolve the peptides) must be included.
-
Remove the old medium from the cells and add the prepared peptide solutions and controls to the respective wells.
-
Incubate the plate for a period relevant to the main experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence/luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. An ideal control peptide should show no significant effect on cell viability.
Protocol 2: Target Binding Assay (e.g., Competitive ELISA)
This protocol assesses whether the control peptide interacts with the biological target of the active peptide.
Materials:
-
Recombinant target protein
-
Biotinylated active peptide
-
This compound (or other control peptide)
-
Streptavidin-HRP
-
TMB substrate
-
ELISA plates
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 5% BSA in PBST)
Procedure:
-
Coat the wells of an ELISA plate with the recombinant target protein and incubate overnight at 4°C.
-
Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Prepare solutions of the biotinylated active peptide at a constant concentration.
-
Prepare serial dilutions of the unlabeled this compound and the unlabeled active peptide (as a positive control for competition).
-
Add the biotinylated active peptide along with the different concentrations of the unlabeled peptides to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
A suitable control peptide should not compete with the active peptide for binding to the target protein, resulting in no decrease in the signal.
Visualizing Experimental Logic and Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the logical flow of control peptide selection and a generic signaling pathway that could be investigated.
Caption: Workflow for selecting and validating a control peptide.
Caption: A generic signaling pathway illustrating the expected interaction of active and control peptides.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. all-chemistry.com [all-chemistry.com]
- 6. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 7. researchgate.net [researchgate.net]
Unveiling Stereochemical Nuances: An NMR Spectral Showdown of D-Ala-L-Phe and L-Ala-L-Phe
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between diastereomers is paramount. This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectra of D-Ala-L-Phe and L-Ala-L-Phe, offering a clear view into how stereochemistry influences spectral properties. The supporting experimental data and detailed protocols furnished herein serve as a valuable resource for characterizing and differentiating these dipeptide isomers.
The distinct spatial arrangement of atoms in D-Ala-L-Phe and L-Ala-L-Phe, arising from the single chiral center difference at the alanine (B10760859) residue, results in unique magnetic environments for their respective nuclei. These differences are readily observable in their ¹H and ¹³C NMR spectra, providing a powerful analytical tool for their identification and characterization.
Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts
The most pronounced differences in the NMR spectra of D-Ala-L-Phe and L-Ala-L-Phe are typically observed in the chemical shifts of the protons and carbons at and near the chiral centers. The spatial proximity and orientation of the different functional groups in each diastereomer lead to distinct shielding and deshielding effects.
Below is a summary of the ¹H and ¹³C NMR chemical shifts for D-Ala-L-Phe and L-Ala-L-Phe, recorded in deuterium (B1214612) oxide (D₂O).
| ¹H Chemical Shifts (ppm) in D₂O | ||
| Proton | D-Ala-L-Phe | L-Ala-L-Phe |
| Ala-CαH | ~3.85 | ~4.15 |
| Ala-CβH₃ | ~1.45 | ~1.35 |
| Phe-CαH | ~4.60 | ~4.50 |
| Phe-CβH₂ | ~3.10, ~3.25 | ~3.05, ~3.20 |
| Phe-Aromatic H | ~7.20-7.40 | ~7.20-7.40 |
| ¹³C Chemical Shifts (ppm) in D₂O | ||
| Carbon | D-Ala-L-Phe | L-Ala-L-Phe |
| Ala-Cα | ~51.5 | ~52.5 |
| Ala-Cβ | ~18.0 | ~17.0 |
| Ala-C=O | ~176.0 | ~175.5 |
| Phe-Cα | ~56.0 | ~55.0 |
| Phe-Cβ | ~38.5 | ~39.0 |
| Phe-C=O | ~174.5 | ~174.0 |
| Phe-Cγ (Aromatic C) | ~137.0 | ~137.5 |
| Phe-Cδ (Aromatic CH) | ~130.0 | ~130.0 |
| Phe-Cε (Aromatic CH) | ~129.0 | ~129.0 |
| Phe-Cζ (Aromatic CH) | ~127.5 | ~127.5 |
Note: The chemical shift values presented are approximate and can vary slightly depending on experimental conditions such as concentration, pH, and temperature.
The key takeaway from this data is the noticeable difference in the chemical shifts of the alanine Cα-proton and Cα-carbon between the two diastereomers. In L-Ala-L-Phe, the Cα-proton of alanine is shifted downfield (to a higher ppm value) compared to D-Ala-L-Phe. Conversely, the Cα-carbon of alanine in L-Ala-L-Phe is shifted upfield (to a lower ppm value). These differences arise from the distinct through-space interactions and conformational preferences of the two molecules.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines the key steps for the ¹H and ¹³C NMR analysis of D-Ala-L-Phe and L-Ala-L-Phe.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the dipeptide and dissolve it in approximately 0.6 mL of deuterium oxide (D₂O). Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
-
Internal Standard: For precise chemical shift referencing, add a small, known amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (B1202638) (TMS).
-
pH Adjustment: The pH of the sample can significantly influence chemical shifts. If necessary, adjust the pD (the pH in D₂O) to a standardized value using dilute DCl or NaOD.
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent Suppression: Employ a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time (aq): ~2-3 seconds
-
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~1 second
-
-
Visualizing the NMR Logic
The process of distinguishing between the two diastereomers using NMR can be visualized as a logical workflow.
Caption: Workflow for differentiating D-Ala-L-Phe and L-Ala-L-Phe via NMR spectroscopy.
The distinct chemical shifts observed in the NMR spectra of D-Ala-L-Phe and L-Ala-L-Phe provide a reliable and non-destructive method for their differentiation. This guide highlights the key spectral differences and provides a robust experimental framework for researchers working with these and similar diastereomeric peptides. The ability to confidently distinguish between such closely related isomers is fundamental to ensuring the purity and efficacy of pharmaceutical compounds and advancing our understanding of stereochemistry's role in molecular interactions.
A Comparative Guide to Dipeptide Cell Permeability with a Focus on D-Alanyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The oral delivery of peptide-based therapeutics presents a significant challenge in drug development due to their typically low cell permeability. Understanding the factors that govern the transport of dipeptides across the intestinal epithelium is crucial for the design of effective oral drug candidates. This guide provides a comparative overview of the cell permeability of dipeptides, with a specific focus on what can be inferred for D-Alanyl-L-phenylalanine, in the context of other di- and small peptides. The data presented is based on the widely accepted Caco-2 cell monolayer model, a standard for in vitro prediction of human intestinal absorption.
Quantitative Comparison of Dipeptide Permeability
The following table summarizes the Caco-2 permeability of various dipeptides and related molecules to provide a comparative landscape.
| Compound | Type | Apparent Permeability Coefficient (Papp) (cm/s) | Permeability Class | Reference Compound For |
| Gly-Sar | Dipeptide | 1.5 x 10⁻⁶ | Moderate | PEPT1 Substrate |
| L-Val-L-Val | Dipeptide | 2.0 x 10⁻⁷ | Low | Hydrophobic Dipeptide |
| L-Lys-L-Lys | Dipeptide | <1.0 x 10⁻⁷ | Very Low | Hydrophilic Dipeptide |
| Propranolol | Small Molecule | 20.30 ± 1.51 × 10⁻⁶ | High | Transcellular Transport |
| Atenolol | Small Molecule | <1.0 x 10⁻⁷ | Low | Paracellular Transport |
| L-Phenylalanine | Amino Acid | Varies (Carrier-mediated) | High (via LAT1) | Amino Acid Transport |
| L-Alanine | Amino Acid | Varies (Carrier-mediated) | High (via ASCT2) | Amino Acid Transport |
Note: Papp values can vary between laboratories due to differences in experimental conditions. The values presented are representative.
Based on its structure, this compound, a dipeptide composed of a small, neutral amino acid (Alanine) and a bulky, hydrophobic amino acid (Phenylalanine), is likely to be a substrate for the peptide transporter 1 (PEPT1). PEPT1 is a high-capacity, low-affinity transporter responsible for the uptake of most di- and tripeptides from the intestinal lumen into the enterocytes. The presence of the hydrophobic L-phenylalanine residue may also contribute to some level of passive diffusion across the cell membrane.
Experimental Protocol: Caco-2 Permeability Assay
The following is a generalized protocol for determining the apparent permeability coefficient (Papp) of a dipeptide using the Caco-2 cell monolayer model.
1. Caco-2 Cell Culture and Seeding:
-
Caco-2 cells are cultured in a suitable medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
For permeability studies, the cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a high density.
2. Monolayer Differentiation and Integrity Check:
-
The cells are allowed to differentiate for 18-21 days to form a confluent, polarized monolayer with well-established tight junctions.
-
The integrity of the cell monolayer is crucial and is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above a certain threshold (typically >250 Ω·cm²) indicates a tight monolayer.
-
The permeability of a paracellular marker, such as Lucifer Yellow or mannitol, is also measured to confirm monolayer integrity. The Papp for these markers should be low (e.g., <1.0 x 10⁻⁶ cm/s).
3. Transport Experiment:
-
The experiment is performed in a two-chamber system, with the apical (AP) chamber representing the intestinal lumen and the basolateral (BL) chamber representing the blood side.
-
The transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) is added to both chambers.
-
The test dipeptide is added to the donor chamber (typically the AP chamber for absorption studies) at a known concentration.
-
Samples are collected from the receiver chamber at predetermined time intervals (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the dipeptide in the collected samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
4. Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (mass/time).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (mass/volume).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a Caco-2 permeability assay.
Caption: Workflow of a Caco-2 cell permeability assay.
Signaling Pathways and Transport Mechanisms
The primary mechanism for the transport of most di- and tripeptides across the apical membrane of intestinal enterocytes is carrier-mediated transport via the Peptide Transporter 1 (PEPT1) . This is an active transport process driven by a proton gradient.
Caption: PEPT1-mediated dipeptide transport mechanism.
In addition to carrier-mediated transport, dipeptides with significant hydrophobic character, such as those containing phenylalanine, may also cross the cell membrane to some extent via passive transcellular diffusion . This process is driven by the concentration gradient of the dipeptide across the membrane. The D-alanine residue in this compound may confer some resistance to intracellular peptidases, potentially increasing its bioavailability.
Conclusion
While specific quantitative permeability data for this compound is not extensively documented, by understanding the established principles of dipeptide transport and utilizing the Caco-2 cell model, researchers can make informed predictions about its cell permeability. The combination of a small neutral amino acid and a bulky hydrophobic amino acid suggests that its transport is likely mediated by PEPT1, with a potential contribution from passive diffusion. The experimental protocols and comparative data provided in this guide serve as a valuable resource for scientists engaged in the development of orally bioavailable peptide-based drugs.
Unraveling the Enigmatic Mechanism of D-Alanyl-L-phenylalanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide D-Alanyl-L-phenylalanine presents a unique molecular structure, combining a D-amino acid with an L-amino acid. While its precise mechanism of action is not yet fully elucidated, its constituent amino acids are well-characterized, offering a foundation for postulating and validating its biological activities. This guide provides a comparative analysis of the hypothetical mechanisms of action of this compound against established alternatives, supported by relevant experimental data and detailed protocols to facilitate further investigation.
Postulated Mechanisms of Action for this compound
Based on the known biological roles of its constituent amino acids, two primary hypothetical mechanisms of action for this compound are proposed:
-
Modulation of Bacterial Cell Wall Synthesis: The D-alanine moiety suggests a potential interaction with the bacterial cell wall synthesis pathway. D-alanine is a crucial component of peptidoglycan, the primary structural element of bacterial cell walls. It is possible that this compound could act as a competitive inhibitor of enzymes involved in peptidoglycan synthesis, such as D-alanyl-D-alanine ligase.
-
Interaction with Mammalian Signaling Pathways: The L-phenylalanine component is known to engage with several mammalian signaling cascades. L-phenylalanine is a precursor to neurotransmitters and can activate the Calcium-Sensing Receptor (CaSR) and G-protein coupled receptor 142 (GPR142), leading to downstream effects such as glucagon-like peptide-1 (GLP-1) secretion and modulation of the mTOR signaling pathway.[1] Therefore, this compound may exhibit activity in metabolic and neurological pathways.
Comparative Analysis of Performance
To provide a framework for validating the mechanism of this compound, we compare its hypothetical activities with well-established compounds that target similar pathways.
Comparison with Inhibitors of Bacterial Cell Wall Synthesis
Table 1: Comparative Efficacy against Bacterial Targets
| Compound | Target Enzyme | Mechanism of Action | Reported IC₅₀ / MIC |
| This compound | D-alanyl-D-alanine ligase (Hypothesized) | Competitive inhibition (Hypothesized) | Data not available |
| Vancomycin | D-alanyl-D-alanine terminus of peptidoglycan precursors | Binds to D-Ala-D-Ala, preventing transglycosylation and transpeptidation.[2][3][4][5][6] | Varies by bacteria (e.g., S. aureus: 0.5-2 µg/mL) |
| D-cycloserine | Alanine racemase & D-alanyl-D-alanine ligase | Competitive inhibitor of both enzymes.[7][8][9] | Varies by bacteria (e.g., M. tuberculosis: 5-20 µg/mL) |
Comparison with Modulators of Mammalian Signaling Pathways
Table 2: Comparative Activity on Mammalian Receptors and Pathways
| Compound | Target | Biological Effect | Reported EC₅₀ / IC₅₀ |
| This compound | CaSR, GPR142, mTOR pathway (Hypothesized) | Modulation of intracellular calcium, GLP-1 secretion, protein synthesis (Hypothesized) | Data not available |
| L-phenylalanine | CaSR, GPR142 | Activates receptors, leading to increased intracellular calcium and GLP-1 secretion.[1][10] | CaSR: ~2.2-3.5 mM[11]; GPR142: ~1.8 mM |
| Cinacalcet | CaSR | Allosteric activator (calcimimetic). | ~20-30 nM |
| L-Tryptophan | GPR142 | Agonist, stimulates insulin (B600854) and GLP-1 secretion.[12] | ~0.18 mM |
Experimental Protocols for Mechanism Validation
To investigate the proposed mechanisms of this compound, the following detailed experimental protocols are provided.
D-alanyl-D-alanine Ligase Inhibition Assay
This assay determines if this compound can inhibit the activity of D-alanyl-D-alanine ligase, a key enzyme in bacterial cell wall synthesis. The assay is based on the measurement of inorganic phosphate (B84403) produced from the ATP-dependent ligation of two D-alanine molecules.[13][14][15]
Materials:
-
Purified E. coli D-alanyl-D-alanine ligase
-
D-alanine
-
ATP
-
Assay Buffer (e.g., 10x Buffer provided in commercial kits)
-
This compound (test compound)
-
D-cycloserine (positive control)
-
Phosphate detection reagent (e.g., Malachite Green-based dye)
-
384-well microplate
-
Incubator (37°C)
-
Microplate reader (absorbance at ~650 nm)
Procedure:
-
Reagent Preparation: Prepare a premix solution containing assay buffer, water, and D-alanyl-D-alanine ligase. Prepare a 10x enzyme substrate solution containing D-alanine and ATP.
-
Reaction Setup: In a 384-well plate, add the premix to each well. Add varying concentrations of this compound or D-cycloserine to the appropriate wells.
-
Initiate Reaction: Add the 10x enzyme substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add the phosphate detection dye to each well. Incubate for 5-10 minutes at room temperature.
-
Measurement: Measure the absorbance at 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Calcium-Sensing Receptor (CaSR) Activation Assay
This assay measures the ability of this compound to activate the CaSR by monitoring changes in intracellular calcium concentration ([Ca²⁺]i).[10][11][16]
Materials:
-
HEK293 cells stably expressing human CaSR
-
Cell culture medium
-
Physiological saline buffer (containing varying concentrations of CaCl₂)
-
Fura-2 AM (calcium indicator dye)
-
This compound (test compound)
-
L-phenylalanine (positive control)
-
Fluorescence microscope or plate reader with dual excitation/emission capabilities
Procedure:
-
Cell Culture: Culture HEK293-CaSR cells on coverslips or in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with 4 µM Fura-2 AM in physiological saline buffer for 15-30 minutes at 37°C.
-
Washing: Wash the cells with fresh physiological saline buffer to remove extracellular dye.
-
Compound Addition: Add varying concentrations of this compound or L-phenylalanine to the cells in the presence of a sub-maximal concentration of extracellular Ca²⁺.
-
Fluorescence Measurement: Measure the fluorescence intensity at emission wavelength ~510 nm with excitation wavelengths of ~340 nm and ~380 nm. The ratio of the fluorescence intensities (340/380) is proportional to the [Ca²⁺]i.
-
Data Analysis: Plot the change in the 340/380 fluorescence ratio against the concentration of the test compound to determine the EC₅₀ value.
GLP-1 Secretion Assay
This assay determines the effect of this compound on the secretion of GLP-1 from enteroendocrine L-cells.
Materials:
-
STC-1 or NCI-H716 cell line
-
Cell culture medium
-
Krebs-Ringer bicarbonate buffer (KRBB)
-
This compound (test compound)
-
L-phenylalanine (positive control)
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Culture STC-1 or NCI-H716 cells in 24-well plates.
-
Pre-incubation: Wash the cells with KRBB and pre-incubate for 1 hour at 37°C.
-
Stimulation: Replace the buffer with KRBB containing a DPP-4 inhibitor and varying concentrations of this compound or L-phenylalanine.
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of secreted GLP-1 against the concentration of the test compound.
mTOR Signaling Pathway Analysis by Western Blot
This protocol is used to assess the activation state of the mTOR signaling pathway by measuring the phosphorylation of its downstream targets, such as S6K1 and 4E-BP1, in response to this compound.[17][18][19][20][21]
Materials:
-
A suitable cell line (e.g., HEK293, MCF-7)
-
Cell culture medium
-
This compound (test compound)
-
L-phenylalanine or insulin (positive controls)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with varying concentrations of this compound, L-phenylalanine, or insulin for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Pathways and Workflows
To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Hypothesized inhibition of bacterial cell wall synthesis by this compound.
Caption: Postulated interaction of this compound with mammalian signaling pathways.
Caption: Logical workflow for the experimental validation of this compound's mechanism of action.
References
- 1. Identification of a regulatory pathway of L-phenylalanine-induced GLP-1 secretion in the enteroendocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. Vancomycin - Wikipedia [en.wikipedia.org]
- 4. study.com [study.com]
- 5. amberlife.net [amberlife.net]
- 6. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 7. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 8. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 9. Cycloserine - Wikipedia [en.wikipedia.org]
- 10. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The aromatic amino acid sensor GPR142 controls metabolism through balanced regulation of pancreatic and gut hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ebiohippo.com [ebiohippo.com]
- 14. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 15. E. coli D-Alanine: D-Alanine Ligase Assay Kit Plus-100 (ProFoldin Product Code: DDA100KE) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 16. Frontiers | Calcium Sensing Receptors Mediate Local Inhibitory Reflexes Evoked by L-Phenylalanine in Guinea Pig Jejunum [frontiersin.org]
- 17. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation of D-Alanyl-L-phenylalanine and L-Alanyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The stereochemical composition of peptides is a critical determinant of their biological activity, efficacy, and safety. Distinguishing between diastereomers, such as D-Alanyl-L-phenylalanine and L-Alanyl-L-phenylalanine, presents a significant analytical challenge as they possess identical molecular masses. This guide provides an objective comparison of their theoretical mass spectrometry fragmentation patterns, supported by established principles of peptide analysis, and outlines the experimental protocols required for their differentiation.
While the fundamental fragment ions generated are typically identical for diastereomers, the stereochemistry can influence their relative abundances.[1] This differentiation often relies on high-resolution mass spectrometry coupled with a separation technique like liquid chromatography, or by forming diastereomeric complexes with a chiral selector.[2]
Theoretical Fragmentation Patterns
Under typical low-energy collision-induced dissociation (CID) in a tandem mass spectrometer, peptides fragment primarily along the peptide backbone.[3] For a dipeptide like Alanyl-phenylalanine, the protonated molecule [M+H]⁺ is expected to yield specific b and y ions, as well as immonium ions characteristic of the constituent amino acids.
The primary fragmentation sites are the amide bonds, leading to the formation of an N-terminal b-ion and a C-terminal y-ion. The molecular weight of both this compound and L-Alanyl-L-phenylalanine is 236.27 g/mol .[4]
Predicted Major Fragment Ions
The following table summarizes the major fragment ions anticipated from the tandem mass spectrometry (MS/MS) of protonated Alanyl-phenylalanine.
| Ion Type | Fragment Structure | Theoretical m/z | Description |
| [M+H]⁺ | [Ala-Phe+H]⁺ | 237.12 | Protonated molecular ion. |
| b₁ | [Ala]⁺ | 72.04 | N-terminal alanine (B10760859) residue. |
| y₁ | [Phe+H]⁺ | 166.09 | C-terminal phenylalanine residue with an additional proton. |
| Immonium (Ala) | 44.05 | Immonium ion characteristic of Alanine. | |
| Immonium (Phe) | 120.08 | Immonium ion characteristic of Phenylalanine.[3][5] | |
| [M+H-H₂O]⁺ | 219.11 | Loss of water from the precursor ion. | |
| [M+H-CO]⁺ | 209.13 | Loss of carbon monoxide from the precursor ion. |
Influence of Stereochemistry on Fragmentation
The core principle in distinguishing peptide diastereomers by mass spectrometry lies in the differing stabilities of the precursor ions and their transition states during fragmentation. While the m/z values of the fragments will be identical, the relative intensities of these fragments can vary.[1]
For dipeptides, it has been observed that smaller amino acid residues at the N-terminus and bulkier side chains at the C-terminus can enhance chiral recognition effects in mass spectrometry.[2] This suggests that the fragmentation efficiencies for this compound and L-Alanyl-L-phenylalanine could exhibit measurable differences. For instance, the relative abundance of the y₁ ion versus the b₁ ion might differ between the two diastereomers due to stereochemically influenced proton mobility and subsequent fragmentation pathways.
Expected Qualitative Differences in Ion Abundance
| Diastereomer | Expected Relative Abundance of y₁ Ion | Expected Relative Abundance of b₁ Ion | Rationale |
| This compound | Potentially different from L-L isomer | Potentially different from L-L isomer | The spatial arrangement of the D-alanine may influence the stability of the transition state leading to fragmentation, altering the ion ratios. |
| L-Alanyl-L-phenylalanine | Potentially different from D-L isomer | Potentially different from D-L isomer | The natural L-L configuration may exhibit a different fragmentation efficiency compared to the mixed D-L configuration. |
Note: The specific direction and magnitude of these differences would need to be determined empirically through direct experimental comparison.
Experimental Protocol for Diastereomer Differentiation
To empirically determine the differences in fragmentation patterns, a robust experimental setup combining liquid chromatography and tandem mass spectrometry (LC-MS/MS) is required.
1. Sample Preparation:
-
Dissolve synthetic standards of this compound and L-Alanyl-L-phenylalanine in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1 µg/mL.
2. Liquid Chromatography (LC):
-
Column: A chiral stationary phase (CSP) column is recommended for the baseline separation of the diastereomers. Alternatively, a high-resolution reverse-phase column (e.g., C18) may achieve separation if the diastereomers have sufficiently different retention times.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 237.12.
-
MS/MS Analysis:
-
Select the precursor ion at m/z 237.12 for fragmentation.
-
Activation Method: Collision-Induced Dissociation (CID).
-
Collision Energy: Optimize collision energy (e.g., 15-30 eV) to achieve a rich fragmentation spectrum.
-
Data Acquisition: Acquire full scan MS/MS spectra for the eluting peaks corresponding to each diastereomer.
-
4. Data Analysis:
-
Compare the retention times of the two diastereomers.
-
Normalize the MS/MS spectra for each diastereomer to the base peak.
-
Calculate the relative abundance of all major fragment ions (b₁, y₁, immonium ions, etc.) for both this compound and L-Alanyl-L-phenylalanine.
-
Statistically compare the fragment ion ratios between the two isomers to identify significant differences.
Visualizations
Caption: Experimental workflow for the comparative analysis of dipeptides.
Caption: Theoretical fragmentation pathways of protonated Alanyl-phenylalanine.
References
- 1. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer discrimination of peptides by tandem mass spectrometry: influence of the peptide sequence on chiral recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mascot help: Peptide fragmentation [matrixscience.com]
- 4. N-DL-Alanyl-DL-3-phenylalanine | C12H16N2O3 | CID 2080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. massbank.eu [massbank.eu]
A Comparative Analysis of D-Alanyl-L-phenylalanine and Ibuprofen for In Vivo Analgesic Efficacy
For Immediate Release
AUSTIN, TX – December 12, 2025 – In the continuous search for effective pain management therapeutics, this guide provides a comparative overview of the in vivo analgesic efficacy of the dipeptide D-Alanyl-L-phenylalanine versus the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Due to the limited availability of direct comparative studies on this compound, this analysis utilizes data on its constituent amino acid, D-phenylalanine (B559541), as a proxy to explore its potential analgesic properties. This comparison is based on findings from separate preclinical studies in murine models and aims to provide a preliminary assessment for researchers, scientists, and drug development professionals.
Executive Summary
This guide outlines the mechanistic pathways and presents available preclinical data for D-phenylalanine and Ibuprofen in established analgesic assays. Ibuprofen, a well-characterized cyclooxygenase (COX) inhibitor, demonstrates dose-dependent analgesic effects in various models. D-phenylalanine is hypothesized to exert its analgesic effect by inhibiting the degradation of endogenous opioids known as enkephalins. While preclinical evidence suggests potential analgesic properties for D-phenylalanine, clinical data in humans has been inconsistent. This document summarizes the quantitative data from preclinical studies and details the experimental protocols utilized.
Comparative Analysis of Analgesic Efficacy
The following table summarizes the in vivo analgesic effects of D-phenylalanine and Ibuprofen as observed in the acetic acid-induced writhing test in mice. It is important to note that this data is collated from separate studies and does not represent a head-to-head comparison.
| Compound | Assay | Animal Model | Dose | Efficacy Metric | Result |
| D-phenylalanine (as a proxy for this compound) | Acetic Acid-Induced Writhing Test | Mice | Not specified in available quantitative studies | % Inhibition of Writhing | Data not available in comparable format |
| Ibuprofen | Acetic Acid-Induced Writhing Test | Mice | 100 mg/kg | % Inhibition of Writhing | 51%[1] |
Note: The lack of directly comparable quantitative data for D-phenylalanine in the writhing test highlights a significant gap in the current research literature.
Mechanisms of Action
The analgesic properties of Ibuprofen and the proposed mechanism for D-phenylalanine are mediated through distinct signaling pathways.
Ibuprofen: As a non-selective COX inhibitor, Ibuprofen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][2] By inhibiting both COX-1 and COX-2 enzymes, Ibuprofen reduces the sensitization of peripheral nociceptors.
D-phenylalanine: The proposed mechanism for D-phenylalanine's analgesic effect involves the inhibition of enkephalinase enzymes, such as carboxypeptidase A.[3] This inhibition leads to an increase in the levels of endogenous enkephalins, which are opioid peptides that modulate pain perception.
Signaling Pathway Diagrams
Figure 1. Ibuprofen's inhibitory action on the cyclooxygenase pathway.
References
A Head-to-Head Comparison of D-Alanyl-L-phenylalanine and D-Alanyl-D-alanine for Researchers and Drug Development Professionals
In the landscape of peptide research and drug development, the stereochemistry of amino acids plays a pivotal role in determining the biological activity, stability, and therapeutic potential of peptides. This guide provides a comprehensive head-to-head comparison of two dipeptides: D-Alanyl-L-phenylalanine and D-Alanyl-D-alanine. While D-Alanyl-D-alanine is a well-characterized component of bacterial cell walls and a key target for major antibiotics, this compound represents a less explored molecule with potentially unique biological activities stemming from its heterochiral nature.
This comparison delves into their respective biochemical properties, mechanisms of action, and potential applications, supported by available data and detailed experimental protocols to facilitate further research.
Biochemical and Physicochemical Properties
A summary of the key biochemical and physicochemical properties of this compound and D-Alanyl-D-alanine is presented in Table 1. These properties are fundamental to understanding their biological behavior and for designing experimental assays.
| Property | This compound | D-Alanyl-D-alanine |
| Molecular Formula | C₁₂H₁₆N₂O₃ | C₆H₁₂N₂O₃ |
| Molecular Weight | 236.27 g/mol | 160.17 g/mol |
| Chirality | Heterochiral (D-L configuration) | Homochiral (D-D configuration) |
| Predicted Solubility | Likely soluble in aqueous solutions | Soluble in water |
| Predicted Stability | Expected to exhibit enhanced resistance to enzymatic degradation due to the presence of a D-amino acid.[1][2][3] | Susceptible to cleavage by specific bacterial enzymes (e.g., DD-carboxypeptidases). |
Biological Activity and Mechanism of Action
The primary biological roles and mechanisms of action of these two dipeptides are fundamentally different, a direct consequence of their stereochemical makeup.
D-Alanyl-D-alanine: A Cornerstone of Bacterial Cell Wall Integrity
D-Alanyl-D-alanine is a crucial building block in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4] It forms the C-terminal dipeptide of the pentapeptide precursor, which is cross-linked by penicillin-binding proteins (PBPs) to provide structural integrity to the cell wall.[5]
Mechanism of Action: The D-Ala-D-Ala terminus is the specific recognition site for PBPs, which catalyze the transpeptidation reaction essential for peptidoglycan cross-linking. This makes the D-Ala-D-Ala motif a prime target for antibiotics.
-
Penicillin and β-lactams: These antibiotics are structural mimics of D-Ala-D-Ala and act as suicide inhibitors of PBPs.[5] They form a stable acyl-enzyme intermediate, thereby inactivating the enzyme and halting cell wall synthesis, which ultimately leads to bacterial cell lysis.
-
Vancomycin (B549263): This glycopeptide antibiotic binds with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the access of PBPs and preventing both transpeptidation and transglycosylation reactions.[6][7]
The central role of D-Alanyl-D-alanine in bacterial survival is a well-established principle in microbiology and pharmacology.
This compound: Exploring Novel Biological Frontiers
Direct experimental data on the biological activity of this compound is limited. However, based on studies of other heterochiral dipeptides, it is likely to exhibit novel biological functions distinct from the structural role of its D-D counterpart.
A study on the similar heterochiral dipeptide, D-phenylalanyl-L-phenylalanine (D-Phe-L-Phe), revealed its potential as an inducer of the metastatic suppressor NM23H1 in cancer cells.[8] This suggests that this compound could also interact with specific cellular pathways, potentially in mammalian systems, and may not be involved in bacterial cell wall metabolism.
Predicted Properties:
-
Enhanced Enzymatic Stability: The presence of the D-alanine residue is predicted to confer significant resistance to degradation by common proteases, which primarily recognize L-amino acids.[2][9] This increased stability is a desirable property for therapeutic peptides.
-
Unique Receptor Interactions: The D-L configuration creates a unique three-dimensional structure that could lead to specific interactions with receptors or enzymes that do not recognize the D-D or L-L isomers.
The biological activity of this compound remains an open area for research, with potential applications in areas such as oncology or as a tool to probe specific biological processes.
Signaling Pathways and Experimental Workflows
To visualize the distinct roles and experimental approaches for these dipeptides, the following diagrams are provided.
Caption: Bacterial peptidoglycan synthesis pathway highlighting the role of D-Alanyl-D-alanine.
Caption: Proposed experimental workflow for the head-to-head comparison.
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the performance of this compound and D-Alanyl-D-alanine.
Synthesis of Dipeptides
a) Chemical Synthesis (Solid-Phase Peptide Synthesis - SPPS):
-
Resin Preparation: Start with a pre-loaded Wang or Rink amide resin with the C-terminal amino acid (L-phenylalanine or D-alanine).
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling: Activate the carboxylic acid group of the incoming Fmoc-D-alanine using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Add this activated amino acid to the deprotected resin and allow it to react.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized dipeptide by mass spectrometry and analytical RP-HPLC.[10]
b) Enzymatic Synthesis:
Enzymatic synthesis can offer high stereospecificity.
-
Enzyme Selection: Utilize a suitable ligase, such as a broad-specificity D-amino acid ligase or an engineered D-alanine:D-alanine ligase.
-
Reaction Mixture: Prepare a reaction buffer containing D-alanine, L-phenylalanine (B559525) (for D-Ala-L-Phe) or D-alanine (for D-Ala-D-Ala), ATP, MgCl₂, and the selected ligase.
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme.
-
Monitoring: Monitor the progress of the reaction by HPLC.
-
Purification: Purify the resulting dipeptide from the reaction mixture using chromatographic techniques.[11][12]
Enzymatic Stability Assay
This assay determines the resistance of the dipeptides to enzymatic degradation.
-
Enzyme Selection: Choose a relevant protease, such as pronase (a mixture of proteases) or specific peptidases.
-
Incubation: Incubate a known concentration of each dipeptide with the selected enzyme in a suitable buffer at 37°C.
-
Time Points: At various time intervals (e.g., 0, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution, such as 10% trichloroacetic acid.
-
Analysis: Analyze the amount of remaining intact dipeptide in each aliquot by RP-HPLC.
-
Data Analysis: Plot the percentage of intact dipeptide against time to determine the degradation rate and half-life of each compound.[13][14]
Penicillin-Binding Protein (PBP) Binding Assay
This assay assesses the ability of the dipeptides to interact with a key bacterial cell wall synthesis enzyme.
-
PBP Preparation: Purify a specific PBP (e.g., PBP2a from Staphylococcus aureus) or use commercially available preparations.
-
Competition Assay:
-
Incubate the PBP with a fluorescently labeled β-lactam antibiotic (e.g., Bocillin FL) in the absence or presence of increasing concentrations of the test dipeptides (D-Ala-L-Phe and D-Ala-D-Ala).
-
After incubation, separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBP using a gel imager.
-
-
Data Analysis: A decrease in the fluorescent signal in the presence of the dipeptide indicates competition for the binding site. Quantify the band intensity to determine the IC₅₀ value for each dipeptide.[5][15]
Vancomycin Binding Assay
This assay measures the binding affinity of the dipeptides to the antibiotic vancomycin.
-
Methodology: Isothermal Titration Calorimetry (ITC) is a suitable method for determining binding affinity.
-
Sample Preparation: Prepare solutions of vancomycin in the ITC cell and the dipeptide in the injection syringe in a suitable buffer (e.g., phosphate-buffered saline).
-
Titration: Titrate the dipeptide solution into the vancomycin solution and measure the heat changes associated with binding.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[6][16]
Conclusion
The comparison between this compound and D-Alanyl-D-alanine reveals a fascinating dichotomy rooted in stereochemistry. D-Alanyl-D-alanine's established role as a vital component of bacterial cell walls solidifies its importance as a target for some of our most critical antibiotics. In contrast, this compound, while not a known component of bacterial structures, holds promise for novel therapeutic applications due to its predicted enhanced stability and potential for unique biological interactions, as suggested by studies on analogous heterochiral dipeptides.
The provided experimental protocols offer a roadmap for researchers to directly compare these two molecules, elucidating the specific biological activities of this compound and further refining our understanding of how stereochemistry dictates function at the molecular level. Future research into this compound and other heterochiral peptides is warranted and may unveil new therapeutic avenues in fields beyond infectious diseases.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin mimicry: towards new supramolecular antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01381A [pubs.rsc.org]
- 7. Molecular Dynamics Simulation of Atomic Interactions in the Vancomycin Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterochiral dipeptide d-phenylalanyl- l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Enzymatic Synthesis of D-Amino Acids | MDPI [mdpi.com]
- 12. The enzymatic synthesis of D-alanyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
A Comparative Guide to Assessing the Purity of D-Alanyl-L-phenylalanine from Different Vendors
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical factor that can significantly impact experimental outcomes and the viability of therapeutic candidates. This guide provides a comprehensive framework for assessing the purity of D-Alanyl-L-phenylalanine obtained from different commercial vendors. By employing a multi-pronged analytical approach, researchers can ensure the quality and consistency of their starting materials.
The primary methods for evaluating peptide purity include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and impurities, Mass Spectrometry (MS) for identity confirmation and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.[1][2][3][4] This guide outlines detailed experimental protocols for these techniques and presents a comparative analysis of hypothetical data from three different vendors to illustrate the assessment process.
Experimental Workflow
A systematic workflow is essential for a thorough purity assessment. The process begins with sample preparation, followed by a series of analytical tests to determine purity, identify impurities, and confirm the peptide's structure.
Caption: Experimental workflow for the purity assessment of this compound.
Comparative Purity Analysis
The following table summarizes the hypothetical purity data for this compound sourced from three different vendors. This data is based on the application of the analytical methods detailed in the subsequent sections.
| Vendor | HPLC Purity (%)[1][5] | Major Impurity (%) | Molecular Weight (Expected: 222.25 g/mol )[1] | Structural Confirmation by NMR |
| Vendor A | 99.2 | 0.5 (Unidentified) | 222.24 | Conforms to structure |
| Vendor B | 97.5 | 1.8 (D-Ala-D-Phe) | 222.25 | Conforms to structure |
| Vendor C | 95.8 | 3.1 (L-Ala-L-Phe) | 222.26 | Contains diastereomeric impurity |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying the purity of peptides by separating the main compound from any impurities.[1][3] Reversed-phase HPLC (RP-HPLC) is the most common method used for peptide analysis.[4][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm, where the peptide bond absorbs.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Analysis: Inject 20 µL of the sample. Purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target peptide and to identify impurities.[2][4]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-MS).
-
LC Conditions: Same as the HPLC protocol described above.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound. The mass spectra of impurity peaks can be used to tentatively identify their structures.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of peptides.[8][9] Both 1D (¹H) and 2D (e.g., COSY, TOCSY) NMR experiments can be used.[8][10]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the peptide in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and type of protons present.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other within the same amino acid residue.[8][10]
-
TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system (i.e., within an amino acid residue).[8][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the three-dimensional structure.[10][11]
-
-
Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.
Illustrative Signaling Pathway
While the primary focus of this guide is on purity assessment, it is important to remember that the ultimate use of the peptide is often in biological systems. The following diagram illustrates a hypothetical signaling pathway where a dipeptide might interact with a G-protein coupled receptor (GPCR), a common target for peptide ligands.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. Analytical methods and Quality Control for peptide products [biosynth.com]
- 3. jpt.com [jpt.com]
- 4. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. bachem.com [bachem.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. m.youtube.com [m.youtube.com]
Benchmarking a new D-Alanyl-L-phenylalanine assay against a gold standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, hypothetical D-Alanyl-L-phenylalanine (DA-L-F) colorimetric assay against the gold standard method, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The data and protocols presented herein are designed to offer an objective evaluation of the new assay's performance, enabling researchers to make informed decisions for their specific applications.
Introduction
This compound is a dipeptide of interest in various fields of biomedical research. While L-amino acids are the primary building blocks of proteins, the presence and function of D-amino acids and their peptides are increasingly recognized as significant in biological systems. Accurate and efficient quantification of such dipeptides is crucial for advancing our understanding of their physiological roles and pathological implications.
The current gold standard for the quantification of dipeptides is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3][4] This method offers high sensitivity and specificity, allowing for the precise measurement of individual dipeptides even in complex biological matrices. However, HPLC-MS/MS requires sophisticated instrumentation and specialized expertise, which can be a limitation for some laboratories.
This guide introduces a new colorimetric assay for this compound, designed for simplicity, and high-throughput screening applications. We present a head-to-head comparison of this new assay with the established HPLC-MS/MS method across key performance parameters.
Performance Metrics Comparison
The following table summarizes the comparative performance of the new colorimetric assay and the gold standard HPLC-MS/MS method for the quantification of this compound.
| Parameter | New this compound Colorimetric Assay | Gold Standard (HPLC-MS/MS) |
| Limit of Detection (LOD) | 1.5 µM | 0.1 nM[1][3] |
| Limit of Quantification (LOQ) | 5 µM | 0.5 nM |
| Linear Range | 5 µM - 500 µM | 0.5 nM - 1000 nM |
| Intra-assay Precision (%CV) | < 5% | < 3% |
| Inter-assay Precision (%CV) | < 8% | < 5% |
| Specificity | High for this compound | Very High, distinguishes isomers |
| Time per Sample | ~15 minutes | ~30-45 minutes |
| Equipment Cost | Low (Spectrophotometer) | High (HPLC, Mass Spectrometer) |
| Expertise Required | Minimal | Extensive |
Experimental Protocols
Detailed methodologies for both the new colorimetric assay and the gold standard HPLC-MS/MS are provided below.
1. New this compound Colorimetric Assay Protocol
This protocol outlines the steps for quantifying this compound using the new colorimetric assay.
-
Principle: The assay is based on a specific enzymatic reaction that leads to the production of a chromogenic product, directly proportional to the amount of this compound in the sample. The absorbance of this product is measured at 560 nm.
-
Materials:
-
This compound standard
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Mix (proprietary)
-
Detection Reagent (proprietary)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare Standards: A serial dilution of the this compound standard is prepared in the assay buffer to generate a standard curve (e.g., 0, 5, 10, 25, 50, 100, 250, 500 µM).
-
Sample Preparation: Biological samples are diluted in the assay buffer to fall within the linear range of the assay.
-
Assay Reaction:
-
Add 50 µL of standard or sample to each well of the 96-well plate.
-
Add 25 µL of the Enzyme Mix to each well.
-
Incubate at 37°C for 30 minutes.
-
Add 25 µL of the Detection Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Read the absorbance at 560 nm using a microplate reader.
-
Quantification: Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
2. Gold Standard: HPLC-MS/MS Protocol
This protocol describes the quantification of this compound using a standard HPLC-MS/MS method.
-
Principle: this compound is separated from other components in the sample by reverse-phase HPLC and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Materials:
-
This compound standard
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
C18 reverse-phase HPLC column
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
-
Procedure:
-
Sample Preparation:
-
Protein precipitation is performed on biological samples by adding three volumes of ice-cold acetonitrile.
-
Samples are vortexed and centrifuged to pellet the precipitated protein.
-
The supernatant is collected and dried under a stream of nitrogen.
-
The dried extract is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored.
-
-
Quantification: A standard curve is generated by injecting known concentrations of the this compound standard. The concentration in the samples is determined by comparing the peak area to the standard curve.
-
Visualizations
Experimental Workflow: Benchmarking the New Assay
The following diagram illustrates the workflow for comparing the new colorimetric assay against the gold standard HPLC-MS/MS method.
Caption: Workflow for benchmarking the new assay.
Signaling Pathway: Phenylalanine Metabolism
This diagram shows the metabolic pathway of L-phenylalanine, a constituent of the dipeptide, to key neurotransmitters.
Caption: L-Phenylalanine metabolic pathway.
Conclusion
The new this compound colorimetric assay offers a user-friendly and cost-effective alternative to the gold standard HPLC-MS/MS method. While HPLC-MS/MS remains unparalleled in terms of sensitivity and specificity, the new assay provides a valuable tool for high-throughput screening and routine quantification where ultra-high sensitivity is not the primary requirement. The choice of assay will ultimately depend on the specific research question, sample throughput needs, and available resources. This guide provides the necessary data and protocols to assist researchers in making an informed decision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Alanyl-L-phenylalanine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, ensuring safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-Alanyl-L-phenylalanine, a dipeptide used in various research applications. While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), responsible handling and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) to prevent skin and eye contact.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Use appropriate chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the material.[3]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal conditions of use where adequate ventilation is maintained, respiratory protection is not typically required. However, if dust is generated, a NIOSH-approved respirator may be necessary.[2]
In the event of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water.[3]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Rinse the mouth with water.[3]
Step-by-Step Disposal Procedure
The recommended disposal method for this compound involves collecting the waste material and arranging for its removal by a licensed professional waste disposal service.
-
Containment: Carefully sweep up the solid this compound, avoiding the creation of dust.[4]
-
Packaging: Place the swept-up material into a suitable, tightly sealed, and clearly labeled container for disposal.[4][5]
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, until it can be collected.[4]
-
Professional Disposal: Offer the surplus and non-recyclable material to a licensed disposal company.[3][6] It is crucial to comply with all federal, state, and local environmental regulations regarding waste disposal.
Environmental Precautions: While not classified as environmentally hazardous, it is good practice to prevent the product from entering drains or water systems.[3][5]
Quantitative Data and Safety Information
The following table summarizes key safety and disposal information for this compound based on data for chemically similar compounds.
| Parameter | Information | Source |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) | [1] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [1][3] |
| Incompatible Materials | Strong oxidizing agents | [1][4] |
| Accidental Release Measures | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [1][4] |
| Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company. | [3][6] |
| Environmental Precautions | Prevent product from entering drains. | [3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
